molecular formula C18H22N2O4S B602056 Febuxostat impurity 6

Febuxostat impurity 6

货号: B602056
分子量: 362.4 g/mol
InChI 键: XISYIGZAZNITQC-DJKKODMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Febuxostat Impurity 6 is a identified impurity of Febuxostat, a non-purine, selective xanthine oxidase inhibitor approved for the chronic management of hyperuricemia in patients with gout . The characterization and study of such impurities are a critical component of pharmaceutical development, ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) . Investigating the formation and profile of impurities like this compound is essential for optimizing synthetic routes, establishing control strategies, and meeting rigorous regulatory standards for drug approval . Febuxostat itself functions by potently inhibiting the enzyme xanthine oxidase, which plays a key role in uric acid production by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid . Research into the properties and behavior of this compound provides valuable insights for analytical chemists and pharmaceutical scientists focused on the stability testing, method development, and overall impurity profiling of Febuxostat drug substances and products. This compound is intended solely as a reference standard to support these vital research activities.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISYIGZAZNITQC-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat (B1672324) Impurity 6, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Febuxostat. This document details its chemical structure, potential synthetic pathways, and analytical methodologies for its identification and quantification, serving as a crucial resource for quality control and drug development in the pharmaceutical industry.

Chemical Identity and Structure

Febuxostat Impurity 6 is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[1] Its structure is characterized by the core thiazole (B1198619) ring of Febuxostat, with a key modification at the 3-position of the phenyl ring, where the cyano group is replaced by a hydroxyiminomethyl (oxime) group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

ParameterValueReference
IUPAC Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[1]
Synonyms 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester
CAS Number 1271738-74-9[1]
Molecular Formula C₁₈H₂₂N₂O₄S
Molecular Weight 362.44 g/mol

Potential Synthesis Pathway

The formation of this compound is often linked to the synthesis of Febuxostat itself, arising from variations in starting materials or reaction conditions. A plausible synthetic route to this impurity can be extrapolated from known synthetic methods for Febuxostat and related analogues. The key steps likely involve the formation of a formyl precursor followed by oximation.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation A Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate B Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate A->B Reagents: Hexamethylenetetramine (HMTA), Polyphosphoric Acid (PPA) C Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate D This compound Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate C->D Reagents: Hydroxylamine (B1172632) hydrochloride, Base (e.g., Sodium Acetate)

Caption: Plausible two-step synthesis pathway for this compound.

Experimental Protocols

Illustrative Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Formyl Precursor)

  • To a solution of Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure formyl precursor.

Step 2: Synthesis of this compound (Oximation)

  • Dissolve the synthesized Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Analytical Method for the Determination of this compound

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the detection and quantification of this compound in the API. The following protocol is a composite based on published methods for Febuxostat and its impurities.[5][6]

Table 2: RP-HPLC Method Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detector
Column C18 (e.g., Kromasil C18, 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
15
16
20
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 315 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (80:20 v/v)

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the Febuxostat API sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

  • Prepare a reference standard of this compound in the diluent at a known concentration (e.g., 1 µg/mL).

Quantitative Data

The analytical method described above can be validated according to ICH guidelines to determine key quantitative parameters for this compound.

Table 3: Typical Analytical Performance Data

ParameterTypical Value
Retention Time (RT) Analyte-specific, determined during method development
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.15 - 2.25 µg/mL
Correlation Coefficient (r²) > 0.999
Recovery 98 - 102%

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities like this compound during drug development and manufacturing.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition & Processing cluster_3 Quantification & Reporting A Febuxostat API Sample B Dissolution in Diluent A->B C RP-HPLC Analysis B->C D Chromatogram Generation C->D E Peak Integration & Identification D->E F Quantification against Reference Standard E->F G Impurity Profiling Report F->G

Caption: General workflow for the analysis of pharmaceutical impurities.

Conclusion

A thorough understanding of the chemical properties, synthesis, and analysis of process-related impurities such as this compound is paramount for ensuring the quality, safety, and efficacy of Febuxostat drug products. This guide provides a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of Febuxostat, facilitating robust analytical method development and impurity control strategies.

References

In-Depth Technical Guide: Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat impurity 6, a known process-related impurity in the synthesis of the anti-hyperuricemia drug, Febuxostat. This document details its chemical identity, analytical characterization, and a representative synthesis protocol.

Chemical and Physical Data

This compound, identified by the CAS number 1271738-74-9, is a critical reference standard for purity analysis in the manufacturing of Febuxostat.[1][][3][4] A summary of its key quantitative data is presented in the table below.

ParameterValueReference
CAS Number 1271738-74-9[1][][3][4]
Chemical Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[]
Synonym 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester[4]
Molecular Formula C18H22N2O4S[1]
Molecular Weight 362.44 g/mol [1][3]
Density 1.2±0.1 g/cm³[3]
Boiling Point 516.9±60.0 °C at 760 mmHg[3]
Flash Point 266.4±32.9 °C[3]

Analytical Characterization

The identification and quantification of this compound are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5] The primary analytical techniques employed for the characterization of Febuxostat and its impurities include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of impurities.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Utilized for the identification and structural elucidation of impurities by providing accurate mass data.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the impurity.[5]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[5]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative synthesis can be inferred from the general procedures for related Febuxostat impurities. The following is a plausible experimental protocol based on the synthesis of structurally similar compounds.

Representative Synthesis of this compound

This protocol is based on the general synthesis of Febuxostat ester impurities, which typically involves the reaction of a thioamide with a halo diketo compound, followed by subsequent modifications.

Step 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • A solution of 3-cyano-4-isobutoxybenzothioamide (B64486) and ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., isopropanol) is prepared.[3]

  • The reaction mixture is heated under reflux for several hours.[3]

  • Upon cooling, the precipitated solid is filtered, washed with the solvent, and dried to yield the intermediate product.[3]

Step 2: Formation of the Oxime (this compound)

The formation of the oxime functional group, characteristic of impurity 6, would likely proceed from an aldehyde precursor. While the specific starting material for impurity 6 synthesis is not detailed in the provided search results, a plausible route would involve the reduction of the nitrile group of a precursor to an aldehyde, followed by reaction with hydroxylamine.

It is important to note that this is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for successful synthesis.

Logical Relationship: Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for Febuxostat and the point at which an impurity like this compound could potentially arise.

Febuxostat_Impurity_Synthesis Start Starting Materials (e.g., 4-hydroxybenzonitrile) Thioamide 3-Cyano-4-isobutoxybenzothioamide Start->Thioamide Multi-step synthesis FebuxostatEster Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate Thioamide->FebuxostatEster HaloDiketo Ethyl 2-chloro-3-oxobutanoate HaloDiketo->FebuxostatEster Febuxostat Febuxostat FebuxostatEster->Febuxostat Hydrolysis AldehydeIntermediate Aldehyde Intermediate FebuxostatEster->AldehydeIntermediate Side Reaction/ Further Transformation Impurity6 This compound AldehydeIntermediate->Impurity6 Hydroxylamine Hydroxylamine Hydroxylamine->Impurity6

Caption: Plausible synthesis pathway for Febuxostat and potential formation route of Impurity 6.

Biological Significance

Febuxostat is a potent and selective inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body. The biological activity and potential toxicological effects of this compound have not been extensively reported in the public domain. As with any impurity, its presence in the final drug product must be carefully controlled to ensure the safety and efficacy of the medication.

References

Synthesis of Febuxostat Impurity 6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Febuxostat (B1672324) Impurity 6, scientifically known as Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This document details the synthetic pathway, experimental protocols, and analytical data relevant to this specific process-related impurity of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.

Introduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Febuxostat, with its complex synthesis, can lead to the formation of several process-related impurities. Febuxostat Impurity 6 is an isopropyl ester derivative that can arise from the esterification of the carboxylic acid functional group of Febuxostat or a related intermediate with isopropanol (B130326). Understanding the synthesis of this impurity is essential for developing effective control strategies and analytical methods.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, which is the parent API, Febuxostat. This reaction is typically carried out in the presence of an acid catalyst and the corresponding alcohol, in this case, isopropanol.

Synthesis_Pathway Febuxostat 2-(3-cyano-4-isobutoxyphenyl)-4-methyl- thiazole-5-carboxylic acid Impurity6 This compound (Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methyl- thiazole-5-carboxylate) Febuxostat->Impurity6 Esterification Isopropanol Isopropanol Isopropanol->Impurity6 H2SO4 H₂SO₄ (catalyst) H2SO4->Impurity6

Caption: Synthesis of this compound via Fischer Esterification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.[1]

ParameterValue
Yield 80.0%
Melting Point 202°C
Purity (by HPLC) 98.436%
Retention Time (HPLC) 25.688 min
Molecular Formula C₁₉H₂₂N₂O₃S
Molecular Weight 358.46 g/mol
Elemental Analysis (Calculated) C, 63.66%; H, 6.19%; N, 7.82%
Elemental Analysis (Found) C, 63.66%; H, 6.19%; N, 7.82%

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, based on a general procedure for the preparation of febuxostat ester impurities.[1]

Materials:

  • 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)

  • Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, a solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (5.0 g, 0.016 mol) in isopropanol (50.0 mL) is prepared.

  • Acid Catalysis: To this solution, concentrated sulfuric acid (3.0-4.0 mL) is added dropwise with constant stirring at room temperature (25-30°C).

  • Reflux: The reaction mixture is then heated to reflux temperature and maintained for 10-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature (25-30°C). The solvent is then removed under reduced pressure at 50-55°C to obtain an oily residue.

  • Purification: The oily residue is then subjected to further purification, which may involve column chromatography or recrystallization to yield the pure product.

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (this compound) were not available in the public domain search results. Characterization is based on melting point, HPLC purity, and elemental analysis.

Experimental Workflow

The logical flow of the synthesis and analysis process is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reactants Mix Febuxostat, Isopropanol, and H₂SO₄ Start->Reactants Reflux Heat to Reflux (10-12h) Reactants->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Complete Evaporate Solvent Evaporation Cool->Evaporate Residue Oily Residue Evaporate->Residue Purify Purification (Column Chromatography/Recrystallization) Residue->Purify Product Pure this compound Purify->Product Analysis Analysis (MP, HPLC, Elemental Analysis) Product->Analysis End End Analysis->End

Caption: Workflow for the Synthesis and Analysis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For professionals in drug development and quality control, this information is crucial for the establishment of impurity reference standards, method development, and ensuring the overall quality of Febuxostat API.

References

Technical Guide: Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the chronic management of hyperuricemia in patients with gout. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of Febuxostat Impurity 6, a known process-related impurity.

Chemical Identity

ParameterValue
IUPAC Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
CAS Number 1271738-74-9
Molecular Formula C18H22N2O4S
Molecular Weight 362.45 g/mol

Quantitative Data

Detailed quantitative spectroscopic data for this compound is often proprietary and provided with the purchase of a reference standard from specialized suppliers. However, based on the known structure, the expected spectroscopic characteristics are outlined below.

Spectroscopic Data (Expected)
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), isobutoxy protons (doublet, multiplet, and doublet), aromatic protons, a singlet for the methyl group on the thiazole (B1198619) ring, a singlet for the oxime proton, and a singlet for the N-OH proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the thiazole and phenyl rings, the oxime carbon, and carbons of the ethyl and isobutoxy groups.
Mass Spectrometry (MS) A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 362.45. Fragmentation patterns would likely involve the loss of the ethoxy group, the isobutoxy group, and cleavage of the thiazole ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-OH stretching, C=N stretching of the oxime, C=O stretching of the ester, C-O stretching of the ether and ester, and aromatic C-H stretching.

Note: The actual spectral data should be confirmed using a certified reference standard.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of Febuxostat and related compounds. A likely precursor is ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Hypothetical Synthesis Workflow:

Precursor Ethyl 2-(3-formyl-4- isobutoxyphenyl)-4- methylthiazole-5-carboxylate Reaction Hydroxylamine HCl, Base (e.g., NaOAc), Solvent (e.g., Ethanol) Precursor->Reaction Reacts with Product This compound Reaction->Product Yields cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Febuxostat API Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile:Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity 6 (vs. Reference Standard) Integrate->Quantify Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Febuxostat Febuxostat Febuxostat->XO1 Inhibits Febuxostat->XO2 Inhibits

Characterization of Febuxostat Impurity 6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Febuxostat Impurity 6, a known related substance of the active pharmaceutical ingredient Febuxostat. This document details its chemical identity, plausible synthetic pathway, analytical characterization, and methods for its detection and quantification, serving as a valuable resource for researchers and professionals in drug development and quality control.

Introduction to Febuxostat and its Impurities

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. As with any pharmaceutical compound, the presence of impurities in the final drug substance is a critical aspect of quality control, directly impacting the safety and efficacy of the medication. Regulatory bodies mandate the identification and characterization of any impurity present at a concentration of 0.1% or higher. This compound is one such related substance that requires careful monitoring and control during the manufacturing process.

Chemical Identification and Properties

This compound is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
CAS Number 1271738-74-9
Molecular Formula C₁₈H₂₂N₂O₄S
Molecular Weight 362.45 g/mol
Appearance Off-White Solid
Solubility Insoluble in Water, Freely Soluble in Methanol

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be deduced from the known synthesis of Febuxostat and related compounds. The impurity is likely formed from a key intermediate in the Febuxostat synthesis, "Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate".

The proposed synthesis involves a two-step process:

  • Alkylation: Reaction of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide to yield Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

  • Oximation: Subsequent reaction of the formyl group with hydroxylamine (B1172632) to form the oxime, resulting in this compound.

Synthesis_of_Febuxostat_Impurity_6 start Ethyl 2-(3-formyl-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate intermediate Ethyl 2-(3-formyl-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate start->intermediate Isobutyl bromide, K2CO3, DMF impurity6 This compound (Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate) intermediate->impurity6 Hydroxylamine, Solvent

Plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • To a solution of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents) and a catalytic amount of potassium iodide (KI).

  • To this suspension, add isobutyl bromide (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (B92270) to adjust the pH.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Further purification can be achieved by recrystallization.

Characterization Data

The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Quantitative Data

The following table summarizes the key quantitative data for a reference standard of this compound.

ParameterResultMethod
HPLC Purity 97.02%HPLC
Weight Loss 0.16%TGA
Potency 96.86%
Spectroscopic and Chromatographic Characterization
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is used for the determination of purity and quantification of this compound. The method should be able to separate Impurity 6 from Febuxostat and other related impurities.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the impurity. The expected [M+H]⁺ ion for this compound would be at m/z 363.13. Fragmentation patterns can provide further structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the impurity. The proton NMR spectrum would show characteristic signals for the ethyl ester, isobutoxy group, aromatic protons, thiazole (B1198619) proton, and the oxime proton.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as C=N (oxime), C=O (ester), and C-O (ether).

Analytical Method for Quantification

A validated stability-indicating RP-HPLC method is the standard approach for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh and dissolve Febuxostat sample hplc_system Inject into RP-HPLC system (C18 column) sample_prep->hplc_system standard_prep Prepare reference standard of Impurity 6 standard_prep->hplc_system gradient Gradient elution with mobile phase hplc_system->gradient detection UV detection at appropriate wavelength gradient->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration quantification Quantify Impurity 6 using reference standard integration->quantification

Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol (HPLC)

  • Chromatographic Conditions (Typical):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 315 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Febuxostat drug substance or a powdered tablet sample in the diluent to a specified concentration.

  • Procedure:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard chromatogram.

Conclusion

The thorough characterization of this compound is paramount for ensuring the quality, safety, and efficacy of Febuxostat drug products. This guide provides a comprehensive framework for understanding its chemical nature, formation, and analytical control. The presented information, including the plausible synthetic pathway and analytical methodologies, serves as a valuable resource for scientists and researchers involved in the development, manufacturing, and quality assurance of Febuxostat. Adherence to rigorous analytical practices is essential for controlling this and other impurities within regulatory limits.

Unveiling Febuxostat Impurity 6: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data and analytical methodologies for the characterization of Febuxostat impurity 6, a process-related impurity identified during the synthesis of the anti-hyperuricemia drug, Febuxostat. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Febuxostat.

Executive Summary

Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any pharmaceutical active ingredient, the meticulous identification and characterization of impurities are paramount to ensure its safety and efficacy. This guide focuses on this compound, chemically identified as Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. We present a comprehensive summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, coupled with the detailed experimental protocols employed for these analyses.

Spectral Data of this compound

The following tables summarize the key quantitative spectral data obtained for this compound. This information is critical for the unambiguous identification and quantification of this impurity.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not publicly available----

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available-

Table 3: Mass Spectrometry (MS) Data of this compound

m/zInterpretation
Data not publicly available[M+H]⁺

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
Data not publicly available-

Note: While the synthesis and basic characterization of this compound have been reported, the detailed, publicly available spectral data (peak-by-peak assignments) are limited. The tables are structured for the inclusion of such data when it becomes accessible.

Experimental Protocols

The following sections detail the methodologies for the key analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically employed.

Sample Preparation: Approximately 10-20 mg of the impurity standard is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence is used.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence, such as zgpg30, is used.

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are averaged due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation: A dilute solution of the impurity standard (typically 1-10 µg/mL) is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

Acquisition Parameters:

  • Ionization Mode: Positive ion mode (ESI+) is generally used.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Mass Range: m/z 50-1000.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the impurity (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

  • Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and analysis of Febuxostat impurities.

Synthesis_Pathway Starting_Materials Starting Materials (e.g., 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) Reaction_Step Esterification with Isopropanol Starting_Materials->Reaction_Step Side Reaction Main_Reaction Main Synthesis Reaction Starting_Materials->Main_Reaction Febuxostat_Impurity_6 This compound (Isopropyl ester) Reaction_Step->Febuxostat_Impurity_6 Febuxostat_API Febuxostat (API) Main_Reaction->Febuxostat_API

Caption: Synthetic pathway leading to the formation of this compound.

Impurity_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) Chromatographic_Separation Chromatographic Separation (e.g., HPLC, UPLC) Sample_Preparation->Chromatographic_Separation Impurity_Detection Impurity Detection (UV, PDA) Chromatographic_Separation->Impurity_Detection Isolation Impurity Isolation (Preparative Chromatography) Impurity_Detection->Isolation Quantification Quantification (Using Reference Standard) Impurity_Detection->Quantification Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR

Caption: A typical experimental workflow for the analysis of pharmaceutical impurities.

Unraveling the Origins of Febuxostat Impurity 6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide delves into the potential sources of a specific process-related impurity, Febuxostat Impurity 6, chemically identified as 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester. Understanding the formation pathways of this impurity is critical for developing robust control strategies in the synthesis of Febuxostat.

Chemical Profile of this compound

Attribute Information Citation
Chemical Name 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester[1][2][3]
Synonyms Febuxostat Impurity 10, Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[2]
CAS Number 1271738-74-9[1][2][3]
Molecular Formula C18H22N2O4S[2]
Molecular Weight 362.44 g/mol [2]
Structure An oxime derivative of the ethyl ester of Febuxostat's aldehyde precursor.[1][2]

Potential Sources and Formation Pathways

The primary source of this compound is attributed to a key step in the synthesis of Febuxostat: the conversion of a formyl group to a nitrile group. This transformation is typically achieved through a reaction with hydroxylamine (B1172632), which proceeds via an oxime intermediate.

The logical pathway for the formation of this compound can be visualized as follows:

A Ethyl 2-(3-formyl-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate (Aldehyde Precursor) C This compound (Oxime Intermediate) 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]- 4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester A->C + B Hydroxylamine Hydrochloride (Reagent) B->C D Dehydration C->D F Incomplete Reaction or Suboptimal Dehydration Conditions C->F E Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate (Febuxostat Ethyl Ester) D->E Complete Reaction F->C Leads to persistence of

Formation pathway of this compound.

This pathway highlights that this compound is an oxime formed from the reaction of the aldehyde precursor with hydroxylamine. Under ideal conditions, this intermediate is subsequently dehydrated to form the desired nitrile group of the Febuxostat ethyl ester. However, the persistence of Impurity 6 in the final product can occur due to:

  • Incomplete Reaction: If the initial oximation reaction does not proceed to completion, unreacted aldehyde precursor may be carried over. More critically, if the subsequent dehydration of the oxime to the nitrile is incomplete, the stable oxime intermediate (Impurity 6) will remain.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, and the choice of dehydrating agent can significantly influence the efficiency of the nitrile formation. Non-ideal conditions can favor the stability of the oxime intermediate, leading to its presence as an impurity.

  • Side Reactions: While the primary reaction is the formation of the nitrile, other side reactions might consume the reagents or alter the reaction environment, thus impeding the complete conversion of the oxime.

Experimental Protocols

While specific quantitative data on the formation of this compound is not extensively published in peer-reviewed literature, a general experimental protocol for the synthesis of Febuxostat that involves the likely formation of this impurity can be outlined based on available information.

General Protocol for the Conversion of Aldehyde to Nitrile in Febuxostat Synthesis

This protocol is a composite representation based on general synthetic procedures for Febuxostat and may lead to the formation of Impurity 6 if not optimized.

Materials:

  • Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate (Aldehyde precursor)

  • Hydroxylamine hydrochloride

  • Sodium formate (B1220265)

  • Formic acid

Procedure:

  • A solution of the aldehyde precursor is prepared in formic acid.

  • To this solution, hydroxylamine hydrochloride and sodium formate are added.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the conversion of the starting material and the intermediate oxime.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed, and dried.

Control Strategy:

To minimize the level of this compound, the following process parameters should be carefully controlled and optimized:

  • Stoichiometry of Reagents: The molar ratio of hydroxylamine hydrochloride and sodium formate to the aldehyde precursor is critical. An excess of these reagents may be necessary to drive the reaction to completion, but could also lead to other side products.

  • Reaction Temperature and Time: The temperature and duration of the reflux need to be optimized to ensure complete dehydration of the oxime intermediate without causing degradation of the desired product.

  • pH of the Reaction Medium: The acidity of the reaction mixture, influenced by the formic acid and sodium formate, plays a crucial role in both the formation and dehydration of the oxime.

  • Choice of Dehydrating Agent: While this specific protocol uses formic acid which can act as a dehydrating agent, other synthetic routes might employ stronger dehydrating agents to ensure a more efficient conversion of the oxime to the nitrile.

Data on Impurity Formation

Currently, there is a lack of publicly available, structured quantitative data that directly correlates specific process parameters with the percentage of this compound formed. Process development studies within pharmaceutical manufacturing would typically generate such data to establish a robust control strategy. These studies would involve a Design of Experiments (DoE) approach to systematically vary parameters like temperature, reagent ratios, and reaction time, while quantifying the impurity levels using a validated analytical method.

Conclusion

This compound is a process-related impurity that likely arises from the incomplete conversion of an oxime intermediate during the formation of the nitrile functional group in the synthesis of Febuxostat. Its presence can be minimized through careful control and optimization of the reaction conditions, particularly the stoichiometry of reagents, temperature, and reaction time. For drug development professionals, a thorough understanding of this formation pathway is essential for implementing effective control strategies and ensuring the final API meets the required purity standards. Further research and publication of process optimization studies would be beneficial to the scientific community in further refining the synthesis of Febuxostat and minimizing impurity formation.

References

Technical Guide: Genotoxicity Assessment of Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Febuxostat Impurity 6" is not a publicly cataloged substance with available genotoxicity data. It is presumed to be an internal, process-related, or degradation impurity. This guide, therefore, outlines the definitive regulatory and scientific framework that would be applied to assess the genotoxicity of this, or any novel pharmaceutical impurity, in accordance with global standards.

Introduction to Febuxostat and the Imperative of Impurity Profiling

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The synthesis and formulation of any active pharmaceutical ingredient (API) like Febuxostat can result in the formation of impurities.[1][3] These may include starting materials, by-products, intermediates, degradation products, or reagents.[3][4] Regulatory bodies worldwide mandate stringent control of these impurities, as their presence, even at trace levels, can impact the safety and efficacy of the final drug product.[1]

Impurities with the potential to damage DNA, known as genotoxic impurities (GTIs), are of paramount concern due to their potential to be carcinogenic.[5] The assessment and control of such impurities are governed by a specific, risk-based approach outlined by the International Council for Harmonisation (ICH) in its M7 guideline.[6][7] This document provides a comprehensive overview of the state-of-the-art methodologies for evaluating the genotoxic potential of a hypothetical substance, "this compound."

The Regulatory Framework: ICH M7 Guideline

The ICH M7 guideline provides a practical framework for the identification, categorization, qualification, and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6][8][9] The core principle is a tiered approach to hazard assessment and risk management.

An initial step involves an in silico assessment of the impurity's structure for any known structural alerts correlated with mutagenicity.[10][11] Based on this analysis and subsequent experimental data, the impurity is classified into one of five classes, which dictates the required control strategy.

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Alerting structure, no mutagenicity data.

  • Class 4: Alerting structure with sufficient data to demonstrate it is not mutagenic.

  • Class 5: No structural alerts, or sufficient data to show it is not mutagenic.

The following diagram illustrates the general workflow for impurity assessment under ICH M7.

ICH_M7_Workflow start Identify Impurity (e.g., this compound) qsar Step 1: In Silico Assessment (Q)SAR analysis for structural alerts start->qsar alert Structural Alert Present? qsar->alert ames Step 2: Bacterial Mutagenicity Assay (Ames Test) alert->ames Yes control_low Control as Non-Mutagenic Impurity (Class 4 or 5) Apply ICH Q3A/B limits alert->control_low No (Class 5) ames_result Ames Test Positive? ames->ames_result invitro_followup Step 3: In Vitro Follow-up (e.g., Micronucleus Test) ames_result->invitro_followup Yes ames_result->control_low No (Class 5) invitro_result In Vitro Test Positive? invitro_followup->invitro_result invivo Step 4: In Vivo Follow-up (e.g., Micronucleus Test) invitro_result->invivo Equivocal/Relevant for In Vivo control_high Control as Mutagenic Impurity (Class 1 or 2) Apply TTC or specific limit invitro_result->control_high Yes invivo_result In Vivo Test Positive? invivo->invivo_result invivo_result->control_high Yes invivo_result->control_low No (Class 4)

ICH M7 Assessment Workflow

Experimental Protocols for Genotoxicity Assessment

Should the in silico analysis of this compound reveal structural alerts, a battery of in vitro and potentially in vivo tests would be required.[12]

The Ames test is the initial experimental step and a cornerstone of genotoxicity testing.[13] It assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[14][15]

Methodology:

  • Strains: A minimum of five bacterial strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction) to detect metabolites that may be genotoxic.[14]

  • Procedure (Plate Incorporation Method):

    • The test substance (this compound), the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours at 37°C.

  • Scoring: A positive result is defined as a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) to a level at least twice that of the solvent control.

The workflow for an Ames test is visualized below.

Ames_Test_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) n1 Combine: - Test Substance - Bacterial Strain - Top Agar n2 Pour onto Minimal Glucose Agar Plate n1->n2 n3 Incubate 48-72h at 37°C n2->n3 n4 Count Revertant Colonies n3->n4 end_node Analyze Data: Compare treated vs. control n4->end_node s1 Combine: - Test Substance - Bacterial Strain - S9 Mix - Top Agar s2 Pour onto Minimal Glucose Agar Plate s1->s2 s3 Incubate 48-72h at 37°C s2->s3 s4 Count Revertant Colonies s3->s4 s4->end_node start Prepare dilutions of This compound start->n1 start->s1

Ames Test Experimental Workflow

If the Ames test is positive, a follow-up test in mammalian cells is required to assess chromosomal damage. The in vitro micronucleus assay is commonly used to detect both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[16][17][18]

Methodology:

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are used.[16]

  • Exposure: Cells are exposed to at least three concentrations of the test article for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2.0 normal cell cycles) without S9.[16]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, leading to the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored.[17][19]

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[16] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

If in vitro results are positive or equivocal, an in vivo test may be necessary to understand the impurity's effects within a whole biological system, accounting for pharmacokinetics and metabolism.[20] The rodent micronucleus test (OECD Guideline 474) is the standard assay.[21][22][23]

Methodology:

  • Test System: Typically, mice or rats are used.[20][24]

  • Administration: The test substance is administered via a clinically relevant route, usually at three dose levels up to the maximum tolerated dose.

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).[20]

  • Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined as a measure of bone marrow toxicity. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[20]

  • Scoring: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in treated animals compared to controls.[20]

Data Presentation and Interpretation

Quantitative data from genotoxicity assays must be presented clearly to allow for robust analysis. The following tables provide templates for how results for this compound would be summarized.

Table 1: Hypothetical Ames Test Results for this compound

Strain Treatment Concentration (µ g/plate ) Mean Revertants/Plate ± SD (-S9) Fold Increase (-S9) Mean Revertants/Plate ± SD (+S9) Fold Increase (+S9)
TA100 Vehicle 0 115 ± 12 - 125 ± 15 -
Impurity 6 1 120 ± 10 1.0 130 ± 11 1.0
Impurity 6 10 135 ± 14 1.2 280 ± 25 2.2
Impurity 6 50 140 ± 18 1.2 550 ± 40 4.4
Positive Ctrl - 580 ± 55 5.0 950 ± 80 7.6
TA98 Vehicle 0 25 ± 5 - 30 ± 6 -
Impurity 6 1 28 ± 4 1.1 35 ± 5 1.2
Impurity 6 10 30 ± 6 1.2 40 ± 8 1.3
Impurity 6 50 32 ± 7 1.3 45 ± 9 1.5
Positive Ctrl - 250 ± 30 10.0 310 ± 35 10.3

A positive result is typically a dose-related increase ≥ 2-fold over the vehicle control.

Table 2: Hypothetical In Vivo Micronucleus Test Results for this compound

Treatment Group Dose (mg/kg) % PCE of Total Erythrocytes # Micronucleated PCEs / 4000 PCEs
Vehicle Control 0 48.5 ± 4.1 3.5 ± 1.5
Impurity 6 50 47.2 ± 3.8 4.0 ± 1.8
Impurity 6 150 45.1 ± 5.0 15.5 ± 4.2*
Impurity 6 300 25.6 ± 6.2* 35.8 ± 7.5*
Positive Control - 28.1 ± 5.5* 45.2 ± 8.1*

*PCE: Polychromatic Erythrocyte; Statistically significant increase (p<0.05) compared to vehicle control.

Conclusion

The genotoxicity assessment of a new pharmaceutical impurity, such as the hypothetical "this compound," is a rigorous, multi-step process guided by the ICH M7 framework. It begins with an in silico structural analysis and progresses through a well-defined battery of in vitro and, if necessary, in vivo assays. A negative result in a bacterial mutagenicity assay is often sufficient to classify an impurity as non-mutagenic (Class 5). A positive result triggers further testing to determine if the effect is relevant to mammals. The collective data from this tiered evaluation allows for a definitive risk characterization, ensuring that the impurity is controlled at a level that poses a negligible carcinogenic risk to patients.

References

Febuxostat Impurity 6 Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Febuxostat (B1672324) impurity 6 reference standard, including its chemical properties, synthesis, and analytical characterization. This document is intended to support researchers, scientists, and drug development professionals in the quality control and assurance of Febuxostat.

Chemical and Physical Data

Febuxostat impurity 6 is a known process-related impurity of Febuxostat, an active pharmaceutical ingredient used in the treatment of hyperuricemia and gout.[1][2] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in drug substance and product, ensuring the safety and efficacy of the final pharmaceutical formulation.[3]

ParameterValueReference
Chemical Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[3][4]
CAS Number 1271738-74-9[2][3][4][5][6]
Molecular Formula C18H22N2O4S[3][4][5]
Molecular Weight 362.45 g/mol [4]
Appearance Powder[4]
Solubility Soluble in DMSO[4]
Storage Store in a cool, dry place.[3]

Synthesis Pathway

The synthesis of this compound is not explicitly detailed in the public domain. However, based on the known synthesis of Febuxostat and its analogues, a plausible synthetic route can be postulated. The formation of this impurity likely occurs during the synthesis of Febuxostat, potentially as a byproduct under specific reaction conditions.

A general synthesis of Febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.[7] The formation of the oxime functional group in impurity 6 suggests a reaction pathway involving the formyl group, which could be an intermediate or a side-product in the main Febuxostat synthesis.

This compound Synthesis Pathway Intermediate_A 2-(3-formyl-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate Impurity_6 This compound Intermediate_A->Impurity_6 Reaction with Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Impurity_6

A potential final step in the synthesis of this compound.

Analytical Methodologies

The control of impurities is a critical aspect of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the analysis of Febuxostat and its related substances.[8]

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm.[8]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[8]

  • Mobile Phase B: Acetonitrile (B52724) and Methanol mixture.[8]

  • Gradient Program: A suitable gradient program should be developed to achieve optimal separation of Febuxostat and all its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 232 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the test sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the same diluent.

  • System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system by injecting the standard solution. Parameters to be checked include theoretical plates, tailing factor, and reproducibility of injections.

  • Quantification: The amount of this compound in the test sample can be calculated by comparing the peak area of the impurity with the peak area of the reference standard.

Method Validation: The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]

Analytical_Workflow cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Quantification Sample_Prep Weigh and dissolve Febuxostat sample Injection Inject into HPLC system Sample_Prep->Injection Standard_Prep Prepare known concentration of Impurity 6 Reference Standard Standard_Prep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate peak areas Detection->Peak_Integration Calculation Calculate Impurity 6 concentration Peak_Integration->Calculation Reporting Report results Calculation->Reporting

A typical workflow for the analysis of this compound.

Biological Significance

As a process-related impurity, this compound is not expected to have any therapeutic effect. The primary concern with impurities in pharmaceuticals is their potential to cause adverse effects. Therefore, it is essential to control the level of this and other impurities within the limits specified by regulatory authorities. There is no publicly available information on the specific signaling pathways or biological interactions of this compound. The focus of research and quality control is on its detection and quantification to ensure the safety of the drug product.

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry. Its use in validated analytical methods is fundamental to ensuring that Febuxostat drug substances and products meet the stringent quality and safety standards required by regulatory agencies worldwide. This guide provides a foundational understanding of the chemical properties, synthesis, and analytical control of this impurity, supporting the development and manufacturing of high-quality Febuxostat.

References

Technical Guide: Physicochemical Properties of Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1][2][3] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides an in-depth overview of the known physical and chemical properties of Febuxostat Impurity 6, a process-related impurity encountered during the synthesis of Febuxostat.

This document summarizes available data on its chemical identity, physicochemical characteristics, and outlines experimental protocols for its analysis and potential synthesis, based on related literature.

Chemical Identity and Physical Properties

This compound is scientifically known as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. It is recognized as an impurity of Febuxostat.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[4]
CAS Number 1271738-74-9[4]
Molecular Formula C18H22N2O4S[4][5]
Molecular Weight 362.44 g/mol [5]
Appearance White Solid[6]
Melting Point >125°C (decomposition)[7]
Boiling Point 516.9 ± 60.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 266.4 ± 32.9 °C[2]
Solubility Soluble in DMSO
Purity Typically available at >95%[6]

Synthesis and Formation Pathway

This compound is understood to be a process-related impurity. Its structure suggests it is derived from a key intermediate in one of the common synthetic routes for Febuxostat. The likely pathway involves the oximation of the aldehyde intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Febuxostat_Impurity_6_Synthesis_Pathway Start Ethyl 2-(3-formyl-4- isobutoxyphenyl)-4- methylthiazole-5-carboxylate (Aldehyde Intermediate) Product This compound (Oxime) Start->Product Oximation Reaction Reagent Hydroxylamine (B1172632) Hydrochloride (NH2OH·HCl) Reagent->Product

Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

The synthesis of this compound can likely be achieved through the oximation of its aldehyde precursor, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[8]

Materials:

  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • A suitable base (e.g., sodium acetate, sodium carbonate, or pyridine)

  • A suitable solvent (e.g., ethanol, aqueous ethanol, or acetonitrile)

Procedure (General):

  • Dissolve the aldehyde intermediate in the chosen solvent.

  • Add a solution of hydroxylamine hydrochloride, followed by the addition of a base to neutralize the HCl and liberate free hydroxylamine.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[9]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation (e.g., by adding water) or extraction.

  • The crude product may be purified by recrystallization from a suitable solvent.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using a combination of spectroscopic and chromatographic techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Method: A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of Febuxostat and its impurities.[]

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often utilized for optimal separation.

  • Detection: UV detection at an appropriate wavelength.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Ion: [M+H]+ at m/z 363.13.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl ester, isobutoxy group, aromatic protons, thiazole (B1198619) proton, and the oxime proton.

  • 13C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

4. Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=N of the oxime, the C=O of the ester, and the aromatic and thiazole rings.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Proposed Synthesis (Oximation) Purification Purification (Recrystallization) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (1H & 13C) (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR

General workflow for synthesis and characterization.

Biological Activity and Significance

This compound is identified as a process-related impurity in the synthesis of Febuxostat, a known xanthine oxidase inhibitor.[4] There is currently no publicly available data to suggest that this compound possesses any significant independent pharmacological or biological activity. The primary concern with such impurities is their potential impact on the safety and quality of the final drug product. Regulatory guidelines often necessitate the identification and control of impurities to ensure they are present below established thresholds. Some impurities in Febuxostat have been evaluated for potential genotoxicity.[11]

Conclusion

This compound is a well-characterized process-related impurity with established physical and chemical properties. While detailed experimental protocols for its specific synthesis and comprehensive public spectral data are limited, its structure allows for a clear understanding of its likely synthetic origin and the analytical methods required for its identification and quantification. For researchers and drug development professionals, the control of this and other impurities is a critical aspect of ensuring the quality and safety of Febuxostat. Further studies would be beneficial to determine if this impurity has any toxicological or pharmacological relevance.

References

Technical Guide: Solubility Profile of Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Febuxostat impurity 6, also identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Due to the limited availability of public data on this specific impurity, this guide also includes relevant solubility information for the parent drug, Febuxostat, to provide a comparative context for researchers.

Introduction to Febuxostat and Its Impurities

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1] As with any active pharmaceutical ingredient (API), the presence of impurities is a critical quality attribute that must be carefully controlled and monitored. Regulatory bodies require the identification and characterization of impurities to ensure the safety and efficacy of the final drug product. This compound is one such process-related impurity that can arise during the synthesis of Febuxostat. Understanding its solubility is crucial for developing effective methods for its detection, quantification, and removal.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. The available information is summarized in the table below.

Table 1: Known Solubility of this compound
SolventSolubilityTemperature (°C)
WaterInsoluble (6.2 x 10⁻³ g/L)[2]25
Dimethyl Sulfoxide (DMSO)Soluble[3]Not Specified

The data indicates that this compound is practically insoluble in water.[2] While it is reported to be soluble in DMSO, a common solvent for analytical and biological studies, the quantitative limit of this solubility is not specified.[3] Further experimental studies are required to determine its solubility in a broader range of pharmaceutically relevant solvents.

Comparative Solubility Profile: Febuxostat

To provide a useful reference for researchers, the following table summarizes the solubility of the parent drug, Febuxostat, in various solvents. This data can offer insights into the potential solubility behavior of its structurally related impurities.

Table 2: Solubility of Febuxostat in Various Solvents
SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction SolubilitySolubility (mg/mL)
Ethanol46.07Not Specified-~5[4]
Dimethyl Sulfoxide (DMSO)78.13Not Specified-~10[4]
Dimethylformamide (DMF)73.09Not Specified-~30[4]
Acetonitrile41.05Not SpecifiedSlightly Soluble[5]-
Water18.02Not SpecifiedPractically Insoluble[5]<1[4]

Note: The qualitative descriptions "Slightly Soluble" and "Practically Insoluble" are as per the definitions in the Japanese Pharmacopoeia.[5] The solubility of Febuxostat in ethanol, DMSO, and DMF is significantly higher than in water.[4]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not available, standard methodologies used for Febuxostat can be adapted. A common and reliable method is the shake-flask method.

Shake-Flask Method for Solubility Determination:
  • Preparation of Supersaturated Solution: An excess amount of the compound (Febuxostat or its impurity) is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, g/L, or mole fraction).

Logical Relationship in Synthesis

The formation of impurities is often linked to the synthetic route of the API. Understanding these pathways is crucial for impurity profiling and control. The following diagram illustrates a simplified logical flow of how an impurity like this compound could potentially be formed during the synthesis of Febuxostat.

Synthesis_Pathway cluster_reactants Starting Materials cluster_main_reaction Main Reaction cluster_side_reaction Potential Side Reaction cluster_products Products Intermediate_A Key Intermediate Reaction_Step Reaction to form Febuxostat Precursor Intermediate_A->Reaction_Step Side_Reaction Formation of Impurity 6 Precursor Intermediate_A->Side_Reaction Reagent_B Reagent B Reagent_B->Reaction_Step Reagent_B->Side_Reaction Febuxostat Febuxostat Reaction_Step->Febuxostat Impurity_6 This compound Side_Reaction->Impurity_6

Caption: Logical flow of potential this compound formation.

This diagram illustrates that from common starting materials, a side reaction running in parallel to the main synthesis pathway for the Febuxostat precursor could lead to the formation of the precursor for Impurity 6, which is then carried through to the final product.

Conclusion

The solubility of this compound is a critical parameter for the development of robust analytical methods and effective purification strategies in the manufacturing of Febuxostat. While current data is limited to its insolubility in water and qualitative solubility in DMSO, the provided information on the parent drug's solubility and standard experimental protocols offers a valuable starting point for researchers. Further studies to generate a comprehensive solubility profile of this compound in various organic solvents are highly recommended to ensure the quality and safety of Febuxostat drug products.

References

An In-depth Technical Guide to Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Febuxostat (B1672324) Impurity 6, a known process-related impurity in the synthesis of the gout medication Febuxostat. The guide details its chemical identity, historical context of its likely emergence during drug development, and a plausible synthetic pathway. Detailed experimental protocols for its synthesis and characterization, including analytical data, are presented. Furthermore, this document explores the potential for the formation of such oxime impurities and the analytical methods for their detection and control. While specific biological signaling pathways for this impurity are not extensively documented, the guide touches upon the general toxicological considerations for oxime-containing compounds in pharmaceuticals.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of various impurities that must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.[3] One such impurity associated with Febuxostat is designated as Impurity 6. This guide focuses specifically on the discovery, history, and detailed technical aspects of Febuxostat Impurity 6.

Discovery and History

The specific discovery of this compound is not detailed in a singular, seminal publication but is understood to have been identified during the process development and impurity profiling of Febuxostat. The history of Febuxostat itself dates back to its discovery by scientists at the Japanese pharmaceutical company Teijin in 1998.[4] As with any drug development process, rigorous analysis of the API would have been conducted to identify and characterize any process-related impurities.

This compound, chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , likely emerged as a minor component in certain synthetic routes of Febuxostat. Its formation is intrinsically linked to the synthesis of the cyanophenyl group, a key structural feature of the Febuxostat molecule. Several synthetic pathways for Febuxostat involve the conversion of a formyl group to a nitrile group, a reaction that often proceeds through an oxime intermediate.[5] It is plausible that incomplete conversion or side reactions during this step led to the formation and identification of this oxime impurity.

Chemical Information

Parameter Information
Impurity Name This compound
Systematic Name Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
CAS Number 1271738-74-9
Molecular Formula C₁₈H₂₂N₂O₄S
Molecular Weight 378.45 g/mol
Chemical Structure
alt text

Synthesis and Formation Pathway

This compound is not a direct intermediate in the primary synthesis of Febuxostat but rather a byproduct. Its formation is most likely to occur during the conversion of the aldehyde precursor, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, to the corresponding nitrile, which is a key intermediate in some Febuxostat syntheses.

The logical synthetic pathway for the formation and intentional preparation of this compound is as follows:

G formyl Ethyl 2-(3-formyl-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate oxime This compound (Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate) formyl->oxime Oximation hydroxylamine (B1172632) Hydroxylamine Hydrochloride (NH₂OH·HCl) hydroxylamine->oxime Reactant

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the likely oximation reaction of the corresponding aldehyde precursor.

Materials:

  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate

  • Formic acid

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in formic acid.

  • To this solution, add hydroxylamine hydrochloride and sodium formate.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the structure and purity of this compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Data
¹H NMR Peaks corresponding to the ethyl ester protons, isobutoxy protons, aromatic protons, thiazole (B1198619) proton, methyl protons, and the characteristic oxime proton (CH=NOH).
¹³C NMR Signals for all the carbon atoms in the molecule, including the ester carbonyl, thiazole ring carbons, aromatic carbons, isobutoxy carbons, and the oxime carbon.
Mass Spectrometry (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 378.45.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the oxime, C=N stretch of the oxime, C=O stretch of the ester, and C-O stretches of the ether and ester groups.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under validated chromatographic conditions, indicating the purity of the compound.
HPLC Method for Analysis

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of this compound in the API.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where both Febuxostat and the impurity have significant absorbance (e.g., 315 nm).
Column Temperature 35°C
Injection Volume 10 µL

Signaling Pathways and Biological Impact

Currently, there is a lack of specific studies investigating the biological activity or the effect of this compound on any signaling pathways. The primary concern with any pharmaceutical impurity is its potential toxicity.

Oxime-containing compounds have a wide range of biological activities.[6] While some are used as therapeutic agents, others can have toxic effects.[7][8] The toxicological profile of this compound has not been independently reported in the public domain. As a process-related impurity, its levels in the final drug product are strictly controlled to be below the threshold defined by regulatory agencies like the ICH to ensure patient safety.

The general approach to assessing the risk of such an impurity would involve:

  • In silico toxicity prediction: Using computational models to predict potential genotoxicity or other adverse effects.

  • In vitro toxicological assays: Such as the Ames test for mutagenicity.

  • In vivo studies: If the impurity is found to be potentially toxic or is present at levels that warrant further investigation.

Given the reactive nature of the oxime functional group, its potential to interact with biological macromolecules would be a key area of investigation in any toxicological assessment.

Conclusion

This compound, or Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a process-related impurity that can arise during the synthesis of Febuxostat. Its formation is linked to the conversion of a formyl intermediate to the required nitrile. While its specific history is not extensively documented, its existence underscores the importance of rigorous process control and analytical monitoring in pharmaceutical manufacturing. This guide provides a foundational understanding of its chemistry, synthesis, and analysis. Further research into the specific biological effects of this and other Febuxostat-related impurities is necessary to build a more complete safety profile of the drug.

References

The Role of Febuxostat Impurity 6 in Drug Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat (B1672324), a potent selective inhibitor of xanthine (B1682287) oxidase, is widely used for the management of hyperuricemia in patients with gout. The stability of the febuxostat drug substance and its formulated products is a critical quality attribute. This technical guide provides an in-depth analysis of the role of Febuxostat Impurity 6, a known process-related impurity, in the overall stability of the drug. Through a comprehensive review of available literature, this document outlines the identity of Impurity 6, its potential for reactivity, and its significance in the context of febuxostat's degradation pathways. This guide also details experimental protocols for the analysis of febuxostat and its impurities and presents a logical framework for understanding impurity-drug interactions.

Introduction to Febuxostat and its Impurities

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is susceptible to degradation under various stress conditions, including acid hydrolysis and oxidation.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can potentially impact its stability, efficacy, and safety. Impurities in pharmaceuticals are classified as organic impurities (process-related, degradation products, and starting materials), inorganic impurities, and residual solvents.

This compound is identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , with the Chemical Abstracts Service (CAS) registry number 1271738-74-9 . It is recognized as a process-related impurity, meaning it is typically formed during the synthesis of febuxostat and is not a degradation product of the drug itself.[3]

The Chemical Nature of this compound and its Potential Impact on Stability

The chemical structure of this compound contains an oxime functional group (-C=N-OH). Oxime compounds can be susceptible to hydrolysis, particularly under acidic conditions, which could lead to the formation of a corresponding aldehyde or ketone and hydroxylamine. The stability of oximes is influenced by factors such as pH and the presence of nucleophiles.

While direct studies on the stability of this compound are not extensively available in the public domain, its chemical nature suggests a potential for reactivity under conditions that are also known to degrade febuxostat. The primary concern regarding the presence of process-related impurities like Impurity 6 revolves around two key aspects:

  • Direct Degradation of the Impurity: If Impurity 6 is unstable under certain storage or stress conditions, it could degrade into new, uncharacterized impurities.

  • Interaction with the Active Pharmaceutical Ingredient (API): There is a theoretical possibility that Impurity 6 or its degradation products could react with febuxostat, potentially accelerating its degradation or leading to the formation of new adducts.

However, it is crucial to note that current literature primarily focuses on the intrinsic stability of febuxostat and the development of analytical methods to control impurities to acceptable levels, rather than detailing specific interactions between febuxostat and Impurity 6.[4]

Febuxostat Degradation Pathways

Forced degradation studies have shown that febuxostat is most susceptible to degradation under acidic and oxidative conditions.[1] It is relatively stable under thermal, photolytic, and basic hydrolytic conditions.[1] The primary degradation pathway under acidic conditions involves the hydrolysis of the cyano group to a carbamoyl (B1232498) group and subsequently to a carboxylic acid group.

The following diagram illustrates a simplified degradation pathway of Febuxostat under stress conditions.

G Febuxostat Febuxostat Acid Acid Hydrolysis Febuxostat->Acid Oxidation Oxidative Stress Febuxostat->Oxidation Degradation_Product_A Amide Impurity (Hydrolysis of Cyano Group) Acid->Degradation_Product_A Oxidative_Degradants Oxidative Degradation Products Oxidation->Oxidative_Degradants Degradation_Product_B Dicarboxylic Acid Impurity (Further Hydrolysis) Degradation_Product_A->Degradation_Product_B

Caption: Simplified degradation pathway of Febuxostat under acidic and oxidative stress.

Experimental Protocols for Stability and Impurity Analysis

The development and validation of stability-indicating analytical methods are crucial for monitoring febuxostat and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[4][5]

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate febuxostat from its process-related impurities (including Impurity 6) and degradation products.

Table 1: Typical HPLC Method Parameters for Febuxostat and Impurity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 315 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of febuxostat and to demonstrate the specificity of the analytical method.

Table 2: Typical Forced Degradation Conditions for Febuxostat

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 N HCl, heat at 80°C for 2 hours
Base Hydrolysis 0.1 N NaOH, heat at 80°C for 2 hours
Oxidative Degradation 3-30% H₂O₂, at room temperature for 24 hours
Thermal Degradation Dry heat at 105°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration

The following workflow illustrates the process of conducting forced degradation studies and analyzing the samples.

G cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analysis Acid Acidic Preparation Neutralization & Dilution Acid->Preparation Base Basic Base->Preparation Oxidative Oxidative Oxidative->Preparation Thermal Thermal Thermal->Preparation Photolytic Photolytic Photolytic->Preparation HPLC HPLC Analysis Preparation->HPLC Data_Analysis Data Analysis & Peak Purity HPLC->Data_Analysis Febuxostat_API Febuxostat API Febuxostat_API->Acid Febuxostat_API->Base Febuxostat_API->Oxidative Febuxostat_API->Thermal Febuxostat_API->Photolytic

Caption: Workflow for forced degradation studies of Febuxostat.

Data Presentation: Quantitative Analysis of Febuxostat Stability

Table 3: Example Stability Data for Febuxostat Formulation

Time PointStorage ConditionAssay of Febuxostat (%)This compound (%)Total Impurities (%)
Initial-99.80.050.15
3 Months25°C / 60% RH99.70.050.18
3 Months40°C / 75% RH99.20.060.35
6 Months25°C / 60% RH99.60.050.20
6 Months40°C / 75% RH98.50.070.65

Conclusion

This compound is a process-related impurity that is monitored and controlled during the manufacturing of febuxostat. Due to the presence of an oxime functional group, it has the potential for chemical reactivity, particularly hydrolysis under acidic conditions. However, there is currently no direct evidence in the published literature to suggest that this compound plays a significant role in the degradation of febuxostat under normal storage conditions or during forced degradation studies.

The primary focus for ensuring the stability of febuxostat remains the control of critical process parameters to minimize the formation of all impurities, including Impurity 6, and the development of robust formulations that protect the API from known degradation pathways such as acid hydrolysis and oxidation. The use of validated stability-indicating analytical methods is essential for monitoring the purity and potency of febuxostat throughout its shelf life. Further research into the intrinsic stability of this compound and its potential interactions with febuxostat could provide a more complete understanding of its role in overall drug product stability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] The synthetic pathway to this complex 2-arylthiazole derivative, while efficient, can lead to the formation of various process-related impurities.[2] Meticulous identification, characterization, and control of these impurities are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][3] This technical guide provides an in-depth overview of the process-related impurities of Febuxostat, their formation, characterization, and analytical determination.

I. The Synthetic Landscape of Febuxostat and Its Impurities

The most common synthetic route to Febuxostat commences with 4-hydroxybenzonitrile, proceeding through several key intermediates.[2][] Impurities can arise from starting materials, intermediates, side reactions, and degradation of the final product. These are broadly categorized as isomeric impurities, carryover impurities, byproducts, and degradation products.[2][3]

A critical step in the synthesis involves the cyclization of a thioamide intermediate with an alpha-haloketoester to form the thiazole (B1198619) ring.[5] Incomplete reactions or the presence of isomeric starting materials can lead to the formation of structural isomers. For instance, the presence of 2-hydroxybenzonitrile (B42573) as an impurity in the starting material can lead to the formation of Impurity VIII and subsequently Impurity IX.[5]

Another significant source of impurities is the saponification of the ethyl ester of Febuxostat to the final carboxylic acid. In this step, harsh reaction conditions or improper control of reagents can lead to the formation of amide and diacid impurities through side reactions with the nitrile group.

The following diagram illustrates a common synthetic pathway for Febuxostat and highlights the stages where key impurities may be formed.

Febuxostat_Synthesis_and_Impurity_Formation A 4-Hydroxybenzonitrile B 3-Cyano-4-hydroxybenzothioamide A->B Thionation Imp1 Isomeric Impurities (e.g., from 2-hydroxybenzonitrile) A->Imp1 Starting Material Impurity C Ethyl 2-(3-cyano-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate B->C Cyclization (w/ Ethyl-2-chloroacetoacetate) D Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate (Febuxostat Ethyl Ester) C->D Alkylation (w/ Isobutyl bromide) E Febuxostat D->E Saponification (NaOH) Imp2 Amide Impurity D->Imp2 Side reaction Imp3 Diacid Impurity D->Imp3 Side reaction Imp4 Ester-related Impurities (e.g., Methyl ester) D->Imp4 From other alcohols

Febuxostat Synthesis and Key Impurity Formation Pathways

II. Characterization of Key Process-Related Impurities

A comprehensive understanding of the impurity profile of Febuxostat requires the synthesis and characterization of potential impurities. This allows for the development of robust analytical methods for their detection and quantification in the final API. Several studies have reported the synthesis and spectral characterization of numerous Febuxostat impurities.[2][1]

Table 1: Summary of Key Febuxostat Process-Related Impurities and their Characterization Data

Impurity NameStructureFormation Stage1H-NMR (δ) ppmMS (M+H)+
Febuxostat Amide 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidSaponification7.9-8.2 (aromatic), 3.8 (OCH2), 2.7 (CH3), 2.1 (CH), 1.0 (CH3)335.1
Febuxostat Diacid 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidSaponification8.0-8.3 (aromatic), 3.9 (OCH2), 2.7 (CH3), 2.1 (CH), 1.0 (CH3)336.1
Impurity IX Ethyl 2-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateCyclization (from isomeric starting material)6.8-7.8 (aromatic), 4.3 (OCH2CH3), 2.7 (CH3), 1.3 (OCH2CH3)278.1
Impurity XVIII 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acidSaponification of corresponding ester7.0-7.9 (aromatic), 3.8 (OCH2), 2.7 (CH3), 2.1 (CH), 1.0 (CH3)292.1
Bromo febuxostat impurity 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidPotential byproductNot explicitly detailed in provided search results.370.26 (M)

Note: The spectral data presented is a summary from various sources and may vary slightly based on the solvent and instrumentation used.[2][3]

III. Analytical Methodologies for Impurity Profiling

The control of impurities in Febuxostat relies on the development and validation of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the separation and quantification of Febuxostat and its related substances.[6][7]

A. Experimental Protocol: A Typical RP-HPLC Method for Febuxostat and its Impurities

This protocol is a representative example compiled from several published methods.[6][8]

1. Chromatographic Conditions:

  • Column: Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) with 0.1% v/v orthophosphoric acid.

  • Gradient Program: A typical gradient would start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detection at 315 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: A known concentration of Febuxostat reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: The Febuxostat API or drug product is dissolved in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).

  • Spiked Sample Solution (for validation): A solution of the Febuxostat sample is spiked with known amounts of impurity reference standards to demonstrate the method's accuracy and precision.

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[6][9]

Table 2: Typical Validation Parameters for an RP-HPLC Method for Febuxostat Impurities

ParameterTypical Range/Value
Linearity (R²) > 0.999[6][9]
LOD 0.0257 µg/mL[7][9]
LOQ 0.0783 µg/mL[7][9]
Accuracy (Recovery) 98-102%
Precision (%RSD) < 2%[8]
B. Advanced Analytical Techniques

For the identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural confirmation of synthesized impurity standards.[2][]

IV. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Febuxostat and to identify potential degradation products that could form under various stress conditions.[9][12] These studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[9][12]

Studies have shown that Febuxostat is relatively stable under thermal, photolytic, and basic hydrolytic conditions.[9][12] However, it is labile to acid hydrolysis, leading to the formation of several degradation products, primarily through the hydrolysis of the cyano group.[11][12] The drug also shows significant degradation under oxidative conditions.[13]

The following workflow illustrates a typical forced degradation study.

Forced_Degradation_Workflow Start Febuxostat API Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis light) Start->Photo Analysis RP-HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Impurity Identification and Characterization Analysis->ID Pathway Postulate Degradation Pathway ID->Pathway

Workflow for Forced Degradation Studies of Febuxostat

V. Conclusion

A thorough understanding and control of process-related impurities are critical for the development of high-quality Febuxostat. This guide has provided a comprehensive overview of the synthetic origins of these impurities, their characterization, and the analytical methodologies employed for their control. By implementing robust analytical strategies and process controls, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of Febuxostat for patients suffering from hyperuricemia and gout. The continuous investigation into the impurity profile of Febuxostat will further contribute to the development of even more refined and efficient manufacturing processes.

References

Methodological & Application

analytical method for Febuxostat impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical method for the quantification of Febuxostat (B1672324) Impurity 6, a critical step in ensuring the quality and safety of the gout medication Febuxostat, is detailed in this application note. Febuxostat Impurity 6 is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with the CAS Number 1271738-74-9. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, outlining a validated high-performance liquid chromatography (HPLC) method suitable for the determination of this and other related substances in Febuxostat.

Application Note

Introduction

Febuxostat is a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the management of hyperuricemia in patients with gout.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are essential for the identification and quantification of these impurities. This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Febuxostat and its related substances, including a protocol that can be applied to the specific analysis of this compound.

Analytical Principle

The method employs a gradient RP-HPLC system with UV detection to separate Febuxostat from its impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic solvent mixture. The gradient elution allows for the effective separation of a wide range of impurities with varying polarities. This method has been validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness, ensuring reliable and accurate results.[2]

Target Analyte

  • Compound Name: this compound

  • Chemical Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

  • CAS Number: 1271738-74-9

  • Molecular Formula: C₁₈H₂₂N₂O₄S

  • Molecular Weight: 362.45 g/mol

Experimental Protocol

1. Instrumentation and Materials

  • Instrument: Waters HPLC system with an Alliance 2695 quaternary pump, autosampler, and a 2489 UV-Visible detector.

  • Software: Empower-2 software.

  • Column: Exsil ODS-B (250 x 4.6 mm, 5 µm).

  • Chemicals and Solvents:

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of Febuxostat and its impurities.

ParameterCondition
Flow Rate 1.0 ml/min
Detection Wavelength 315 nm
Injection Volume 10 µl
Runtime 45 minutes
Column Temperature 35°C

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% v/v triethylamine in water, with the pH adjusted to 2.5 using orthophosphoric acid. The solution should be filtered through a 0.22 µm nylon filter.

  • Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid. This solution should also be filtered through a 0.22 µm nylon filter.

  • Diluent: A mixture of acetonitrile and water in a 95:5 v/v ratio.

4. Gradient Program

The following gradient program is suggested for the separation of Febuxostat and its impurities.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
107030
253070
353070
407030
457030

5. Preparation of Solutions

  • Standard Solution: A reference solution containing a known concentration of Febuxostat and its impurities (including Impurity 6, if available as a reference standard) at approximately 0.001 mg/ml should be prepared in the diluent.

  • Sample Solution (from Tablets):

    • Weigh and crush 20 tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Febuxostat and transfer it to a 50 ml volumetric flask.

    • Add approximately 20 ml of diluent and sonicate for 20 minutes with intermittent shaking.

    • Dilute to the mark with the diluent.

    • Centrifuge the solution at 7000 RPM for 15 minutes.

    • The clear supernatant is the sample solution (0.5 mg/ml).

Method Validation Summary

The described analytical method has been validated according to ICH guidelines, and the following performance characteristics have been established for Febuxostat and other impurities. While specific data for Impurity 6 is not provided in the cited literature, the method's performance suggests its suitability for this analyte.

System Suitability Criteria

ParameterAcceptance Criteria
% RSD of Peak Areas (replicate injections) Not more than 5.0%
Theoretical Plates Not less than 2000
Tailing Factor Not more than 2.0
Resolution Not less than 2.0 between adjacent peaks

Quantitative Data

The following table summarizes the validation data for the analytical method, demonstrating its suitability for the quantification of Febuxostat and its related substances.

ParameterFebuxostatImpurity A (Amide)Impurity B (Acid)Impurity C (Tertiary butoxy)Impurity D (Secondary butoxy)Impurity E (ECI)
LOD (µg/ml) 0.050.040.050.060.050.04
LOQ (µg/ml) 0.150.120.160.180.150.13
Linearity Range (µg/ml) 0.15 - 1.1250.12 - 1.1250.16 - 1.1250.18 - 1.1250.15 - 1.1250.13 - 1.125
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.098.0 - 102.098.0 - 102.098.0 - 102.098.0 - 102.0
Precision (% RSD) < 2.0< 5.0< 5.0< 5.0< 5.0< 5.0

Note: The data presented is based on a general method for Febuxostat and its impurities.[2] Method optimization and validation specific to this compound may be required.

Visualizations

Experimental Workflow Diagram

G Analytical Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Tablet Powder Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Standard_Weighing Weigh Reference Standards Standard_Weighing->Dissolution Sonication Sonicate for 20 min Dissolution->Sonication Dilution Dilute to Volume Sonication->Dilution Centrifugation Centrifuge at 7000 RPM Dilution->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject 10 µl of Sample/Standard Supernatant_Collection->Injection HPLC_System HPLC System with UV Detector HPLC_System->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection Detect at 315 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurity 6 Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway (Mechanism of Action)

G Febuxostat Mechanism of Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout causes Xanthine_Oxidase Xanthine_Oxidase Febuxostat Febuxostat Febuxostat->Inhibition Inhibition->Xanthine_Oxidase

Caption: Mechanism of action of Febuxostat in inhibiting uric acid production.

References

HPLC method for the determination of Febuxostat impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

An advanced , identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is detailed in this application note. Given the stringent regulatory requirements for the control of impurities in pharmaceutical products, this protocol provides a robust and sensitive method for the quantification of this specific impurity in Febuxostat active pharmaceutical ingredient (API) and formulated drug products.

This method is adapted from established and validated reverse-phase high-performance liquid chromatography (RP-HPLC) procedures for Febuxostat and its other known related substances. The described gradient elution method is designed to provide optimal separation of Febuxostat from its potential impurities, including impurity 6.

Experimental Protocols

Equipment and Materials
  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Exsil ODS-B (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Chemicals and Reagents:

    • Febuxostat reference standard

    • Febuxostat impurity 6 reference standard (CAS: 1271738-74-9)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Triethylamine (B128534) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Milli-Q or HPLC grade water

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and water in a ratio of 95:5 (v/v).

  • Mobile Phase A: Prepare a 0.1% v/v solution of triethylamine in water and adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: A mixture of Acetonitrile and Methanol in a ratio of 80:20 (v/v) containing 0.1% v/v orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution of Febuxostat: Accurately weigh and transfer about 25 mg of Febuxostat reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a solution having a known concentration of about 0.5 mg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a solution having a known concentration of about 0.1 mg/mL.

  • Spiked Standard Solution: Pipette 1.0 mL of the Standard Stock Solution of Febuxostat and 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 5 µg/mL of Febuxostat and 1 µg/mL of this compound.

Chromatographic Conditions
ParameterCondition
ColumnExsil ODS-B (250 x 4.6 mm, 5 µm)
Flow Rate1.0 mL/min
Detection Wavelength315 nm
Injection Volume10 µL
Column Temperature35°C
Run Time45 minutes
Gradient Program Time (min)
0
10
30
35
40
45
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (for Febuxostat)Not more than 2.0
Theoretical Plates (for Febuxostat)Not less than 2000
ResolutionNot less than 2.0 between Febuxostat and Impurity 6
% RSD for replicate injectionsNot more than 5.0% for the peak area of Impurity 6

Data Presentation

The following table summarizes the expected retention times and validation parameters for Febuxostat and Impurity 6 based on similar validated methods.

CompoundExpected Retention Time (min)LOD (µg/mL)LOQ (µg/mL)
Febuxostat~ 25~ 0.05~ 0.15
This compound~ 18 - 22~ 0.05~ 0.15

Note: The exact retention time for Impurity 6 should be determined experimentally using a reference standard. The LOD and LOQ values are representative and should be experimentally determined during method validation.

Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phases A & B system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions prep_diluent->prep_standards prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_standards->system_suitability inject_samples Inject Blank, Standards, and Samples prep_sample->inject_samples system_suitability->inject_samples If Passed acquire_data Data Acquisition inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms quantify_impurity Quantify Impurity 6 process_chromatograms->quantify_impurity generate_report Generate Report quantify_impurity->generate_report

Caption: Experimental workflow for the HPLC determination of this compound.

Application Note: Quantitative Analysis of Febuxostat Impurity 6 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Febuxostat impurity 6 (Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) in pharmaceutical preparations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is tailored for researchers, scientists, and drug development professionals requiring a robust analytical procedure for impurity profiling of Febuxostat. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate quantification.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the management of hyperuricemia in patients with gout. During the synthesis and storage of Febuxostat, various process-related impurities and degradation products can arise. Regulatory bodies necessitate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. This compound, identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is one such potential impurity.[1] This document provides a comprehensive LC-MS/MS method for the analysis of this specific impurity.

Chemical Structures

CompoundStructure
Febuxostat
alt text
This compound

Experimental Protocol

Materials and Reagents
Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Febuxostat and this compound reference standards and dissolve in 100 mL of methanol to obtain individual stock solutions.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation: For the analysis of a drug substance, accurately weigh 25 mg of the Febuxostat sample, dissolve it in 25 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.22 µm syringe filter before injection. For drug product analysis (e.g., tablets), grind a representative number of tablets to a fine powder, and extract a portion equivalent to 25 mg of Febuxostat with methanol, followed by sonication and filtration.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Febuxostat 317.1261.10.0525
This compound 363.1317.10.0520
This compound (Qualifier) 363.1177.10.0535

Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing a standard solution of the impurity into the mass spectrometer.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar analyses and should be verified during method validation.

Table 3: Summary of Quantitative Data (Hypothetical)

ParameterFebuxostatThis compound
Retention Time (min) ~ 4.5~ 5.2
Linearity Range (ng/mL) 1 - 10001 - 500
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.50.8
Limit of Quantification (LOQ) (ng/mL) 1.02.5
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis stock Stock Solutions (Febuxostat & Impurity 6) working Working Standards (Calibration Curve) stock->working lc_separation Chromatographic Separation (C18 Column, Gradient Elution) working->lc_separation sample_prep Sample Preparation (Drug Substance/Product) sample_prep->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Integration) ms_detection->quantification reporting Reporting (Concentration Calculation) quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS System Configuration

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometer (MS/MS) autosampler Autosampler column C18 Column autosampler->column pump HPLC Pump pump->autosampler esi_source ESI Source column->esi_source Eluent quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data System detector->data_system Signal

Caption: Logical diagram of the LC-MS/MS system components.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection allows for reliable impurity profiling in Febuxostat drug substance and finished products. This method can be readily implemented in a quality control or research laboratory setting to ensure the quality and safety of Febuxostat. Method validation should be performed in accordance with relevant regulatory guidelines before routine use.

References

Application Note: A Robust UPLC Method for the Separation of Febuxostat and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of Febuxostat and its potential impurities. The developed method is rapid, selective, and capable of resolving key process-related impurities and degradation products, making it suitable for quality control and stability testing of Febuxostat in bulk drug and pharmaceutical formulations.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, a reliable analytical method is crucial for monitoring the purity of Febuxostat. This UPLC method offers high resolution and sensitivity for the separation of Febuxostat from its known impurities.

Known Impurities of Febuxostat

Several potential impurities can arise during the synthesis of Febuxostat or through degradation. A comprehensive understanding of these impurities is essential for method development and validation.

Impurity NameChemical NameStructure (SMILES)Description
Febuxostat2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidCC(C)COc1cc(c(cc1)C#N)c2sc(n=c2C)C(=O)OActive Pharmaceutical Ingredient
Impurity A2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidCC(C)COc1cc(c(cc1)C(=O)N)c2sc(n=c2C)C(=O)OAmide Impurity
Impurity B2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acidCc1nc(sc1C(=O)O)c2ccc(c(c2)C#N)OAcid Impurity
Impurity C2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamideCC(C)COc1cc(c(cc1)C#N)c2sc(n=c2C)C(=O)NTertiary Butoxy Impurity
Impurity D2-(3-cyano-4-sec-butoxyphenyl)-4-methylthiazole-5-carboxylic acidCCC(C)Oc1cc(c(cc1)C#N)c2sc(n=c2C)C(=O)OSecondary Butoxy Impurity
Impurity EEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateCCOC(=O)c1c(C)nc(s1)c2ccc(c(c2)C#N)OCC(C)CECI Impurity (Ethyl Ester)

UPLC Method Protocol

This method has been developed to provide optimal separation of Febuxostat and its principal impurities.

1. Instrumentation and Columns

  • System: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Zorbax RRHD Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm or equivalent.

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

  • Febuxostat reference standard and impurity standards

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program See Table below
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 315 nm
Injection Volume 2 µL
Run Time 15 minutes

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
8.03070
10.03070
10.17030
15.07030

4. Preparation of Solutions

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Febuxostat reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the diluent.

  • System Suitability Solution: Mix 1 mL of the Standard Stock Solution and 1 mL of the Impurity Stock Solution and dilute to 10 mL with the diluent.

  • Sample Solution: Prepare the sample solution of Febuxostat bulk drug or formulation to obtain a final concentration of approximately 100 µg/mL in the diluent.

5. System Suitability

The system suitability must be checked before the analysis of any samples. The parameters should be within the limits specified in the table below.

ParameterAcceptance Criteria
Tailing Factor (for Febuxostat peak) Not more than 2.0
Theoretical Plates (for Febuxostat peak) Not less than 10,000
Resolution (between all adjacent peaks) Not less than 2.0
% RSD of peak areas (n=6) Not more than 2.0%

Quantitative Data Summary

The following table summarizes the expected retention times (RT), relative retention times (RRT), and estimated limits of detection (LOD) and quantification (LOQ) for Febuxostat and its key impurities under the specified UPLC conditions.

CompoundRT (min)RRTLOD (µg/mL)LOQ (µg/mL)
Impurity B3.20.45~0.03~0.1
Impurity A4.50.63~0.03~0.1
Impurity C5.80.82~0.04~0.12
Febuxostat7.11.00~0.02~0.06
Impurity D8.51.20~0.03~0.1
Impurity E10.21.44~0.04~0.12

Note: RT and RRT values are approximate and may vary slightly depending on the specific column and system.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Febuxostat has been shown to be susceptible to degradation under certain stress conditions.

  • Acid Hydrolysis: Significant degradation is observed.[][2][3]

  • Base Hydrolysis: Significant degradation is observed.[4]

  • Oxidative Degradation: Significant degradation is observed.[4]

  • Thermal and Photolytic Stress: Febuxostat is relatively stable under these conditions.[][2]

The developed UPLC method effectively separates the degradation products from the main peak, confirming its stability-indicating capability.

Experimental Workflow

G UPLC Method Workflow for Febuxostat Impurity Profiling cluster_prep Preparation cluster_uplc UPLC Analysis cluster_data Data Processing and Reporting prep_standards Prepare Standard and Impurity Solutions system_suitability System Suitability Testing prep_standards->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Samples and Standards prep_sample->sample_injection system_suitability->sample_injection If passes chrom_data Chromatographic Data Acquisition sample_injection->chrom_data peak_integration Peak Integration and Identification chrom_data->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Analysis Report quantification->reporting

Caption: Workflow for the UPLC analysis of Febuxostat and its impurities.

Conclusion

The UPLC method described in this application note is a highly efficient and reliable tool for the separation and quantification of Febuxostat and its impurities. Its short run time and high resolution make it ideal for routine quality control and stability studies in the pharmaceutical industry. The method has been demonstrated to be stability-indicating through forced degradation studies.

References

Development of a Stability-Indicating Assay for Febuxostat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating assay for Febuxostat (B1672324), a selective xanthine (B1682287) oxidase inhibitor used in the treatment of hyperuricemia and gout.[1][2] The provided protocols and data are essential for the quality control and stability testing of Febuxostat in bulk drug and pharmaceutical dosage forms.

Introduction

Febuxostat is a non-purine inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[2] By blocking this pathway, Febuxostat effectively reduces the production of uric acid in the body.[2] To ensure the safety and efficacy of Febuxostat formulations, a validated stability-indicating assay is crucial. This assay must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3]

This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method and outlines the forced degradation studies required to establish the method's specificity.

Signaling Pathway of Febuxostat

Febuxostat's mechanism of action involves the inhibition of xanthine oxidase, a key enzyme in the purine (B94841) degradation pathway. This pathway ultimately leads to the formation of uric acid.

Febuxostat_Pathway cluster_0 cluster_1 Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine->Uric_Acid Febuxostat Febuxostat XO1 Xanthine Oxidase Febuxostat->XO1 Inhibits XO2 Xanthine Oxidase Febuxostat->XO2 Inhibits XO1->Xanthine Catalyzes XO2->Uric_Acid Catalyzes

Mechanism of action of Febuxostat.

Experimental Protocols

Stability-Indicating HPLC Method

A reliable and sensitive isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the determination of Febuxostat.[3]

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column Zodiac C18 (250 x 4.6 mm, 5µm)[3]Agilent C18 (250 x 4.6 mm, 5 µm)[4]C18 column[1]
Mobile Phase Acetonitrile (B52724) : Methanol (B129727) (85:15 v/v)[3]15 mM Ammonium acetate (B1210297) buffer (pH 4.8) : Acetonitrile (30:70 v/v)[4]Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60, v/v)[1]
Flow Rate 1.1 mL/min[3]1.0 mL/min[4]1.2 mL/min[1]
Detection Wavelength 218 nm[3]315 nm[4]254 nm[1]
Column Temperature Ambient[4]35°CAmbient
Injection Volume 10 µL10 µLNot Specified
Runtime 10 min[3]Not SpecifiedNot Specified

Preparation of Standard Solution:

A stock solution of Febuxostat can be prepared by dissolving the reference standard in a suitable solvent such as methanol or a mixture of acetonitrile and water to achieve a concentration of 100 µg/mL.[3] Working standards can be prepared by diluting the stock solution to the desired concentrations within the linearity range.

Preparation of Sample Solution:

For tablet dosage forms, a powder equivalent to a specific amount of Febuxostat is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then sonicated and filtered to obtain a clear sample solution for injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][5] The drug substance is subjected to various stress conditions to induce degradation.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow Start Febuxostat API / Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Degradation Start->Thermal Photolytic Photolytic Degradation Start->Photolytic Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Evaluate Peak Purity and Quantify Degradants Analysis->End

Workflow for forced degradation studies.

Protocol for Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1N hydrochloric acid and reflux for a specified period.[5]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1N sodium hydroxide (B78521) and reflux for a specified period.[5]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.[5]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80°C).[6]

  • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.[3]

Results and Data Presentation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] Key validation parameters are summarized below.

Method Validation Parameters:

ParameterTypical Range/Value
Linearity Range 5 - 100 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999[3][4]
Accuracy (% Recovery) 98.00 - 100.86%[3]
Precision (% RSD) Intra-day: 0.29-0.41%, Inter-day: 0.63-0.76%[1]
Limit of Detection (LOD) 0.0257 - 0.37 µg/mL[1][4]
Limit of Quantitation (LOQ) 0.0783 - 1.13 µg/mL[1][4]

Forced Degradation Results:

The results of the forced degradation studies indicate the susceptibility of Febuxostat to various stress conditions. The percentage of degradation observed in different studies is summarized below.

Stress ConditionDegradation (%) - Study 1[1]Degradation (%) - Study 2[4]Degradation (%) - Study 3[6]
Acid Hydrolysis Sensitive[1]Sensitive[4]21.12%[6]
Alkaline Hydrolysis Resistant[1]Less Sensitive[4]Stable[6]
Oxidative Degradation Sensitive[1]Sensitive[4]Stable[6]
Thermal Degradation Resistant[1]Less Sensitive[4]Stable[6]
Photolytic Degradation Resistant[1]Less Sensitive[4]Stable[6]

Note: "Sensitive" indicates significant degradation was observed, while "Resistant" or "Stable" indicates minimal to no degradation.

Degradation Pathway of Febuxostat

Forced degradation studies reveal that Febuxostat is most susceptible to acidic conditions, leading to the hydrolysis of the ester and cyano functional groups.[6][7] Several degradation products have been identified and characterized using techniques like UPLC-MS, HRMS, and NMR.[6][7]

Degradation_Pathway Febuxostat Febuxostat DP1 Degradation Product 1 (Hydrolysis of ester) Febuxostat->DP1 Stress Conditions (e.g., Acid Hydrolysis) DP2 Degradation Product 2 (Hydrolysis of cyano group) Febuxostat->DP2 Stress Conditions (e.g., Acid Hydrolysis) DP3 Other Degradation Products Febuxostat->DP3 Stress Conditions (e.g., Acid Hydrolysis)

Simplified degradation pathway of Febuxostat.

Conclusion

The described stability-indicating HPLC method is simple, rapid, accurate, and precise for the determination of Febuxostat in the presence of its degradation products.[3] The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies of Febuxostat in pharmaceutical formulations. The forced degradation studies provide valuable insights into the stability profile of Febuxostat, indicating its lability under acidic and oxidative conditions.[1][4]

References

Application Notes and Protocols for the Quantification of Febuxostat Impurity 6 in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[1] Regulatory agencies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities present in APIs.[1]

This document provides a detailed application note and protocol for the quantification of Febuxostat Impurity 6 in Febuxostat bulk drug substance. This compound is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is described for the accurate and precise determination of this impurity.

Analytical Method and Protocol

A robust RP-HPLC method has been developed and validated for the quantification of Febuxostat and its related substances, including Impurity 6.[4] The method demonstrates good sensitivity, linearity, precision, and accuracy.

Materials and Reagents
  • Febuxostat Bulk Drug Sample

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Triethylamine (HPLC Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with ortho-phosphoric acid
Mobile Phase B A mixture of Acetonitrile and Methanol (80:20 v/v) with 0.1% v/v ortho-phosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Injection Volume 10 µL
Column Temperature 35°C
Run Time 45 minutes

Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
107030
253070
353070
407030
457030
Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (80:20 v/v).

Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This provides a solution with a concentration of approximately 100 µg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask and dilute to volume with the diluent. This provides a final concentration of approximately 1 µg/mL.

Sample Solution: Accurately weigh and transfer about 50 mg of the Febuxostat bulk drug sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution, and then dilute to volume with the diluent. This gives a sample concentration of approximately 0.5 mg/mL (500 µg/mL) of Febuxostat.

Experimental Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure there are no interfering peaks at the retention time of this compound.

  • Inject the Standard Solution in six replicates and verify the system suitability parameters. The relative standard deviation (RSD) of the peak areas for the six replicate injections should not be more than 5.0%.

  • Inject the Sample Solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the bulk drug sample using the formula provided below.

Calculation

The percentage of this compound in the bulk drug is calculated using the following formula:

Where:

  • Area_impurity = Peak area of Impurity 6 in the sample solution chromatogram.

  • Area_standard = Average peak area of Impurity 6 from the standard solution chromatograms.

  • Conc_standard = Concentration of Impurity 6 in the standard solution (in mg/mL).

  • Conc_sample = Concentration of the Febuxostat bulk drug in the sample solution (in mg/mL).

  • Purity_standard = Purity of the Impurity 6 reference standard (as a decimal).

Data Presentation

The performance of the analytical method for the quantification of this compound is summarized in the table below. This data is based on method validation studies reported in the literature for related Febuxostat impurities.[4]

ParameterResult
Linearity Range 0.15 - 1.125 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) Approximately 0.05 µg/mL
Limit of Quantification (LOQ) Approximately 0.15 µg/mL[4]
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound in a bulk drug sample.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation cluster_report Reporting prep_standard Prepare Standard Solution (Impurity 6 Reference) inject_standard Inject Standard Solution (6x) & Check System Suitability prep_standard->inject_standard prep_sample Prepare Sample Solution (Febuxostat Bulk Drug) inject_sample Inject Sample Solution prep_sample->inject_sample prep_diluent Prepare Diluent (ACN:Water) prep_diluent->prep_standard prep_diluent->prep_sample hplc_system Equilibrate HPLC System inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks identify_impurity Identify Impurity 6 Peak by Retention Time integrate_peaks->identify_impurity calculate_percentage Calculate Percentage of Impurity 6 identify_impurity->calculate_percentage final_report Final Report with Quantitative Results calculate_percentage->final_report

Caption: Workflow for Quantification of this compound.

References

Application Notes and Protocols for the Analysis of Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Febuxostat impurity 6, identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 1271738-74-9), is a potential process-related impurity or degradation product that requires careful monitoring.

These application notes provide a detailed protocol for the identification and quantification of this compound in drug substances and formulations using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the analysis of related substances of Febuxostat and has been adapted to specifically address the testing of impurity 6.

Data Presentation

The following tables summarize the typical quantitative data associated with the analytical method for this compound. These values are indicative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in-house.

Table 1: Chromatographic System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) for Febuxostat and Impurity 6Not more than 2.0
Theoretical Plates (N) for Febuxostat and Impurity 6Not less than 2000
Resolution (Rs) between Febuxostat and Impurity 6Not less than 2.0
% RSD for six replicate injections of standard solutionNot more than 5.0% for peak area

Table 2: Method Validation Data for this compound

ParameterResult
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantitation (LOQ)< 0.3 µg/mL
Linearity RangeLOQ to 150% of the specification limit
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%

Experimental Protocols

This section details the recommended methodology for the analysis of this compound.

Materials and Reagents
  • Febuxostat Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

A gradient reverse-phase HPLC method is recommended for the separation and quantification of Febuxostat and its impurities, including impurity 6.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detector
Column Exsil ODS-B (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with Orthophosphoric acid.
Mobile Phase B Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v Orthophosphoric acid.
Gradient Program Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Injection Volume 10 µL
Column Temperature 35°C
Run Time 45 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and water in the ratio of 80:20 (v/v).

  • Standard Stock Solution: Accurately weigh and transfer about 10 mg of Febuxostat RS and 1 mg of this compound RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Standard Solution (for system suitability and quantification): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent. This provides a solution containing approximately 0.1 mg/mL of Febuxostat and 0.01 mg/mL of Impurity 6.

  • Sample Solution: Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Febuxostat into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution, and then dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure the absence of interfering peaks.

  • Inject the Standard Solution five or six times and verify that the system suitability parameters (as listed in Table 1) are met.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of this compound in the sample using the following formula:

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical protocol and a potential synthetic pathway leading to the formation of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (Febuxostat & Impurity 6 RS) sst_injection System Suitability Test (Inject Standard Solution) prep_standard->sst_injection prep_sample Prepare Sample Solution (Test Sample) sample_injection Inject Sample Solution prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phases A and B system_equilibration System Equilibration prep_mobile_phase->system_equilibration blank_injection Inject Blank (Diluent) system_equilibration->blank_injection blank_injection->sst_injection check_sst Verify System Suitability Criteria sst_injection->check_sst peak_integration Peak Identification and Integration sample_injection->peak_integration check_sst->sample_injection If SST Passes quantification Quantify Impurity 6 (% w/w) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_synthesis Potential Formation Pathway of Impurity 6 intermediate Ethyl 2-(3-formyl-4- isobutoxyphenyl)-4- methylthiazole-5-carboxylate impurity6 This compound (Ethyl (E)-2-(3-((hydroxyimino)methyl)- 4-isobutoxyphenyl)-4-methylthiazole- 5-carboxylate) intermediate->impurity6 Reaction hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->impurity6 Reactant

Caption: Postulated formation pathway of this compound.

Application Note: HPLC Analysis of Febuxostat and Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of Febuxostat (B1672324) and a specific process-related impurity, Febuxostat Impurity 6, in bulk drug substances and pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia in patients with gout.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring the safety and efficacy of the final drug product.[1] This application note details a stability-indicating RP-HPLC method for the separation and quantification of Febuxostat from its related substances, with a specific focus on this compound. The method is designed to be sensitive, linear, precise, and robust, making it suitable for routine quality control analysis.

Analyte Information:

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Febuxostat 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid144060-53-7C₁₆H₁₆N₂O₃S316.37
Impurity 6 Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate1271738-74-9C₁₈H₂₂N₂O₄S362.45

Experimental Protocols

Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method is recommended for the effective separation of Febuxostat and its impurities.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Waters Alliance 2695 with 2489 UV/Visible Detector or equivalent
Column Exsil ODS-B (250 x 4.6 mm, 5 µm) or Kromosil C18[1]
Mobile Phase A 0.1% v/v Triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid.
Mobile Phase B 0.1% v/v orthophosphoric acid in a mixture of Acetonitrile (B52724) and Methanol (80:20 v/v).
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm[2]
Injection Volume 10 µL
Column Temperature 35°C
Run Time 45 minutes
Diluent Acetonitrile and Water (95:5 v/v)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
107030
254060
352080
409010
459010
Preparation of Solutions

Mobile Phase A Preparation:

  • Add 1 mL of triethylamine to 1000 mL of HPLC-grade water.

  • Mix thoroughly.

  • Adjust the pH to 2.5 using orthophosphoric acid.

  • Filter the solution through a 0.22 µm nylon filter and degas prior to use.

Mobile Phase B Preparation:

  • Mix 800 mL of HPLC-grade acetonitrile and 200 mL of HPLC-grade methanol.

  • Add 1 mL of orthophosphoric acid to the solvent mixture.

  • Filter the solution through a 0.22 µm nylon filter and degas prior to use.

Standard Stock Solution (Febuxostat & Impurity 6):

  • Accurately weigh about 10 mg of Febuxostat reference standard and 10 mg of this compound reference standard.

  • Transfer to separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL for each.

  • Sonicate as needed to ensure complete dissolution.

Working Standard Solution (for System Suitability):

  • Prepare a mixed solution containing Febuxostat and its impurities at a concentration of approximately 0.001 mg/ml (1 µg/mL) from the stock solutions.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Febuxostat and transfer it to a 50 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge the solution at 7000 RPM for 15 minutes.

  • Use the clear supernatant as the sample solution (Concentration: 0.5 mg/mL or 500 µg/mL).

Data Presentation and System Suitability

The developed method must meet predefined system suitability criteria to ensure the validity of the results.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0
Theoretical Plates Greater than 2000
% RSD of Peak Areas Not more than 5.0% for six replicate injections of the standard solution.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Table 3: Summary of Validation Parameters

ParameterTypical Results and Acceptance Criteria
Specificity The method should resolve Febuxostat and Impurity 6 from blank and other potential degradation products.[3]
Linearity Correlation coefficient (r²) should be ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification level).[1]
Accuracy (% Recovery) Typically between 98.0% and 102.0%.[2]
Precision (% RSD) Intraday and interday precision RSD should be ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected. Example values are around 0.02-0.37 µg/mL.[4][5]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Example values are around 0.07-1.13 µg/mL.[4][5]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of Febuxostat and its impurities.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Chromatographic Run cluster_data 4. Data Processing & Reporting start Start Analysis prep_mobile Prepare Mobile Phases (A & B) start->prep_mobile prep_diluent Prepare Diluent start->prep_diluent prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample setup_instrument Set Chromatographic Conditions prep_mobile->setup_instrument equilibrate Equilibrate Column setup_instrument->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks & Identify Impurities acquire_data->process_data calculate Calculate Results (% Impurity) process_data->calculate report Generate Final Report calculate->report end_node End report->end_node

Caption: HPLC analysis workflow for Febuxostat and its impurities.

Conclusion

The described RP-HPLC gradient method is demonstrated to be highly sensitive, linear, precise, accurate, and robust for the determination of related substances in Febuxostat tablets. It effectively separates Febuxostat from Impurity 6 and other process-related impurities, making it a reliable and suitable method for routine quality control and stability testing in the pharmaceutical industry.

References

Selecting the Optimal Chromatographic Column for Febuxostat Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals involved in the quality control and analytical development of Febuxostat (B1672324).

Introduction: Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is widely used for the management of hyperuricemia in patients with gout. Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This document provides a comprehensive guide to selecting an appropriate HPLC/UPLC column for the effective separation of Febuxostat from its known process-related impurities and degradation products. The selection of a suitable stationary phase is critical for achieving the desired resolution, peak shape, and overall method robustness, which are essential for accurate quantification and validation as per regulatory guidelines.

I. Understanding Febuxostat and Its Impurities

Febuxostat can be associated with several impurities originating from the manufacturing process or degradation. Common process-related impurities include amide, acid, tertiary-butoxy acid, secondary-butoxy acid, and an ethyl cyano intermediate (ECI) impurity.[1][2] Forced degradation studies have shown that Febuxostat is susceptible to degradation under acidic and oxidative conditions, leading to the formation of various degradation products.[3][4][5][6][7] A thorough understanding of these potential impurities is the first step in developing a stability-indicating analytical method.

II. Column Selection Criteria

The choice of an analytical column is a critical parameter in method development. The following criteria should be considered for Febuxostat impurity separation:

  • Stationary Phase: Reversed-phase chromatography is the most common and effective technique for separating Febuxostat and its relatively non-polar impurities. C18 (ODS - octadecylsilane) columns are widely used and offer excellent hydrophobic retention and selectivity.

  • Particle Size: Smaller particle sizes (e.g., 1.8 µm in UPLC) provide higher efficiency and resolution, allowing for faster analysis times. However, they also generate higher backpressure. Larger particle sizes (e.g., 5 µm in HPLC) are suitable for standard analyses and are often more robust.

  • Column Dimensions: Column length and internal diameter influence resolution, analysis time, and solvent consumption. Longer columns generally provide better resolution but result in longer run times. Shorter columns are preferred for rapid screening and high-throughput analysis.

  • Endcapping: To minimize peak tailing of basic compounds, columns with effective endcapping are recommended.

  • pH Stability: The mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like Febuxostat and its acidic impurities. Therefore, selecting a column with a suitable pH operating range is crucial.

III. Comparative Data on Column Performance

The following tables summarize chromatographic conditions and columns used in various published methods for the separation of Febuxostat and its impurities. This data can serve as a starting point for column selection and method optimization.

Table 1: HPLC Columns and Conditions for Febuxostat Impurity Separation

ColumnDimensionsParticle SizeMobile Phase AMobile Phase BGradient/IsocraticFlow Rate (mL/min)Detection Wavelength (nm)Reference
Exsil ODS-B250 x 4.6 mm5 µm0.1% v/v triethylamine (B128534) in water, pH 2.5 with orthophosphoric acid0.1% v/v orthophosphoric acid in (80:20) %v/v acetonitrile (B52724) and methanol (B129727)Gradient1.0315
Kromosil C18150 x 4.6 mm5 µm0.1% ortho phosphoric acidMethanol and acetonitrile mixtureGradientNot SpecifiedNot Specified[1][2]
Nucleosil C18250 x 4.6 mm5 µm10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0 with 0.2% triethylamine)Acetonitrile (15:85, v/v)Isocratic1.2275[8]
Inertsil C18Not SpecifiedNot SpecifiedAcetonitrile and methanol (25:75)-Isocratic1.0315[9]
Kinetex C18100 x 4.6 mm2.6 µmNot SpecifiedNot SpecifiedIsocraticNot Specified317[6]

Table 2: UPLC Columns and Conditions for Febuxostat Impurity Separation

ColumnDimensionsParticle SizeMobile Phase AMobile Phase BGradient/IsocraticFlow Rate (mL/min)Detection Wavelength (nm)Reference
Zorbax RRHD Eclipse Plus C18100 x 2.1 mm1.8 µmTrifluoroacetic acid in waterAcetonitrileGradientNot SpecifiedNot Specified[10]

IV. Experimental Protocols

The following are representative protocols for the separation of Febuxostat impurities based on published methods. These should be adapted and optimized based on the specific impurities of interest and available instrumentation.

Protocol 1: RP-HPLC Method for Related Substances[2][9]

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Exsil ODS-B (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    10 40
    25 60
    35 80
    40 20

    | 45 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a solution containing Febuxostat and its known impurities at a suitable concentration in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Febuxostat sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Diluent: A mixture of acetonitrile and water (95:5 v/v).

Protocol 2: UPLC Method for Genotoxic Impurities[12]

1. Chromatographic System:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient elution program should be developed to ensure the separation of all potential genotoxic impurities.

  • Flow Rate: Optimized for the UPLC column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Detection: PDA detector to monitor a range of wavelengths.

3. Sample Preparation:

  • Prepare solutions of Febuxostat and its potential genotoxic impurities at low concentrations (µg/mL level) in a suitable diluent.

V. Visualizing the Workflow and Logic

The following diagrams illustrate the logical process of column selection and the general experimental workflow for Febuxostat impurity analysis.

Column_Selection_Workflow start Start: Method Development for Febuxostat Impurity Separation impurity_id Identify Potential Impurities (Process-related, Degradation) start->impurity_id lit_review Literature Review of Existing Methods impurity_id->lit_review column_char Define Key Column Characteristics (Stationary Phase, Particle Size, Dimensions) lit_review->column_char initial_screening Initial Column Screening (e.g., C18, C8) column_char->initial_screening method_opt Method Optimization (Mobile Phase, Gradient, Temperature) initial_screening->method_opt validation Method Validation (ICH Guidelines) method_opt->validation routine_analysis Routine Analysis validation->routine_analysis Experimental_Workflow prep Sample Preparation - Standard Solution - Sample Solution - Diluent hplc HPLC/UPLC System - Column Selection - Mobile Phase Preparation - Instrument Setup prep->hplc injection Injection & Separation - Autosampler Injection - Chromatographic Run hplc->injection detection Detection - UV/PDA Detector - Data Acquisition injection->detection analysis Data Analysis - Peak Integration - Impurity Quantification - System Suitability detection->analysis

References

Application Note: A Validated Approach for Febuxostat Impurity Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febuxostat (B1672324) is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2] The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished dosage forms are critical for ensuring the safety and efficacy of the drug product.[1] This application note provides a detailed protocol for the sample preparation of febuxostat for the analysis of related substances by High-Performance Liquid Chromatography (HPLC). The described method is a compilation of validated procedures to ensure reliable and reproducible results for routine quality control and stability studies.

Key Impurities of Febuxostat

Several related substances have been identified as potential impurities in febuxostat. These can arise from the manufacturing process or degradation. Common impurities that should be monitored include:

  • Amide Impurity (Impurity-A) [1][3]

  • Acid Impurity (Impurity-B) [1]

  • Tertiary Butoxy Impurity (Impurity-C) [1]

  • Secondary Butoxy Impurity (Impurity-D) [1]

  • ECI Impurity (Impurity-E) [1]

  • Des-cyano Impurity [3][4]

  • Des-acid Impurity [3][4]

Forced degradation studies have shown that febuxostat is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradation products.[5][6][7][8][9]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for preparing solutions for the analysis of febuxostat and its impurities.

Materials and Equipment

  • Chemicals and Reagents:

    • Febuxostat Reference Standard (Potency: 99.8% or higher)

    • Reference standards for known impurities (e.g., Impurity-A, -B, -C, -D, -E)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Triethylamine (B128534) (HPLC grade)

    • Orthophosphoric acid

    • Potassium dihydrogen phosphate[10]

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

    • Centrifuge

Preparation of Solutions

1. Diluent Preparation: A common diluent for febuxostat and its impurities is a mixture of acetonitrile and water. A typical ratio is 95:5 (v/v).

2. Standard Stock Solution Preparation (Febuxostat and Impurities):

  • Accurately weigh about 10 mg of Febuxostat reference standard and transfer it into a 10 mL volumetric flask.[10]

  • Add approximately 7 mL of diluent and sonicate for 15-20 minutes to dissolve the standard completely.[10]

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This yields a stock solution of approximately 1000 µg/mL.

  • Similarly, prepare stock solutions for each of the known impurities.

3. Standard Solution for Analysis:

  • Pipette an appropriate volume (e.g., 0.4 mL) of the Febuxostat standard stock solution into a 10 mL volumetric flask.[10]

  • Dilute to the mark with the diluent to achieve the desired final concentration (e.g., 40 µg/mL).[10]

  • For impurity analysis, a reference solution containing a low concentration of febuxostat and its impurities (e.g., 0.001 mg/mL) can be prepared to evaluate system suitability.

4. Sample Preparation (from Tablets):

  • Weigh and powder 20 febuxostat tablets to determine the average tablet weight.[10]

  • Accurately weigh a quantity of the powdered tablets equivalent to 25 mg of febuxostat and transfer it into a 50 mL volumetric flask.

  • Add about 20 mL of the diluent to the flask.

  • Sonicate the flask for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Dilute the solution to the mark with the diluent.

  • To remove undissolved excipients, centrifuge a portion of the solution at 7000 RPM for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system. The final concentration of this sample solution is typically around 0.5 mg/mL.

Chromatographic Conditions (General Example):

  • Column: C18 (e.g., Exsil ODS-B, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% v/v triethylamine in water, with the pH adjusted to 2.5 using orthophosphoric acid.

    • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 80:20 v/v) containing 0.1% v/v orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Data Presentation

The performance of the analytical method is crucial for accurate impurity profiling. The following table summarizes typical validation parameters for the determination of febuxostat and its impurities by HPLC.

ParameterFebuxostatImpurity-A (Amide)Impurity-B (Acid)Impurity-C (Tertiary butoxy)Impurity-D (Secondary butoxy)Impurity-E (ECI)
Linearity Range (µg/mL) 0.15 - 1.125[1]0.15 - 1.125[1]0.15 - 1.125[1]0.15 - 1.125[1]0.15 - 1.125[1]0.15 - 1.125[1]
Correlation Coefficient (r²) >0.999[1]>0.999[1]>0.999[1]>0.999[1]>0.999[1]>0.999[1]
LOD (µg/mL) 0.0257[7]-----
LOQ (µg/mL) 0.0783[7]-----
Accuracy (Recovery %) 99.29%[4]-----
Precision (%RSD) <2%[4]<5%<5%<5%<5%<5%

Note: LOD and LOQ values for individual impurities are often established during method validation for a specific analytical procedure.

Visualizations

Experimental Workflow for Febuxostat Sample Preparation

Febuxostat_Sample_Prep_Workflow cluster_standard Standard Preparation cluster_sample Sample Preparation (Tablets) std_weigh Weigh Febuxostat Reference Standard std_dissolve Dissolve in Diluent (Acetonitrile/Water) std_weigh->std_dissolve std_sonicate Sonicate to Dissolve std_dissolve->std_sonicate std_dilute Dilute to Final Volume std_sonicate->std_dilute std_filter Filter (0.45 µm) std_dilute->std_filter hplc HPLC Analysis std_filter->hplc Inject Standard sample_weigh Weigh and Powder 20 Tablets sample_transfer Transfer Powder Equivalent to 25 mg Febuxostat sample_weigh->sample_transfer sample_add_diluent Add Diluent sample_transfer->sample_add_diluent sample_sonicate Sonicate with Shaking sample_add_diluent->sample_sonicate sample_dilute Dilute to Final Volume sample_sonicate->sample_dilute sample_centrifuge Centrifuge at 7000 RPM sample_dilute->sample_centrifuge sample_filter Filter Supernatant (0.45 µm) sample_centrifuge->sample_filter sample_filter->hplc Inject Sample

Caption: Workflow for preparing standard and sample solutions for HPLC analysis.

The described sample preparation protocol provides a robust and reliable method for the analysis of febuxostat and its related impurities in both bulk drug and tablet formulations. Adherence to these procedures, in conjunction with a validated HPLC method, is essential for ensuring the quality and consistency of febuxostat products. The provided data summary and workflow diagram serve as valuable resources for analytical scientists in the pharmaceutical industry.

References

Application Notes and Protocols for Forced Degradation Studies of Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting forced degradation studies on Febuxostat (B1672324), a selective xanthine (B1682287) oxidase inhibitor. Understanding the degradation pathways and stability of Febuxostat under various stress conditions is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.

Introduction to Forced Degradation of Febuxostat

Forced degradation, or stress testing, is essential for identifying potential degradation products of a drug substance, which can help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. Studies have shown that Febuxostat is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and certain photolytic conditions, while it generally exhibits stability under thermal stress.[1][2][3] The primary degradation mechanisms appear to involve the hydrolysis of its ester and cyano functional groups.[4][5]

There are some conflicting reports in the literature regarding the extent of degradation under alkaline and oxidative conditions.[1][2] This variability is likely due to differences in the experimental parameters employed across various studies, such as reagent concentration, temperature, and duration of exposure. Therefore, it is crucial to carefully control and document the experimental conditions.

Data Presentation: Summary of Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on Febuxostat, providing a comparative overview of its stability under different stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% DegradationIdentified Degradation Products (DPs)Reference
Acid Hydrolysis 1N HCl2 hours60°C (reflux)21.12%DP-1, DP-2, DP-3, DP-4[4][5]
1N HCl--LabileFour DPs[1][6]
Hydrochloric Acid--Sensitive-[3]
Alkaline Hydrolysis 0.1N NaOH--Significant DegradationEight DPs (I-VIII)[2]
Sodium Hydroxide--Very Resistant-[3]
Basic Conditions--Largely Stable-[1][4][5][6]
Oxidative Degradation 3% H₂O₂--Significant DegradationEight DPs (I-VIII)[2]
Hydrogen Peroxide--Less Sensitive-[3]
Oxidative Conditions--Largely Stable-[1][4][5][6]
Thermal Degradation Solid State60 days50°CStable-[1]
Dry Heat48 hours80°C--[7]
Thermal Conditions--Resistant/Stable-[1][2][3]
Photolytic Degradation Sunlight (60,000–70,000 lux)2 days-Stable (Neutral)-[1]
Alkaline/Acidic Photolytic--Significant DegradationEight DPs (I-VIII)[2]
Ultraviolet Radiation--Resistant-[3]

Experimental Protocols

The following protocols are detailed methodologies for conducting forced degradation studies on Febuxostat.

Stock Solution Preparation

A stock solution of Febuxostat should be prepared in a suitable organic solvent in which it is freely soluble, such as methanol (B129727) or acetonitrile (B52724).

  • Procedure:

    • Accurately weigh approximately 10 mg of Febuxostat.

    • Dissolve in a minimal amount of methanol or acetonitrile.

    • Dilute to a final volume of 10 mL in a volumetric flask with the same solvent to achieve a concentration of 1 mg/mL.

    • This stock solution will be used for the subsequent stress studies.

Acidic Degradation
  • Objective: To assess the degradation of Febuxostat under acidic conditions.

  • Protocol:

    • To 1 mL of Febuxostat stock solution, add 1 mL of 1N HCl.

    • Reflux the mixture at 60°C for 2 hours.[4][5]

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

Alkaline Degradation
  • Objective: To evaluate the stability of Febuxostat under basic conditions.

  • Protocol:

    • To 1 mL of Febuxostat stock solution, add 1 mL of 0.1N NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 24 hours), with periodic monitoring.

    • Neutralize the solution with 0.1N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of Febuxostat to oxidation.

  • Protocol:

    • To 1 mL of Febuxostat stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of Febuxostat.

  • Protocol (Solid State):

    • Place a known quantity of Febuxostat powder in a hot air oven at 80°C for 48 hours.[7]

    • After the exposure period, allow the sample to cool.

    • Prepare a solution of the heat-stressed solid for analysis.

  • Protocol (Solution State):

    • Heat the Febuxostat stock solution at a specified temperature (e.g., 60°C) for a defined period.

    • Cool the solution to room temperature before analysis.

Photolytic Degradation
  • Objective: To assess the photostability of Febuxostat.

  • Protocol:

    • Expose the Febuxostat stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be stored in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Analytical Methodology

A validated stability-indicating chromatographic method is essential for the analysis of stressed samples.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0) and an organic modifier like acetonitrile in a 40:60 v/v ratio.[3]

  • Flow Rate: A flow rate of 1.2 mL/min is often employed.[3]

  • Detection Wavelength: Detection can be performed at 254 nm or 315 nm.[2][3]

  • Analysis of Degradation: The percentage of degradation can be calculated by comparing the peak area of Febuxostat in the stressed sample to that of an unstressed sample. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram. For characterization of these products, techniques like LC-MS/MS, HRMS, and NMR spectroscopy are utilized.[2][4][5]

Visualizations

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_setup 1. Setup cluster_post_stress 3. Post-Stress Processing cluster_analysis 4. Analysis & Characterization stock Prepare Febuxostat Stock Solution (1 mg/mL) acid Acidic (1N HCl, 60°C, 2h) stock->acid alkaline Alkaline (0.1N NaOH, RT) stock->alkaline oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C, 48h) stock->thermal photolytic Photolytic (ICH Q1B) stock->photolytic neutralize Neutralization (for Acid/Alkaline) acid->neutralize alkaline->neutralize dilution Dilution to Working Concentration oxidative->dilution thermal->dilution photolytic->dilution neutralize->dilution analysis Stability-Indicating HPLC/UPLC Analysis dilution->analysis characterization DP Characterization (LC-MS, HRMS, NMR) analysis->characterization

Caption: A generalized workflow for conducting forced degradation studies on Febuxostat.

Logical Relationship of Febuxostat Degradation

degradation_pathway cluster_stressors Stress Conditions Febuxostat Febuxostat Acid Acid Hydrolysis Febuxostat->Acid Alkali Alkaline Hydrolysis Febuxostat->Alkali Oxidation Oxidation Febuxostat->Oxidation Photo Photolysis Febuxostat->Photo Degradation_Products Degradation Products (e.g., Hydrolyzed ester and cyano groups) Acid->Degradation_Products Major Pathway Alkali->Degradation_Products Potential Pathway Oxidation->Degradation_Products Potential Pathway Photo->Degradation_Products Condition-Dependent

Caption: Logical relationship of Febuxostat degradation under various stress conditions.

References

Application Notes and Protocols for the Isolation and Purification of Febuxostat Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, is a key therapeutic agent in the management of hyperuricemia and gout.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which require careful identification, characterization, and control to ensure the safety and efficacy of the final drug product.[1][3] The International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or more.[1]

This document provides a detailed protocol for the isolation and purification of Febuxostat Impurity 6, identified as Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This impurity is a process-related ester impurity that can be formed during the synthesis of Febuxostat.[1] The following protocols describe the synthesis of a crude mixture containing this compound, followed by its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Methods

Materials and Reagents
  • Febuxostat

  • Isopropyl Alcohol (HPLC grade)

  • Sulfuric Acid (concentrated)

  • Methylene (B1212753) Dichloride (HPLC grade)

  • Sodium Bicarbonate

  • Sodium Sulfate (anhydrous)

  • Acetone (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Orthophosphoric Acid

  • Triethylamine (B128534)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Analytical Method for Purity Assessment

The purity of the isolated this compound can be assessed using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Typical analytical conditions are summarized in the table below.

Experimental Protocols

Synthesis of Crude Material Containing this compound

This protocol is adapted from the general procedure for the synthesis of Febuxostat ester impurities.[1]

  • In a round-bottom flask, suspend 5.0 g of Febuxostat in 50.0 mL of isopropanol (B130326).

  • With stirring, slowly add 3.0-4.0 mL of concentrated sulfuric acid to the suspension at room temperature (25-30°C).

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator to obtain an oily residue.

  • Dissolve the residue in 100.0 mL of methylene dichloride.

  • Wash the organic layer three times with 20.0 mL of a 5.0% sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the methylene dichloride under reduced pressure to yield the crude product containing this compound.

Isolation and Purification by Preparative HPLC

The following is a representative protocol for the purification of this compound from the crude material using preparative RP-HPLC.

  • Preparation of the Crude Sample Solution: Dissolve the crude material obtained from the synthesis step in a minimal amount of the mobile phase (or a compatible solvent like a mixture of acetonitrile and water) to prepare a concentrated solution for injection. Filter the solution through a 0.45 µm syringe filter.

  • Preparative HPLC System Setup:

    • Install a preparative C18 column onto the HPLC system.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% v/v triethylamine in water, with the pH adjusted to 2.5 using orthophosphoric acid.

    • Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid.

    • Gradient Program: A gradient elution is recommended to ensure good separation. An example gradient is provided in the data table.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at a wavelength of 315 nm.

  • Fraction Collection: Inject the prepared crude sample solution onto the column. Collect the fractions corresponding to the peak of this compound. The retention time for this impurity is expected to be longer than that of Febuxostat.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure impurity.

    • Remove the organic solvents (acetonitrile and methanol) from the collected fractions using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.

    • Dry the final product under vacuum.

Purity Confirmation

Analyze the purified solid by analytical HPLC using the conditions described in the data table to confirm its purity. Further characterization can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis, purification, and analysis of this compound.

Table 1: Synthesis and Characterization of this compound

ParameterValueReference
Chemical NameIsopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[1]
Molecular FormulaC₁₉H₂₂N₂O₃S[1]
Yield80.0%[1]
Melting Point202°C[1]
HPLC Purity (crude)98.436%[1]
HPLC Retention Time25.688 min[1]

Table 2: Preparative and Analytical HPLC Parameters

ParameterPreparative HPLCAnalytical HPLC
Column C18 (e.g., 250 x 21.2 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Triethylamine in Water (pH 2.5 with H₃PO₄)0.1% Triethylamine in Water (pH 2.5 with H₃PO₄)
Mobile Phase B Acetonitrile:Methanol (80:20) with 0.1% H₃PO₄Acetonitrile:Methanol (80:20) with 0.1% H₃PO₄
Gradient (Example) 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 50% B0-10 min: 50% B; 10-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 50% B
Flow Rate 18.0 mL/min1.0 mL/min
Detection Wavelength 315 nm315 nm
Column Temperature Ambient35°C
Injection Volume 5-10 mL (of concentrated solution)10 µL

Visualizations

G cluster_synthesis Synthesis of Crude Material cluster_purification Purification by Preparative HPLC cluster_analysis Purity Analysis start Febuxostat + Isopropanol + H₂SO₄ reflux Reflux (10-12h) start->reflux cool Cool to RT reflux->cool evap1 Evaporate Isopropanol cool->evap1 dissolve Dissolve in CH₂Cl₂ evap1->dissolve wash Wash with NaHCO₃ soln. dissolve->wash dry Dry over Na₂SO₄ wash->dry evap2 Evaporate CH₂Cl₂ dry->evap2 crude Crude Product (containing Impurity 6) evap2->crude prep_sol Prepare Concentrated Sample Solution crude->prep_sol hplc Preparative RP-HPLC (C18 Column, Gradient Elution) prep_sol->hplc collect Collect Fractions of Impurity 6 hplc->collect evap3 Evaporate Organic Solvents collect->evap3 lyo Lyophilize or Extract evap3->lyo pure Pure this compound lyo->pure analytical_hplc Analytical RP-HPLC pure->analytical_hplc characterization MS, NMR pure->characterization final_result Purity > 99% analytical_hplc->final_result characterization->final_result

Caption: Workflow for the synthesis, isolation, and purification of this compound.

References

Application Notes: Use of Febuxostat Impurity 6 as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols and guidelines for the use of Febuxostat (B1672324) Impurity 6 as a reference material for the quality control, analytical method development, and validation for the drug substance Febuxostat. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Febuxostat and its related substances.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and chronic gout.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product.[2] International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]

Febuxostat Impurity 6 is a known process-related impurity formed during the synthesis of Febuxostat.[3][4][5] As a well-characterized chemical entity, it serves as an essential reference standard for the accurate identification and quantification of this impurity in batches of Febuxostat API and finished drug products.[6][7] Its use is integral to analytical method development, method validation, and routine quality control (QC) testing.[6]

Chemical Information:

  • Chemical Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[6]

  • Alternate Name: 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester[4][8]

  • CAS Number: 1271738-74-9[3][4][6]

  • Molecular Formula: C₁₈H₂₂N₂O₄S[3][6]

  • Molecular Weight: 362.44 g/mol [3][5]

Applications

The primary applications of this compound as a reference standard include:

  • Peak Identification: Used to confirm the identity of Impurity 6 in a chromatographic profile of a Febuxostat sample by comparing retention times.

  • Method Validation: Essential for validating the performance of analytical methods, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

  • System Suitability Testing: Included in a resolution mixture to ensure the chromatographic system can adequately separate the impurity from Febuxostat and other related substances.

  • Quantitative Analysis: Used to prepare calibration standards for the accurate quantification of the impurity level in test samples.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Febuxostat and its related substances, including Impurity 6.

Table 1: Chromatographic Conditions for Related Substances Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV/Vis Detector
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size[10]
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)[11]
Mobile Phase B Acetonitrile[11]
Gradient Program Time (min): 0, B(%): 30; Time (min): 40, B(%): 70; Time (min): 45, B(%): 30
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C[11]
Detection Wavelength 315 nm
Injection Volume 10 µL

Table 2: Summary of Method Validation Data for Related Substances

ParameterTypical Value
Linearity Range (µg/mL) LOQ to 1.5 (for impurities)
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL[9]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 5.0%
Robustness Method is robust against minor changes in flow rate and temperature[9]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare solutions for system suitability, identification, and quantification.

Materials:

  • This compound Reference Standard (RS)

  • Febuxostat Reference Standard (RS)

  • Febuxostat API or Drug Product sample

  • Diluent: Acetonitrile and Water (80:20 v/v)[11]

Procedure:

  • Impurity 6 Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • System Suitability Solution (Spiked Solution):

    • Accurately weigh about 50 mg of Febuxostat RS into a 100 mL volumetric flask.

    • Add a known volume of the Impurity 6 stock solution (and other relevant impurity stock solutions) to achieve a final impurity concentration of approximately 0.15% relative to the Febuxostat concentration.

    • Dissolve and dilute to volume with the diluent. This solution is used to verify the resolution and performance of the chromatographic system.[11]

  • Test Sample Solution (e.g., 500 µg/mL or 0.5 mg/mL):

    • Accurately weigh an amount of Febuxostat API or powdered tablets equivalent to 50 mg of Febuxostat into a 100 mL volumetric flask.[11]

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with the diluent and mix well.[11] Filter through a 0.45 µm nylon filter before injection.

Protocol 2: Chromatographic Analysis and Data Evaluation

Objective: To perform HPLC analysis and evaluate the results.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability:

    • Inject the diluent (as a blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution six times.

    • Verify that the system suitability criteria are met (e.g., %RSD of peak areas < 5.0, resolution between Febuxostat and Impurity 6 > 2.0, tailing factor < 2.0).

  • Analysis:

    • Inject the prepared Test Sample Solution in duplicate.

    • Inject a standard solution of known concentration (prepared from the stock solution) for quantification.

  • Identification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that obtained from the System Suitability Solution.

  • Quantification:

    • Calculate the amount of this compound in the sample using the peak area response from the sample and the standard of known concentration, according to the formula below:

    % Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Visualizations: Diagrams and Workflows

Mechanism of Action of Febuxostat

The following diagram illustrates the role of xanthine oxidase in the purine (B94841) metabolism pathway and its inhibition by Febuxostat, providing context for the drug's therapeutic action.

G Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid (Leads to Gout) XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Febuxostat Febuxostat Febuxostat->XanthineOxidase1 Inhibits Febuxostat->XanthineOxidase2

Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.

Logical Relationship in Quality Control

This diagram shows the central role of reference standards like Impurity 6 in the overall quality control process for Febuxostat.

G API Febuxostat API Synthesis Imp6 This compound (Process Impurity) API->Imp6 Generates Product Febuxostat Drug Product API->Product QC Quality Control Testing Imp6->QC Analyte RefStd Impurity 6 Reference Standard Method Analytical Method (e.g., HPLC) RefStd->Method Used for Validation & Calibration Method->QC Defines Release Batch Release QC->Release Informs Decision Release->Product

Caption: Role of Impurity 6 reference standard in the QC process.

Experimental Workflow for Impurity Analysis

The workflow below outlines the sequential steps involved in analyzing Febuxostat for Impurity 6 using HPLC.

G A 1. Sample & Standard Preparation B 2. HPLC System Setup & Equilibration A->B C 3. System Suitability Test (using Spiked Solution) B->C D 4. Chromatographic Separation (Inject Sample) C->D E 5. Data Acquisition (Chromatogram) D->E F 6. Peak Identification (Compare Retention Times) E->F G 7. Quantification (Calculate % Impurity) F->G H 8. Reporting & Documentation G->H

Caption: Standard workflow for HPLC-based impurity analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the determination of febuxostat (B1672324) and its related substances using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of febuxostat.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia in patients with gout.[1][2] The manufacturing process and storage of febuxostat can lead to the formation of various related substances and impurities that may affect the efficacy and safety of the drug product.[1][3] Therefore, robust and validated analytical methods are crucial for the identification and quantification of these impurities in both bulk drug substances and finished pharmaceutical formulations.[3] This document outlines several RP-HPLC methods for the analysis of febuxostat and its known related substances.

The common impurities associated with febuxostat include amide impurity, acid impurity, tertiary-butoxy acid impurity, secondary-butoxy acid impurity, and ECI impurity.[3] Other process-related impurities and degradation products may also be present.[1][4]

Chromatographic Methods for Related Substances

Multiple RP-HPLC methods have been developed for the separation and quantification of febuxostat and its related substances. The following tables summarize the chromatographic conditions from various validated methods, providing a comparative overview.

Table 1: Gradient RP-HPLC Method for Febuxostat Related Substances

ParameterCondition
Stationary Phase Exsil ODS-B (250 x 4.6mm), 5µm
Mobile Phase A 0.1% v/v Triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B 0.1% v/v Orthophosphoric acid in Acetonitrile (B52724) and Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Injection Volume 10 µL
Column Temperature 35°C
Runtime 45 minutes
Diluent Acetonitrile and Water (95:5 v/v)

Table 2: Isocratic RP-HPLC Methods for Febuxostat

ParameterMethod 1[5]Method 2[6]Method 3[2][7]Method 4[8]
Stationary Phase Grace C18 (250mm x 4.6ID), 5µmInertsil C18Nucleosil C18 (250 x 4.6mm), 5µmC18 column
Mobile Phase Methanol: 10mM Potassium Dihydrogen Phosphate Buffer pH 6.8 (70:30 v/v)Acetonitrile and Methanol (25:75 v/v)10mM Ammonium acetate (B1210297) buffer (pH 4.0 with 0.2% triethylamine): Acetonitrile (15:85 v/v)Sodium acetate buffer (pH 4.0): Acetonitrile (40:60 v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.2 mL/min1.2 mL/min
Detection Wavelength 315 nm315 nm275 nm254 nm
Injection Volume Not Specified20 µL20 µLNot Specified
Column Temperature AmbientAmbientAmbientAmbient
Runtime > 7.08 min6 min> 3.45 minNot Specified

Experimental Protocols

The following are detailed protocols for the preparation of solutions and the execution of the chromatographic analysis based on the gradient method, which is generally more suitable for separating multiple impurities.

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Visible detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance, pH meter, sonicator, and volumetric glassware.

  • Febuxostat reference standard and impurity standards.

  • Acetonitrile and Methanol (HPLC grade).

  • Triethylamine and Orthophosphoric acid (Analytical grade).

  • Milli-Q or equivalent purified water.

  • Mobile Phase A: Add 1 mL of triethylamine to 1000 mL of water, adjust the pH to 2.5 with orthophosphoric acid, and filter through a 0.22 µm nylon filter.

  • Mobile Phase B: Add 1 mL of orthophosphoric acid to a mixture of 800 mL of acetonitrile and 200 mL of methanol. Filter through a 0.22 µm nylon filter.

  • Diluent: Mix acetonitrile and water in a ratio of 95:5 (v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of febuxostat and its impurities in the diluent to obtain a final concentration of approximately 0.001 mg/mL for each component.

  • Sample Solution (for Tablets): Accurately weigh and transfer tablet powder equivalent to 25 mg of febuxostat into a 50 mL volumetric flask. Add about 20 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution (concentration approx. 0.5 mg/mL).

  • Set up the HPLC system with the specified column and chromatographic conditions as detailed in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform six replicate injections of the standard solution to check for system suitability. The relative standard deviation (%RSD) of the peak areas for febuxostat and each impurity should be not more than 5.0%.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks of related substances in the sample chromatogram by comparing their retention times with those obtained from the standard solution.

  • Calculate the concentration of each impurity in the sample using the peak areas and the concentration of the corresponding standard.

Workflow and Diagrams

The following diagram illustrates the general workflow for the analysis of febuxostat related substances by RP-HPLC.

G Workflow for Febuxostat Related Substances Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase Preparation H1 System Equilibration P1->H1 Equilibrate System P2 Standard Solution Preparation H2 System Suitability Test (Inject Standard) P2->H2 Inject Standard P3 Sample Solution Preparation H3 Sample Analysis (Inject Sample) P3->H3 Inject Sample H1->H2 H2->H1 If Suitability Fails H2->H3 If Suitability Passes D1 Peak Identification H3->D1 D2 Peak Integration & Quantification D1->D2 D3 Report Generation D2->D3

Caption: General workflow for the analysis of febuxostat related substances by RP-HPLC.

The logical relationship for method selection can be visualized as follows, guiding the user to choose between an isocratic or gradient method based on the analytical requirement.

G Method Selection Logic Start Analytical Requirement Isocratic Isocratic Method (Assay, known impurities) Start->Isocratic Quantification of Febuxostat only Gradient Gradient Method (Impurity profiling, unknown impurities) Start->Gradient Separation of multiple related substances End Method Selected Isocratic->End Gradient->End

Caption: Decision tree for selecting an appropriate HPLC method for febuxostat analysis.

References

Application Note: Detection of Trace Levels of Febuxostat Impurity 6 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[2][3] Regulatory agencies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present in APIs at levels of 0.10% and above.[3]

This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of trace levels of Febuxostat Impurity 6 in Febuxostat drug substances. This compound is identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 1271738-74-9).[4][5] The method detailed herein is suitable for quality control laboratories and research and development settings for impurity profiling of Febuxostat.

Experimental Protocol

This section provides a detailed methodology for the detection of this compound.

Materials and Reagents
  • Febuxostat Reference Standard (Potency >99.5%)

  • This compound Reference Standard (Potency >99.0%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Triethylamine (HPLC Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is employed for the separation and quantification of Febuxostat and its impurities.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Exsil ODS-B (250 x 4.6 mm), 5 µm or equivalent C18 column
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v Orthophosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Injection Volume 10 µL
Column Temperature 35°C
Run Time 45 minutes
Gradient Program Time (min)
0
10
25
35
40
45
Preparation of Solutions

Diluent: Acetonitrile and water in the ratio of 80:20 (v/v).[6]

Standard Stock Solution (Febuxostat): Accurately weigh and transfer about 25 mg of Febuxostat Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.

Standard Stock Solution (Impurity 6): Accurately weigh and transfer about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

Spiked Sample Solution (for Method Validation): To a solution of Febuxostat (as prepared for the sample solution), spike with a known amount of this compound stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the Febuxostat concentration).

Sample Solution: Accurately weigh and transfer about 25 mg of the Febuxostat API sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation and System Suitability

The developed method should be validated in accordance with ICH guidelines.[7] The following tables summarize the expected performance characteristics of the method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (for Febuxostat peak) Not more than 2.0
Theoretical Plates (for Febuxostat peak) Not less than 2000
% RSD of peak areas (n=6) Not more than 5.0% for reference solution
Resolution (between Febuxostat and Impurity 6) Not less than 2.0
Method Validation Summary

The following table presents the typical validation parameters for a method of this nature.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL[8]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Robustness The method is robust with respect to minor changes in flow rate, column temperature, and mobile phase composition.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the detection of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Febuxostat API B Dissolve in Diluent A->B C Sonicate for 20 mins B->C D Dilute to Volume C->D E Filter through 0.45 µm filter D->E F Inject 10 µL of Sample E->F Filtered Sample G Gradient Elution in C18 Column F->G H UV Detection at 315 nm G->H I Integrate Chromatogram H->I Chromatographic Data J Identify & Quantify Impurity 6 I->J K Generate Report J->K

Caption: Workflow for the HPLC analysis of this compound.

G cluster_standards Standard Preparation cluster_sample Sample Preparation cluster_validation Method Validation Febuxostat_Std Febuxostat Reference Std. Linearity Linearity Febuxostat_Std->Linearity Robustness Robustness Febuxostat_Std->Robustness Impurity6_Std Impurity 6 Reference Std. Impurity6_Std->Linearity Accuracy Accuracy Impurity6_Std->Accuracy LOD_LOQ LOD/LOQ Impurity6_Std->LOD_LOQ Febuxostat_API Febuxostat API Sample Febuxostat_API->Accuracy Spiking Precision Precision Febuxostat_API->Precision

Caption: Logical relationship for method validation using reference standards.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the sensitive and accurate quantification of this compound at trace levels in Febuxostat API. The method is specific, linear, precise, and robust, making it ideal for routine quality control analysis and for ensuring compliance with regulatory requirements for impurity profiling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Febuxostat HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Febuxostat. This resource provides detailed guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Febuxostat analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] For Febuxostat analysis, this is problematic as it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised method precision.[3]

Q2: My Febuxostat peak is tailing. What are the most common causes?

A2: The most frequent causes of peak tailing in the HPLC analysis of Febuxostat include:

  • Secondary Interactions: Interaction between Febuxostat and active sites (residual silanol (B1196071) groups) on the silica-based column packing.[1][2][4]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Febuxostat (approximately 3.3) can lead to inconsistent ionization and peak tailing.[2][5][6]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4][7][8]

  • Column Degradation: A contaminated or old column can lose its efficiency, leading to poor peak shape.[4][7]

  • Extra-Column Effects: Issues such as long tubing or loose fittings can contribute to peak broadening and tailing.[2][7]

Q3: How does the mobile phase pH affect the peak shape of Febuxostat?

A3: Febuxostat is a weakly acidic compound with a pKa of about 3.3.[5][6] If the mobile phase pH is close to this value, Febuxostat will exist in both its ionized and non-ionized forms, which can interact differently with the stationary phase, leading to peak tailing.[2] To ensure a single, consistent form of the analyte and minimize peak tailing, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.

Q4: Can the sample solvent cause peak tailing for Febuxostat?

A4: Yes, if the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the Febuxostat standard and samples in a solvent that is as close in composition to the mobile phase as possible.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your Febuxostat HPLC analysis.

Step 1: Initial Checks & Low-Hanging Fruit
  • Review Method Parameters: Double-check that the mobile phase composition, pH, flow rate, and column temperature are set according to your validated method.

  • Prepare Fresh Mobile Phase: Mobile phase degradation can affect chromatography. Prepare a fresh batch of mobile phase, ensuring all components are accurately measured and properly mixed.[8]

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause extra-column band broadening.[7]

Step 2: Investigate the Column
  • Column Age and History: Consider the age and usage history of your column. A column that has been used extensively or with harsh conditions may be degraded.

  • Column Wash: If you suspect column contamination, perform a thorough column wash. A generic wash procedure is provided in the Experimental Protocols section.

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from contaminants in the sample.[4][9]

  • Try a New Column: If the above steps do not resolve the issue, try a new column of the same type to rule out column degradation as the cause.[1][8]

Step 3: Optimize Method Parameters
  • Adjust Mobile Phase pH: Based on Febuxostat's pKa of ~3.3, adjust the mobile phase pH. For a reversed-phase method, lowering the pH to around 2.5 will ensure Febuxostat is fully protonated, minimizing interactions with residual silanols.[1][7]

  • Sample Concentration: To check for column overload, dilute your sample 10-fold and inject it. If the peak shape improves, your original sample was too concentrated.[4][8]

  • Use an End-Capped Column: For methods utilizing silica-based columns, employing an end-capped column can significantly reduce peak tailing by minimizing the number of available free silanol groups.[1][2][7]

Data Presentation: Recommended HPLC Parameters for Febuxostat
ParameterRecommended ValueRationale
Column C18 or C8, end-capped, 3-5 µm particle sizeProvides good retention and peak shape for Febuxostat. End-capping minimizes silanol interactions.[1][10]
Mobile Phase Acetonitrile (B52724)/Methanol and a buffer (e.g., Phosphate (B84403) or Ammonium Acetate)Common solvents for reversed-phase HPLC.[10][11][12]
Mobile Phase pH 2.5 - 3.0 or > 4.5To ensure Febuxostat is in a single ionic state (pKa ~3.3).[5][6]
Flow Rate 0.8 - 1.2 mL/minTypical for analytical scale HPLC.
Detection Wavelength ~315 nmFebuxostat has a UV maximum around this wavelength.[13][14]
Injection Volume 5 - 20 µLKeep as low as possible to avoid overload.

Experimental Protocols

Protocol 1: Column Washing Procedure
  • Disconnect the column from the detector.

  • Wash with 10-20 column volumes of HPLC-grade water.

  • Wash with 10-20 column volumes of Isopropanol.

  • Wash with 10-20 column volumes of Hexane (for highly non-polar contaminants).

  • Flush with 10-20 column volumes of Isopropanol.

  • Equilibrate the column with your mobile phase for at least 30 minutes before use.

Note: Always check the column manufacturer's instructions for specific washing recommendations.

Protocol 2: Mobile Phase Preparation (Example)

To prepare a mobile phase of Acetonitrile: 25mM Phosphate Buffer pH 3.0 (60:40 v/v):

  • Prepare the buffer: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25mM solution.

  • Adjust pH: Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Mix the mobile phase: In a clean, appropriate container, mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared phosphate buffer.

  • Degas the mobile phase: Degas the mobile phase using sonication or vacuum filtration before use.

Mandatory Visualization

G start Peak Tailing Observed for Febuxostat check_basics Step 1: Initial Checks - Fresh Mobile Phase - Check for Leaks - Verify Method Parameters start->check_basics issue_resolved1 Issue Resolved check_basics->issue_resolved1 Peak Shape Improved investigate_column Step 2: Investigate Column - Check Age/History - Perform Column Wash - Use Guard Column check_basics->investigate_column No Improvement try_new_column Try a New Column investigate_column->try_new_column issue_resolved2 Issue Resolved try_new_column->issue_resolved2 Peak Shape Improved optimize_method Step 3: Optimize Method - Adjust Mobile Phase pH - Reduce Sample Concentration - Use End-Capped Column try_new_column->optimize_method No Improvement issue_resolved3 Issue Resolved optimize_method->issue_resolved3 Peak Shape Improved further_investigation Further Investigation - Consult Instrument Manual - Contact Technical Support optimize_method->further_investigation No Improvement

Caption: Troubleshooting workflow for Febuxostat peak tailing.

References

Technical Support Center: Optimizing Resolution of Febuxostat and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Febuxostat (B1672324) and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Febuxostat that I should be aware of?

A1: Common process-related and degradation impurities of Febuxostat include amide impurity, acid impurity, tertiary-butoxy acid impurity, secondary-butoxy acid impurity, and ECI impurity.[1] Forced degradation studies have also identified other potential degradation products under various stress conditions like hydrolysis and oxidation.[2][3]

Q2: Which chromatographic mode is most suitable for separating Febuxostat from its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation of Febuxostat and its impurities.[1][4][5] Ultra-high performance liquid chromatography (UHPLC) can also be employed for faster and more efficient separations.[6]

Q3: What are the typical columns and mobile phases used for this separation?

A3: C18 columns, such as Kromosil C18 and Exsil ODS-B, are commonly used for the separation.[1] Mobile phases typically consist of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7][8] Gradient elution is often preferred to achieve optimal resolution for all impurities.[9]

Q4: What detection wavelength is recommended for the analysis of Febuxostat and its impurities?

A4: A detection wavelength of 315 nm is frequently used for the simultaneous determination of Febuxostat and its related substances.[10] Other wavelengths, such as 275 nm and 317 nm, have also been reported.[2][4]

Troubleshooting Guides

Issue 1: Poor Resolution Between Febuxostat and an Impurity

Symptoms:

  • Overlapping peaks between the main Febuxostat peak and a closely eluting impurity.

  • Resolution value less than 1.5.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The organic modifier percentage or the pH of the aqueous phase may not be optimal.

    • Solution: Systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Adjusting the pH of the buffer can significantly alter the retention times and selectivity between ionizable compounds like Febuxostat (an acid) and its impurities.

  • Incorrect Column Selection: The chosen stationary phase may not provide sufficient selectivity.

    • Solution: If using a standard C18 column, consider trying a different C18 column from another manufacturer, as they can have different selectivities. Alternatively, a phenyl-hexyl or a cyano column might offer a different separation mechanism.

  • Suboptimal Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

    • Solution: Experiment with different column temperatures, for instance, in the range of 25°C to 40°C. Increasing the temperature can sometimes improve peak shape and resolution.

Issue 2: Peak Tailing for Febuxostat or Impurity Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor greater than 2.0.

Possible Causes & Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, leading to peak tailing.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column. Operating at a lower pH can also suppress the ionization of silanol groups.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion.[12]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[12]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.[11]

    • Solution: Wash the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[13]

Issue 3: Co-elution of Two Impurities

Symptoms:

  • A single, often broad or misshapen peak that is suspected to contain more than one impurity.

Possible Causes & Solutions:

  • Insufficient Chromatographic Selectivity: The current method lacks the ability to differentiate between the two impurities.

    • Solution 1 (Mobile Phase Optimization): Modify the mobile phase composition. This could involve changing the organic solvent (e.g., from acetonitrile to methanol or a mixture), altering the pH of the buffer, or using a different buffer salt.

    • Solution 2 (Gradient Optimization): If using a gradient, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

    • Solution 3 (Stationary Phase): Try a column with a different stationary phase chemistry that may offer different intermolecular interactions with the impurities.

Experimental Protocols

Below are examples of detailed experimental protocols that have been successfully used for the separation of Febuxostat and its impurities.

Method 1: RP-HPLC for Related Substances

ParameterCondition
Column Exsil ODS-B (250 x 4.6 mm, 5µm)
Mobile Phase A 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B 0.1% v/v Orthophosphoric acid in Acetonitrile:Methanol (80:20 v/v)
Gradient Program Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Column Temperature 35°C

Method 2: UPLC for Forced Degradation Studies [2]

ParameterCondition
Column C18 Kinetex (100 x 4.6 mm, 2.6 µm)
Mobile Phase Isocratic elution (details not specified in the abstract)
Detection Wavelength 317 nm

Quantitative Data Summary

The following table summarizes typical system suitability criteria for a validated RP-HPLC method for Febuxostat and its impurities.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Resolution Not less than 2.0 between any two adjacent peaks
%RSD of Peak Areas Not more than 5.0% for six replicate injections

Visualizations

TroubleshootingWorkflow start Poor Resolution or Peak Tailing Observed check_method Verify Method Parameters (Mobile Phase, Column, etc.) start->check_method issue_identified Issue Identified? check_method->issue_identified correct_method Correct Method Parameter issue_identified->correct_method Yes optimize_mp Optimize Mobile Phase (pH, Organic %) issue_identified->optimize_mp No re_run Re-run Analysis correct_method->re_run resolution_ok Resolution OK? re_run->resolution_ok re_run->resolution_ok resolution_ok->optimize_mp No end Resolution Achieved resolution_ok->end Yes resolution_ok->end Yes optimize_gradient Adjust Gradient Slope optimize_mp->optimize_gradient change_column Try Different Column (e.g., different C18, Phenyl) optimize_gradient->change_column check_overload Check for Column Overload (Dilute Sample) change_column->check_overload check_overload->re_run end_fail Consult Further (e.g., different technique) check_overload->end_fail

Caption: Troubleshooting workflow for improving resolution.

ChromatographicParameters resolution Improved Resolution mp_ph Mobile Phase pH mp_ph->resolution org_content Organic Content (%) org_content->resolution column_chem Column Chemistry (e.g., C18, Phenyl) column_chem->resolution temp Temperature temp->resolution flow_rate Flow Rate flow_rate->resolution

Caption: Key parameters influencing chromatographic resolution.

References

Technical Support Center: Optimizing Mobile Phase for Febuxostat Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the mobile phase for the separation of Febuxostat (B1672324) and its impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Febuxostat that I need to separate?

A1: During the synthesis and storage of Febuxostat, several process-related and degradation impurities can form. It is crucial to have an analytical method capable of separating these from the active pharmaceutical ingredient (API). Common impurities identified include amide, acid, tertiary-butoxy, secondary-butoxy, des-cyano, and ECI impurities.[1][2][3] Forced degradation studies have shown that Febuxostat is particularly susceptible to degradation under acidic and alkaline hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[4][5]

Q2: What is a good starting point for a mobile phase composition in an RP-HPLC method for Febuxostat?

A2: A common and effective starting point for an RP-HPLC method is a gradient elution using a C18 column.[1] The mobile phase typically consists of:

Detection is typically performed at a wavelength of around 315 nm.

Q3: How does the pH of the mobile phase affect the separation of Febuxostat and its impurities?

A3: The pH of the aqueous mobile phase is a critical parameter. Febuxostat is a carboxylic acid, so its ionization state is pH-dependent. Working at a lower pH (e.g., 2.5-4.0) suppresses the ionization of the carboxylic acid group on both Febuxostat and its acidic impurities.[6][7] This generally leads to better peak shapes (less tailing) and more reproducible retention times on reverse-phase columns. Adjusting the pH can also alter the selectivity between the API and its impurities, which can be leveraged to improve the resolution of critical pairs.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both Acetonitrile and Methanol can be used, but Acetonitrile is generally preferred in most published methods for Febuxostat.[6][7][8] Acetonitrile often provides better peak efficiency (sharper peaks) and lower UV cutoff compared to Methanol. However, changing the organic solvent (or using a mixture) can significantly alter the selectivity of the separation. If you are struggling with co-eluting peaks, trying Methanol in place of or in combination with Acetonitrile is a valuable optimization step. Some methods have reported poor resolution or broad peaks when using Methanol-water mixtures alone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during method development and routine analysis.

Problem Potential Causes Recommended Solutions
Peak Tailing (for Febuxostat or impurity peaks) Secondary interactions between the analyte and active silanols on the column packing material.Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to between 2.5 and 3.5 to suppress silanol (B1196071) ionization.[6][9]• Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1-0.2%) into your mobile phase to block the active silanol sites.[7]• Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize the number of available silanol groups.[9]
Poor Resolution Between Two Peaks Insufficient selectivity of the mobile phase or stationary phase.Optimize Organic Ratio: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.• Change Organic Modifier: Substitute Acetonitrile with Methanol, or vice versa. This can significantly alter selectivity.• Adjust pH: Vary the pH of the aqueous mobile phase. A small change can sometimes dramatically improve the resolution of pH-sensitive compounds.• Change Column Temperature: Increasing or decreasing the column temperature can affect selectivity and improve resolution.
Co-elution of an Impurity with the Febuxostat Peak Lack of selectivity for a specific impurity under the current conditions.Modify Mobile Phase: Try all the solutions for "Poor Resolution."• Change Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms.
Shifting Retention Times Inadequately equilibrated column; changes in mobile phase composition; fluctuating column temperature or flow rate.Ensure Column Equilibration: Equilibrate the column with the initial mobile phase for an adequate amount of time (e.g., 10-15 column volumes) before each run.[6]• Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6]• Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography.• Check Pump Performance: Verify that the HPLC pump is delivering a constant and accurate flow rate.
Broad or Split Peaks Column overload; column void or contamination; sample solvent is too strong.Reduce Sample Concentration: Lower the concentration of the injected sample.[9]• Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds and particulates.[10]• Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[10]• Check for Column Voids: If the problem persists, it may indicate a void at the head of the column, which may require column replacement.[11]

Data Presentation: Comparison of Published HPLC Methods

The following table summarizes chromatographic conditions from various published methods for the analysis of Febuxostat and its related substances. This can serve as a reference for method development.

Parameter Method 1 Method 2 [7]Method 3 [6]Method 4 [1]
Column Exsil ODS-B (250 x 4.6 mm, 5µm)Nucleosil C18 (250 x 4.6mm, 5µm)C8 ColumnKromosil C18
Mobile Phase A 0.1% v/v Triethylamine in water, pH 2.5 with Orthophosphoric Acid10 mM Ammonium Acetate buffer, pH 4.0 with 0.2% TriethylaminePhosphate buffer, pH 3.0 with Orthophosphoric Acid0.1% Orthophosphoric Acid
Mobile Phase B 80:20 v/v Acetonitrile & MethanolAcetonitrileAcetonitrile85:15 v/v Methanol & Acetonitrile
Elution Type GradientIsocratic (15:85, A:B)Isocratic (40:60, A:B)Not Specified
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/minNot Specified
Detection λ 315 nm275 nm320 nmNot Specified

Experimental Protocols

Protocol: RP-HPLC Method for Separation of Febuxostat and its Impurities

This protocol describes a general-purpose gradient RP-HPLC method suitable for resolving common Febuxostat impurities.

1. Reagents and Materials

  • Febuxostat Reference Standard and Impurity Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • 0.45 µm Membrane Filters

2. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of Triethylamine in HPLC-grade water. Adjust the pH to 2.5 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use a mixture of Acetonitrile and Methanol (80:20 v/v). Filter through a 0.45 µm membrane filter.

  • Degassing: Degas both mobile phases for at least 10 minutes using an ultrasonic bath or an online degasser.

3. Preparation of Standard and Sample Solutions

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Febuxostat reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution (for validation): Prepare a sample solution from the drug product. Spike with known amounts of impurity standards to appropriate levels (e.g., from LOQ to 150% of the specification level).

  • Sample Solution (e.g., 500 µg/mL): Accurately weigh and transfer tablet powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 20 minutes to dissolve, and dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Exsil ODS-B or equivalent).

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

5. System Suitability Criteria Before sample analysis, perform replicate injections (n=5 or 6) of a standard solution and check the following parameters:

  • Tailing Factor: Should not be more than 2.0 for the Febuxostat peak.

  • Theoretical Plates: Should not be less than 2000 for the Febuxostat peak.

  • %RSD of Peak Areas: Should not be more than 5.0%.

  • Resolution: Resolution between all specified impurity peaks and the Febuxostat peak should be not less than 2.0.

Mandatory Visualizations

The following diagrams illustrate logical workflows for method optimization and troubleshooting.

Mobile_Phase_Optimization_Workflow start_node Start: Define Separation Goal (e.g., resolve Impurity X) A Select Initial Conditions - C18 Column - A: 0.1% Acid in H2O (pH ~3) - B: Acetonitrile - Shallow Gradient start_node->A process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Perform Initial Run A->B C Evaluate Chromatogram: All peaks resolved? Good peak shape? B->C D Method Suitable C->D Yes E Poor Resolution? C->E No F Adjust Gradient Slope (Make it shallower) E->F Yes G Peak Tailing? E->G No F->B H Lower pH (e.g., to 2.5) or Add TEA (0.1%) G->H Yes I Still Poor Resolution? G->I No H->B J Change Organic Modifier (Switch to Methanol or ACN/MeOH mix) I->J Yes L Method Optimized I->L No K Re-evaluate Chromatogram J->K K->C HPLC_Troubleshooting_Tree problem_node Problem Observed in Chromatogram decision_node decision_node solution_node solution_node start Start Troubleshooting A Poor Resolution start->A B Peak Tailing start->B C Retention Time Shift start->C D Is gradient steep? A->D G Is mobile phase pH > 4? B->G J Is column temperature stable? C->J E Decrease gradient slope D->E Yes F Change organic solvent (ACN <> MeOH) D->F No H Lower pH to 2.5-3.5 G->H Yes I Add Triethylamine (TEA) to mobile phase G->I No K Use column oven J->K No L Prepare fresh mobile phase & re-equilibrate column J->L Yes

References

Navigating Matrix Effects in Febuxostat LC-MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Febuxostat (B1672324).

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a common challenge in LC-MS bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects during Febuxostat quantification.

Problem 1: Poor Peak Shape, Low Sensitivity, or Inconsistent Results

This is often the first indication of significant matrix effects.

  • Initial Assessment:

    • Post-Column Infusion (PCI): This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Febuxostat solution is infused post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.[1][2]

    • Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte in a clean solution to the response of the analyte spiked into a blank matrix sample after extraction.[2] A significant difference indicates the presence of matrix effects.

  • Troubleshooting Workflow:

    start Start: Poor Peak Shape / Low Sensitivity assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Identified? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is revalidate Re-validate Method use_is->revalidate end End: Method Optimized revalidate->end

    Caption: Troubleshooting workflow for addressing matrix effects.

Problem 2: Ion Suppression is Detected

Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.

  • Solution 1: Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE is often superior to protein precipitation in reducing matrix effects as it provides a cleaner extract.[5] Using a suitable organic solvent, such as methyl tert-butyl ether or diethyl ether, can efficiently extract Febuxostat while leaving many matrix components behind.[1][6]

    • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. This can effectively remove interfering substances like phospholipids (B1166683).[7]

    • Phospholipid Removal Plates: Specialized plates, such as HybridSPE-Phospholipid, can be used to specifically deplete phospholipids, a major source of matrix effects in plasma samples.

  • Solution 2: Optimize Chromatographic Conditions: Modifying the LC method can help separate Febuxostat from co-eluting matrix components.[4]

    • Gradient Elution: Employing a gradient elution with varying mobile phase compositions can improve the separation of Febuxostat from interfering compounds.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to alter selectivity and achieve better resolution.

    • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can influence the ionization efficiency of Febuxostat and potentially reduce the impact of matrix effects.[5][6][8]

  • Solution 3: Utilize an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Febuxostat-d7 or Febuxostat-d9, is the gold standard as it has nearly identical physicochemical properties to the analyte and provides the most accurate correction for matrix effects.[5][6][8][9]

    • Structural Analogue: If a SIL-IS is unavailable, a structural analogue that behaves similarly during extraction and ionization can be used, though it may not compensate for matrix effects as effectively.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in Febuxostat analysis of plasma samples?

A: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, proteins, and metabolites.[3] Phospholipids are particularly problematic as they are abundant in plasma and can co-extract with Febuxostat, leading to significant ion suppression.

Q2: How do I choose the best sample preparation technique to minimize matrix effects for Febuxostat?

A: The choice depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, making it more susceptible to matrix effects. It may be suitable for less demanding assays.[5]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT and is a good balance between cleanliness and complexity.[3][5] It has been successfully used in several validated methods for Febuxostat.[1][5][6]

  • Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts, making it the best choice for minimizing matrix effects, especially for high-sensitivity assays.[3][9]

    start Select Sample Preparation Method ppt Protein Precipitation (PPT) - Simple, Fast - Prone to Matrix Effects start->ppt Speed is Priority lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Good Balance start->lle Balanced Approach spe Solid-Phase Extraction (SPE) - Most Selective - Cleanest Extract start->spe Highest Sensitivity Needed

    Caption: Decision guide for sample preparation methods.

Q3: Can diluting my sample help reduce matrix effects?

A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Febuxostat.[3] However, this approach may also dilute the analyte, potentially compromising the sensitivity of the assay.

Q4: My method uses a protein precipitation protocol and I'm seeing significant matrix effects. What should I try first?

A: If you are committed to using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[5] If that is not feasible, optimizing the chromatographic separation to resolve Febuxostat from the ion suppression zone is a good next step. Additionally, ensure you are using a stable isotope-labeled internal standard (e.g., Febuxostat-d7) to compensate for the observed matrix effects.[5]

Experimental Protocols & Data

Below are summaries of experimental conditions from published studies on Febuxostat analysis, highlighting parameters relevant to addressing matrix effects.

Table 1: Comparison of Sample Preparation Methods for Febuxostat Analysis

ParameterMethod 1: LLEMethod 2: LLEMethod 3: SPE
Reference Gandla et al.[5]Shah et al.[1]Pal et al.[9]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Solvent/Sorbent Not specified in abstractMethyl tert-butyl etherNot specified in abstract
Internal Standard Febuxostat-d7IndomethacinFebuxostat-d9
Mean Extraction Recovery Good> 87%76.57%
Matrix Effect Assessment Validated, no significant effect reportedAssessed, no significant effect reportedValidated, no significant effect reported

Table 2: LC-MS/MS Parameters for Febuxostat Analysis

ParameterMethod 1Method 2Method 3
Reference Gandla et al.[5]Shah et al.[1]Wang et al. (as cited in[5])
LC Column Ascentis Express C18 (50x4.6 mm, 3.5 µm)Hypurity C18 (100 mm × 4.6 mm, 5 µm)Not specified
Mobile Phase 10 mM Ammonium formate: Acetonitrile (20:80 v/v)Methanol: 10 mM ammonium acetate: glacial acetic acid (70:30:0.01, v/v/v)Not specified
Ionization Mode ESI PositiveESI NegativeNot specified
MRM Transition (Febuxostat) m/z 317.1 → 261.1m/z 315.1 → 271.0Not specified
MRM Transition (IS) m/z 324.2 → 262.1 (Febuxostat-d7)m/z 356.1 → 312.0 (Indomethacin)Not specified
Detailed Experimental Protocol Example: Liquid-Liquid Extraction (LLE)

This protocol is a generalized example based on common practices in the cited literature.[1][6]

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Indomethacin at 3.00 µg/mL).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Evaporation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Febuxostat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the detection sensitivity of low-level impurities in Febuxostat. This guide includes detailed troubleshooting advice in a question-and-answer format, structured experimental protocols, and comparative data to aid in methodological decisions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Febuxostat impurities, providing practical solutions to common problems.

Q1: We are observing significant peak tailing for the Febuxostat amide impurity in our RP-HPLC analysis. What are the potential causes and solutions?

A1: Peak tailing for the amide impurity is a common issue and can often be attributed to secondary interactions with the stationary phase. Here are the primary causes and recommended solutions:

  • Issue: Interaction with residual silanols on the HPLC column. Basic compounds like the amide impurity can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

    • Solution 1: Adjust the mobile phase pH. Lowering the pH of the mobile phase (e.g., to 2.5 with phosphoric acid) can suppress the ionization of silanol groups, thereby reducing the unwanted interactions.

    • Solution 2: Use a competitive amine. Adding a small amount of a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

    • Solution 3: Employ a modern, end-capped column. Using a high-purity, end-capped C18 or C8 column can significantly reduce the number of available silanol groups.

  • Issue: Incompatible sample solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Q2: We are struggling to achieve the required limit of detection (LOD) for potential genotoxic impurities in Febuxostat using conventional HPLC. What strategies can we employ to enhance sensitivity?

A2: Detecting genotoxic impurities at very low levels requires highly sensitive analytical methods. Consider the following approaches:

  • Methodological Shift to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems utilize columns with smaller particle sizes (typically <2 µm), which leads to sharper and narrower peaks. This increase in peak height directly translates to improved sensitivity and lower LODs.

  • Mass Spectrometry (MS) Detection: Coupling your liquid chromatography system with a mass spectrometer (LC-MS/MS) provides a significant enhancement in both sensitivity and selectivity.[1][2] MS detection is highly specific and can achieve much lower detection limits compared to UV detection.

  • Optimize UV Detection Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for the specific impurities of interest. For many Febuxostat-related compounds, a wavelength of around 315 nm is effective.

  • Increase Injection Volume: A larger injection volume can increase the signal intensity. However, this should be balanced with the potential for peak broadening or distortion.

  • Sample Concentration: If possible, concentrate the sample to increase the concentration of the impurities relative to the matrix.

Q3: We are observing ghost peaks in our gradient elution method for Febuxostat impurity profiling. How can we identify the source and eliminate them?

A3: Ghost peaks in gradient analysis are typically caused by contaminants in the mobile phase or carryover from previous injections.

  • Source Identification:

    • Run a blank gradient (without injecting a sample). If the ghost peaks are still present, the contamination is likely from the mobile phase, glassware, or the HPLC system itself.

    • If the ghost peaks only appear after a sample injection, the issue is likely sample carryover.

  • Solutions:

    • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

    • System Contamination: Flush the HPLC system, including the injector and detector, with a strong solvent to remove any adsorbed contaminants.

    • Sample Carryover: Implement a robust needle wash protocol in your autosampler method. Use a wash solvent that is strong enough to dissolve all components of the sample. In some cases, multiple wash steps with different solvents may be necessary.

Q4: What are the most common process-related and degradation impurities of Febuxostat that we should be monitoring?

A4: The impurity profile of Febuxostat can vary depending on the synthetic route and storage conditions. However, several common impurities have been identified:[1][2][3][4][5][6]

  • Process-Related Impurities:

    • Amide Impurity: 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

    • Acid Impurity: 4-methyl-2-(4-isobutoxy-3-carboxyphenyl)thiazole-5-carboxylic acid

    • Tertiary-butoxy Impurity: 2-(3-cyano-4-tert-butoxyphenyl)-4-methylthiazole-5-carboxylic acid

    • Secondary-butoxy Impurity: 2-(3-cyano-4-sec-butoxyphenyl)-4-methylthiazole-5-carboxylic acid

    • ECI Impurity: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

    • Dicyano Impurity

  • Degradation Products: Febuxostat is known to be labile in acidic conditions, leading to the formation of specific degradation products.[7][8] Forced degradation studies are crucial to identify these potential impurities.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative data for the limit of detection (LOD) and limit of quantification (LOQ) of Febuxostat impurities using different analytical techniques.

Table 1: RP-HPLC Method Performance

ImpurityLOD (µg/mL)LOQ (µg/mL)Method Reference
Febuxostat0.02570.0783[9]
Amide Impurity~0.05~0.15Based on typical RP-HPLC performance
Acid Impurity~0.06~0.18Based on typical RP-HPLC performance
ECI Impurity~0.04~0.12Based on typical RP-HPLC performance

Table 2: UPLC/UHPLC Method Performance

Impurity TypeLOD (µg/mL)LOQ (µg/mL)Method Reference
Genotoxic Impurities< 0.10.3[10]

Experimental Protocols

This section provides detailed methodologies for the analysis of Febuxostat impurities.

Protocol 1: High-Sensitivity RP-HPLC Method

This protocol is designed for the accurate quantification of related substances in Febuxostat tablets.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: Exsil ODS-B (250 x 4.6 mm, 5 µm) or equivalent C18 column.

    • Column Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 315 nm.

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v triethylamine in water, with the pH adjusted to 2.5 using orthophosphoric acid.

    • Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (B129727) (80:20 v/v) containing 0.1% v/v orthophosphoric acid.

    • Diluent: A mixture of acetonitrile and water (95:5 v/v).

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
156040
351090
401090
429010
459010
  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 20 minutes with intermittent shaking.

    • Dilute to volume with the diluent.

    • Centrifuge the solution at 7000 RPM for 15 minutes.

    • Use the clear supernatant as the sample solution.

  • System Suitability:

    • Resolution: The resolution between any two adjacent peaks should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Febuxostat and impurity peaks should not be more than 2.0.

    • Theoretical Plates: The number of theoretical plates for the Febuxostat and impurity peaks should not be less than 2000.

Protocol 2: UPLC Method for Genotoxic Impurities

This protocol is optimized for the rapid and sensitive determination of potential genotoxic impurities in Febuxostat.

  • Chromatographic System:

    • UPLC System: A UPLC or UHPLC system with a UV or MS detector.

    • Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent sub-2 µm column.

    • Column Temperature: 45°C.

    • Flow Rate: As per column manufacturer's recommendation for optimal performance.

    • Detection: UV or MS as required for sensitivity.

  • Mobile Phase Preparation:

    • A gradient elution using a mixture of trifluoroacetic acid, acetonitrile, and water. The exact composition and gradient profile should be optimized for the specific impurities being analyzed.

  • Sample Preparation:

    • Prepare a stock solution of Febuxostat at a concentration of 1000 µg/mL in a suitable diluent.

    • Prepare spiked samples of the genotoxic impurities at the desired concentration levels.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the analysis of Febuxostat impurities.

impurity_identification_workflow cluster_synthesis Drug Substance Synthesis cluster_analysis Impurity Profiling cluster_identification Identification and Control raw_materials Raw Materials & Intermediates intermediates Synthesis Intermediates raw_materials->intermediates Process final_api Final API intermediates->final_api Process analytical_method Develop & Validate Analytical Method (HPLC/UPLC) final_api->analytical_method Testing impurity_detection Detect and Quantify Impurities analytical_method->impurity_detection Results characterization Characterize Impurity impurity_detection->characterization > 0.1% structural_elucidation Structural Elucidation characterization->structural_elucidation LC-MS/MS, NMR control_strategy Implement Control Strategy structural_elucidation->control_strategy Set Specification hplc_troubleshooting_tree cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape Observed (e.g., Tailing, Broadening) cause_column Column-Related Issues start->cause_column cause_mobile_phase Mobile Phase Issues start->cause_mobile_phase cause_sample Sample-Related Issues start->cause_sample solution_column Check Column (Age, Contamination) Use Guard Column Replace Column cause_column->solution_column Investigate solution_mobile_phase Adjust pH Add Modifier (e.g., TEA) Prepare Fresh Mobile Phase cause_mobile_phase->solution_mobile_phase Investigate solution_sample Check Sample Solvent Reduce Injection Volume Filter Sample cause_sample->solution_sample Investigate end_state Improved Peak Shape solution_column->end_state Resolve solution_mobile_phase->end_state Resolve solution_sample->end_state Resolve

References

Technical Support Center: Febuxostat Analytical Method Transfer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully transferring analytical methods for Febuxostat (B1672324).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider before initiating the transfer of a Febuxostat HPLC method?

A1: Before initiating a transfer, it is crucial to have a well-validated and robust method. Key considerations include:

  • Method Robustness Data: The originating lab must provide data from robustness studies, showing the method's performance with deliberate small variations in parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). A method that is not robust is likely to fail during transfer.

  • System Suitability Test (SST) Criteria: Clearly defined and consistently met SST criteria are essential. These typically include parameters like tailing factor, theoretical plates, and repeatability of injections.[1][2]

  • Comprehensive Method Protocol: The transfer protocol should be detailed and unambiguous, including specifics on sample and standard preparation, instrument parameters, and data processing.

Q2: What are the typical acceptance criteria for a successful inter-laboratory transfer of a Febuxostat assay method?

A2: Acceptance criteria should be pre-defined in the method transfer protocol. For a comparative transfer of an assay method, typical criteria are summarized in the table below. These are based on ICH guidelines and common industry practices.[1][3]

Q3: We are observing inconsistent dissolution results after transferring our method for Febuxostat tablets. What are the likely causes?

A3: Inconsistent dissolution results for Febuxostat, a BCS Class II drug (low solubility, high permeability), are a common issue during method transfer.[4] Potential causes include:

  • Differences in Dissolution Bath Apparatus: Minor differences in vessel dimensions, paddle/basket geometry, or calibration can lead to variability.

  • Media Preparation: Inconsistencies in preparing the dissolution medium (e.g., pH adjustment, degassing, surfactant concentration) can significantly impact the dissolution of a poorly soluble drug like Febuxostat.[5][6]

  • De-aeration (Degassing): Inadequate or inconsistent degassing of the dissolution medium can lead to the formation of air bubbles on the tablet surface, reducing the effective surface area for dissolution and causing artificially low results.[6]

  • Sampling and Filtration: Differences in sampling probe position, filter type, or filter saturation can lead to variable results.

Q4: Can you provide a basic checklist for preparing for a Febuxostat analytical method transfer?

A4: A pre-transfer checklist is crucial for a smooth process.

  • Documentation:

    • Finalized and approved analytical method procedure.

    • Complete method validation report from the originating laboratory.

    • Drafted method transfer protocol with pre-defined acceptance criteria.

  • Materials:

    • Sufficient quantity of a single, homogenous batch of Febuxostat drug substance or product.

    • Qualified reference standards and any required impurities.

    • All specified reagents and columns from the same supplier/lot, if possible.

  • Instrumentation:

    • Confirmation that the receiving laboratory has equivalent and fully calibrated instrumentation.

    • Availability of identical columns (brand, type, dimensions, and lot number if possible).

  • Personnel:

    • Training of receiving laboratory analysts on the method by the originating laboratory personnel.

    • Establishment of clear communication channels between the laboratories.

Troubleshooting Guides

HPLC Method Transfer Issues

This guide addresses common problems encountered during the transfer of RP-HPLC methods for Febuxostat analysis.

Issue Potential Causes Recommended Solutions
Shift in Retention Time 1. Differences in HPLC system dwell volume. 2. Variation in column temperature between labs. 3. Inconsistent mobile phase preparation (pH, organic ratio).[7] 4. Column aging or use of a different column lot.1. Perform a gradient delay calibration on both systems to understand differences. 2. Ensure accurate and calibrated column thermostatting in both labs. 3. Use a standardized, detailed protocol for mobile phase preparation. Consider having one person prepare enough for both labs if feasible. 4. Use a new column from the same lot for the transfer, if possible.
Poor Peak Shape (Tailing or Fronting) 1. Mismatch in pH of the sample diluent and the mobile phase. 2. Column contamination or degradation. 3. Presence of secondary interactions between Febuxostat and the stationary phase. 4. Sample overload.1. Ideally, the sample should be dissolved in the mobile phase.[8] 2. Implement a column cleaning procedure. Use a guard column to protect the analytical column. 3. Ensure the mobile phase pH is appropriate for Febuxostat's pKa. Small adjustments to the mobile phase modifier may be needed. 4. Reduce the concentration of the sample being injected.
Inability to Meet System Suitability (e.g., %RSD, Tailing Factor) 1. Instrument issues at the receiving site (e.g., pump seals, injector precision). 2. Inadequate analyst training on the specific method. 3. Poor quality of reagents or solvents at the receiving site. 4. The method is not sufficiently robust.1. Perform a full qualification of the HPLC system at the receiving lab before the transfer. 2. Ensure hands-on training is part of the transfer process. 3. Use high-purity (e.g., HPLC-grade) solvents and fresh reagents at both sites. 4. The originating lab may need to re-evaluate and improve the method's robustness.
Discrepancy in Impurity Profile 1. Differences in detector sensitivity or wavelength accuracy. 2. Co-elution of impurities not observed in the originating lab's system. 3. Degradation of the sample during shipping or storage.1. Calibrate detectors on both systems. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Ship samples under controlled conditions and analyze them promptly upon receipt.
Dissolution Method Transfer Issues

This guide focuses on troubleshooting the transfer of dissolution methods for Febuxostat tablets, a poorly soluble compound.

Issue Potential Causes Recommended Solutions
Lower Dissolution Rate at Receiving Lab 1. Inadequate de-aeration of the dissolution medium.[6] 2. Use of a different surfactant or a different grade of surfactant (e.g., Sodium Lauryl Sulfate - SLS).[5] 3. Coning of the sample at the bottom of the vessel, reducing exposure to the medium.[9] 4. Incorrect paddle/basket height.1. Standardize the de-aeration procedure (e.g., vacuum, sonication, helium sparging) and ensure it is followed precisely. 2. Specify the exact grade and supplier of the surfactant in the protocol. 3. Review the hydrodynamics in the vessel. A different apparatus (e.g., basket instead of paddle) or a different rotation speed might be necessary if coning is severe. 4. Verify the paddle/basket height with a calibrated tool.
High Variability in Results (%RSD) 1. Inconsistent tablet placement in the dissolution vessel. 2. Vibrations in the laboratory affecting the dissolution apparatus. 3. Inconsistent sampling technique (volume, timing, location). 4. Issues with the automated sampling system, if used.1. Standardize the procedure for dropping the tablet into the vessel to ensure it settles in the same position each time. 2. Place the dissolution bath on a sturdy, vibration-free bench. 3. Provide detailed training on manual sampling or use an automated system. 4. Validate the automated system, including tubing length and pump speed, to ensure it does not introduce variability.
Higher Dissolution Rate at Receiving Lab 1. Higher level of agitation due to incorrect RPM or a miscalibrated tachometer. 2. Use of a more efficient surfactant or a higher concentration. 3. Temperature of the dissolution medium is higher than specified.1. Calibrate the rotational speed of the apparatus. 2. Ensure the correct surfactant and concentration are used as per the protocol. 3. Calibrate the temperature probes and ensure the water bath is maintained at the specified temperature.

Data Presentation

Table 1: Typical Inter-Laboratory Acceptance Criteria for Febuxostat HPLC Assay Method Transfer
Parameter Acceptance Criteria Notes
Assay of Active Substance The mean result from the receiving lab should be within ±2.0% of the mean result from the originating lab.Based on 6 independent preparations from a single batch.
Precision (Repeatability) The %RSD of the 6 preparations at the receiving lab should be ≤ 2.0%.[1]This demonstrates the precision of the method at the new site.
Intermediate Precision The %RSD between the results of the two laboratories (n=12) should be ≤ 3.0%.This assesses the overall variability between the labs.
System Suitability All system suitability parameters (e.g., tailing factor ≤ 2.0, %RSD of replicate injections ≤ 1.0%) must be met at both sites.[1]Confirms that the chromatographic systems are performing adequately.

Experimental Protocols

Detailed Methodology for RP-HPLC Assay of Febuxostat 40 mg Tablets

This protocol is a composite based on several validated methods.[2][10][11]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Nucleosil C18)

  • Mobile Phase: 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0, adjusted with 0.2% triethylamine) and Acetonitrile (B52724) in the ratio 15:85 (v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25°C)

  • Run Time: Approximately 10 minutes

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Add 2 mL of triethylamine (B128534) and adjust the pH to 4.0 with dilute orthophosphoric acid.

  • Mobile Phase Preparation: Mix 150 mL of the buffer with 850 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Febuxostat reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 15 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Weigh and powder 20 Febuxostat 40 mg tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Febuxostat into a 100 mL volumetric flask.

    • Add about 70 mL of acetonitrile and sonicate for 20 minutes with intermittent shaking.

    • Dilute to volume with acetonitrile and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

3. System Suitability:

  • Inject the working standard solution five times.

  • The %RSD for the peak area should be not more than 2.0%.

  • The tailing factor for the Febuxostat peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

4. Procedure:

  • Inject the blank (mobile phase) once, followed by the five replicate injections of the working standard solution.

  • Inject each sample preparation in duplicate.

  • Calculate the amount of Febuxostat in the tablets using the peak areas obtained from the standard and sample chromatograms.

Detailed Methodology for Dissolution Testing of Febuxostat 40 mg Tablets

This protocol is based on common practices for poorly soluble drugs and information from the literature.[12][13][14]

1. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Rotation Speed: 75 RPM

  • Temperature: 37 ± 0.5°C

  • Sampling Times: 10, 20, 30, 45, and 60 minutes.

  • Specification: Not less than 80% of the labeled amount of Febuxostat is dissolved in 30 minutes.[14]

2. Preparation of Solutions:

  • Phosphate Buffer (pH 6.8): Prepare a buffer solution of suitable molarity (e.g., 50 mM) by dissolving potassium dihydrogen phosphate and sodium hydroxide (B78521) in water. Adjust the pH to 6.8 ± 0.05.

  • Medium De-aeration: Before use, de-aerate the dissolution medium by a validated method (e.g., vacuum filtration through a 0.45 µm filter with sonication).

  • Standard Solution: Prepare a standard solution of Febuxostat in the dissolution medium at a concentration corresponding to 100% dissolution of the tablet.

3. Procedure:

  • Place 900 mL of the de-aerated dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Carefully drop one tablet into each vessel, ensuring it settles at the bottom, away from the paddle.

  • Start the apparatus immediately.

  • At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the withdrawn sample through a suitable 0.45 µm filter (e.g., PVDF), discarding the first few mL of the filtrate.

  • Analyze the filtered samples by a validated analytical method (e.g., UV-Vis spectrophotometry at ~315 nm or HPLC).

  • Calculate the percentage of Febuxostat dissolved at each time point.

Visualizations

Analytical_Method_Transfer_Workflow cluster_Joint_Review Joint Review & Finalization Dev Method Development & Validation Protocol Draft Transfer Protocol & Acceptance Criteria Dev->Protocol Input Train Train Receiving Lab Personnel Protocol->Train Guidance for Qual Instrument Qualification & Analyst Training Train->Qual Ship Ship Samples & Reference Standards Exec Execute Transfer Protocol Ship->Exec Materials for Qual->Exec Readiness for Results Generate & Process Results Exec->Results Data Generation Compare Compare Results to Acceptance Criteria Results->Compare Input for Investigate Investigate Deviations (If Any) Compare->Investigate If criteria not met Report Final Transfer Report & Approval Compare->Report If criteria met Investigate->Report With justification

Caption: Workflow for a typical analytical method transfer process.

HPLC_Troubleshooting_Tree Start HPLC Method Transfer Issue: Retention Time Shift Q_System Are HPLC systems identical (make, model, configuration)? Start->Q_System A_System_No Different Dwell Volume is likely. Perform gradient delay calibration. Q_System->A_System_No No A_System_Yes Check other parameters Q_System->A_System_Yes Yes Q_Column Is the column from the same batch and new? A_System_Yes->Q_Column A_Column_No Column variability is a likely cause. Use a new column from the same lot. Q_Column->A_Column_No No A_Column_Yes Check mobile phase and temp. Q_Column->A_Column_Yes Yes Q_MobilePhase Was mobile phase prepared exactly as per protocol (pH, ratio)? A_Column_Yes->Q_MobilePhase A_MobilePhase_No Inconsistent mobile phase is the cause. Re-prepare carefully. Q_MobilePhase->A_MobilePhase_No No A_MobilePhase_Yes Check temperature. Q_MobilePhase->A_MobilePhase_Yes Yes Q_Temp Is the column oven calibrated and set correctly? A_MobilePhase_Yes->Q_Temp A_Temp_No Temperature difference is the cause. Calibrate and set correct temperature. Q_Temp->A_Temp_No No A_Temp_Yes Issue likely resolved or requires deeper investigation. Q_Temp->A_Temp_Yes Yes

Caption: Troubleshooting decision tree for HPLC retention time shifts.

References

Technical Support Center: Optimizing Febuxostat HPLC Methods for Reduced Run Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing High-Performance Liquid Chromatography (HPLC) methods for Febuxostat analysis is crucial for improving throughput and efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in reducing HPLC run times while maintaining method robustness and accuracy.

Troubleshooting Guide: Reducing Febuxostat HPLC Run Time

This guide provides a systematic approach to shortening the run time of your Febuxostat HPLC method.

Problem: Long Run Times

Initial Assessment Workflow

A Current HPLC Method Run Time is Too Long B Review Chromatographic Parameters A->B C Increase Flow Rate B->C Is peak resolution adequate? D Modify Mobile Phase Composition B->D Can elution strength be increased? E Decrease Column Length / Use Smaller Particle Size Column B->E Is a hardware upgrade feasible? F Method Re-validation Required C->F D->F E->F G Successful Run Time Reduction F->G

Caption: Workflow for troubleshooting and reducing HPLC run time.

Detailed Troubleshooting Steps:

  • Increase the Flow Rate:

    • Question: Can I simply increase the flow rate to get faster results?

    • Answer: Increasing the flow rate is often the most straightforward approach to reduce run time. However, this will also increase the backpressure of the system. Ensure that the system pressure remains within the operational limits of your HPLC system and column. A moderate increase, for instance from 1.0 mL/min to 1.2 or 1.5 mL/min, can significantly shorten the run time. Be aware that this may decrease resolution between peaks, so it is critical to ensure that the peak of interest remains well-resolved from any adjacent peaks. One study demonstrated that a flow rate of 1.2 ml/min with a C18 column resulted in a retention time of 3.45 ± 0.05 min.[1] Another method utilized a flow rate of 1.0 ml/min for a run time of 6 minutes.[2][3]

  • Modify the Mobile Phase Composition:

    • Question: How does the mobile phase affect the run time?

    • Answer: The organic modifier in the mobile phase has a significant impact on retention time. Increasing the proportion of the stronger solvent (e.g., acetonitrile (B52724) or methanol) will decrease the retention time of Febuxostat. For instance, changing the mobile phase from 60% to 75% acetonitrile can lead to a faster elution. This modification, however, can also affect the selectivity and resolution of the separation. It is essential to make small, incremental changes and monitor the effect on the chromatogram. For example, a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (15:85, v/v) yielded a short retention time of 3.45 minutes.[1] In contrast, a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer (70:30) resulted in a longer retention time of 7.08 minutes.

  • Adjust the Column Parameters:

    • Question: Can changing the HPLC column reduce the analysis time?

    • Answer: Yes, the column dimensions and particle size are critical factors.

      • Shorter Column: Using a shorter column (e.g., 150 mm or 100 mm instead of 250 mm) will decrease the run time as the analyte has a shorter distance to travel.[3]

      • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or 1.8 µm instead of 5 µm) provide higher efficiency and allow for the use of higher flow rates without a significant loss in resolution, thus enabling faster separations. This is the principle behind Ultra-High-Performance Liquid Chromatography (UHPLC).

      • Column Chemistry: While most methods use a C18 column, a C8 column has also been successfully used and may offer different selectivity, potentially leading to a faster elution of Febuxostat.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical run time for a Febuxostat HPLC method?

A1: Published methods show a wide range of run times. For simple quantification of the active pharmaceutical ingredient (API), rapid methods with run times as short as 2.9 to 3.5 minutes have been reported.[1][2] Methods for analyzing related substances or for stability-indicating assays may have longer run times, from 10 minutes up to 45 minutes, to ensure separation of all potential impurities and degradation products.[4]

Q2: Will reducing the run time affect the validation of my method?

A2: Yes. Any changes to the chromatographic conditions (flow rate, mobile phase composition, column) that affect the retention time will require at least partial re-validation of the method. You will need to verify parameters such as specificity, linearity, precision, and accuracy under the new conditions to ensure the method remains suitable for its intended purpose, as per ICH guidelines.[5]

Q3: Can I use a gradient elution to reduce the run time for Febuxostat analysis?

A3: While isocratic methods are often simpler and more robust, a gradient elution can be a powerful tool for reducing run time, especially when analyzing samples with components that have a wide range of polarities, such as in related substances testing. A gradient program allows for a rapid elution of the main peak, followed by a stronger mobile phase to quickly elute any strongly retained impurities. One method for related substances utilized a gradient with a total run time of 45 minutes.

Q4: What are the key parameters to monitor when trying to reduce run time?

A4: The following diagram illustrates the logical relationship between method modifications and key performance indicators.

cluster_0 Method Modifications cluster_1 Key Performance Indicators Mod1 Increase Flow Rate KPI1 Retention Time Mod1->KPI1 Decreases KPI2 Resolution Mod1->KPI2 May Decrease KPI3 Backpressure Mod1->KPI3 Increases Mod2 Increase % Organic Mod2->KPI1 Decreases Mod2->KPI2 May Change Mod3 Shorter Column Mod3->KPI1 Decreases Mod3->KPI3 Decreases KPI4 Peak Shape Mod3->KPI4 May Improve

Caption: Impact of method modifications on HPLC performance indicators.

Data Summary: Comparison of Published Febuxostat HPLC Methods

The following tables summarize the chromatographic conditions from various published methods to facilitate comparison.

Table 1: Chromatographic Conditions for Fast Febuxostat HPLC Methods (Run Time < 8 minutes)

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[5]
Column Nucleosil C18 (250x4.6mm, 5µm)Inertsil C18Symmetry YMC ODS C8 (150x4.6mm, 3µm)Phenomenex kinetex C-18 (250x4.6mm, 5µm)
Mobile Phase Acetonitrile:10mM Ammonium Acetate (85:15)Acetonitrile:Methanol (25:75)Acetonitrile:Phosphate Buffer (60:40)Methanol:Ammonium Phosphate Buffer (80:20)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 275 nm315 nm320 nm275 nm
Retention Time 3.45 min2.92 min3.15 min3.24 min
Run Time Not specified6 min6 min10 min

Table 2: Chromatographic Conditions for Longer Run Time Febuxostat HPLC Methods

ParameterMethod 5Method 6[4]Method 7[6]Method 8
Column Grace C18 (250x4.6mm, 5µm)Zodiac C18 (250x4.6mm, 5µm)C18 (250x4.6mm, 5µm)Exsil ODS-B (250x4.6mm, 5µm)
Mobile Phase Methanol:Potassium Di-Hydrogen Phosphate (70:30)Acetonitrile:Methanol (85:15)Acetonitrile:Sodium Acetate Buffer (60:40)Gradient (Acetonitrile & Buffer)
Flow Rate 0.8 mL/min1.1 mL/min1.2 mL/min1.0 mL/min
Detection λ 315 nm218 nmNot specified315 nm
Retention Time 7.08 min4.87 min3.49 min23.65 min
Run Time 10 min10 min10 min45 min

Detailed Experimental Protocols

Protocol for a Rapid Febuxostat HPLC Method (Adapted from literature[1])

  • Chromatographic System: HPLC system with a UV detector, equipped with a Nucleosil C18 column (250 x 4.6mm, 5µm particle size).

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.0 with triethylamine. Mix the buffer with acetonitrile in a ratio of 15:85 (v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve Febuxostat in acetonitrile to obtain a stock solution of 1000 µg/mL. Further dilute with the mobile phase to the desired working concentrations.

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: 275 nm

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms. The expected retention time for Febuxostat is approximately 3.45 minutes.

References

Technical Support Center: Analysis of Febuxostat and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Febuxostat (B1672324) and its impurities during analytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Febuxostat that are known to co-elute?

A1: Several process-related and degradation impurities of Febuxostat have been identified. The most commonly encountered impurities that can pose co-elution challenges include Febuxostat amide impurity, Febuxostat acid impurity, tertiary-butoxy acid impurity, secondary-butoxy acid impurity, and ECI impurity.[1] Under certain chromatographic conditions, these impurities may have retention times very close to that of the Febuxostat peak or other impurity peaks, leading to poor resolution.

Q2: What are the typical starting chromatographic conditions for the analysis of Febuxostat and its related substances?

A2: A common starting point for the separation of Febuxostat and its impurities is reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 or C8 stationary phase.[1][2][3][4][5] A gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed.[1][2][6]

Q3: What forced degradation conditions are most likely to produce impurities that co-elute with Febuxostat?

A3: Febuxostat is known to be labile in acidic and alkaline hydrolytic conditions, as well as under oxidative stress.[4][7][8][9][10][11] Forced degradation studies under these conditions are crucial as they can generate impurities that may co-elute with the parent drug or other known impurities. Specifically, acid hydrolysis can lead to the formation of several degradation products.[7][9]

Troubleshooting Guide for Co-elution Issues

Problem: An impurity peak is not fully resolved from the main Febuxostat peak.

This is a common issue that can compromise the accuracy of impurity quantification. The following steps provide a systematic approach to troubleshoot and resolve this co-elution.

Step 1: Confirm Co-elution with Peak Purity Analysis

  • Action: Utilize a photodiode array (PDA) detector to assess the peak purity of the Febuxostat peak.

  • Expected Outcome: The peak purity analysis will indicate if the peak is spectrally homogeneous. A "pure" peak will have a consistent spectrum across its entire width. If the peak is impure, it confirms the presence of a co-eluting species.

Step 2: Modify the Mobile Phase Composition

Optimizing the mobile phase is often the most effective way to improve resolution.

  • Action 2.1: Adjust the Organic Modifier Ratio:

    • If using a gradient, alter the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

    • If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • Action 2.2: Change the Organic Modifier:

    • If acetonitrile is being used, try substituting it with methanol or a mixture of acetonitrile and methanol.[1] The different solvent selectivity can significantly alter the retention behavior of Febuxostat and its impurities.

  • Action 2.3: Adjust the pH of the Aqueous Phase:

    • The ionization state of Febuxostat (an acidic compound) and its impurities can be manipulated by changing the mobile phase pH.[4][5][6] Adjusting the pH of the buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) by ±0.2 to ±0.5 units can significantly impact retention times and improve resolution.

Step 3: Optimize Chromatographic Parameters

  • Action 3.1: Lower the Flow Rate:

    • Reducing the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer run times.

  • Action 3.2: Decrease the Column Temperature:

    • Lowering the column temperature can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.

Step 4: Evaluate a Different Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.

  • Action 4.1: Try a Different C18 Column:

    • Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.

  • Action 4.2: Use a Different Stationary Phase Chemistry:

    • Consider a phenyl-hexyl or a polar-embedded stationary phase. These can offer alternative selectivities for aromatic and polar compounds, respectively.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Febuxostat and Impurities

This method provides a robust starting point for the separation of Febuxostat and its common impurities.

ParameterCondition
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile and Methanol mixture (e.g., 80:20 v/v)[1]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 315 nm
Injection Volume 10 µL
Protocol 2: UPLC Method for Rapid Analysis of Genotoxic Impurities

This UPLC method is suitable for the sensitive detection of potential genotoxic impurities in Febuxostat.[12][13]

ParameterCondition
Column Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[12][13]
Mobile Phase A 0.05% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
13
15
Flow Rate 0.3 mL/min
Column Temperature 45 °C[12][13]
Detection Wavelength 230 nm
Injection Volume 2 µL

Data Presentation

Table 1: Example Retention Times for Febuxostat and Key Impurities with Protocol 1

CompoundRetention Time (min)
Febuxostat Acid Impurity~4.5
Febuxostat Amide Impurity~6.2
Febuxostat ~10.8
Secondary-butoxy acid impurity~12.5
Tertiary-butoxy acid impurity~13.1
ECI impurity~14.9

Note: These are approximate retention times and can vary based on the specific HPLC system and column used.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Confirmation cluster_end End start Co-elution Observed peak_purity Perform Peak Purity Analysis start->peak_purity adjust_organic Adjust Organic Modifier Ratio peak_purity->adjust_organic If Impure change_organic Change Organic Modifier (ACN vs. MeOH) adjust_organic->change_organic resolved Resolution Achieved adjust_organic->resolved adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_organic->resolved flow_rate Lower Flow Rate adjust_ph->flow_rate If still unresolved adjust_ph->resolved temperature Adjust Column Temperature flow_rate->temperature flow_rate->resolved change_column Change C18 Column Brand/Type temperature->change_column If still unresolved temperature->resolved change_phase Use Different Stationary Phase Chemistry change_column->change_phase change_column->resolved change_phase->resolved If resolved

Caption: Troubleshooting workflow for resolving co-elution issues.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample and Standard Solutions equilibrate Equilibrate HPLC System prep_sample->equilibrate prep_mobile_phase Prepare and Degas Mobile Phases prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate identify Identify and Quantify Impurities integrate->identify report Generate Report identify->report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Method Robustness Testing for Febuxostat Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Febuxostat (B1672324) impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to analytical method robustness testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the robustness testing of HPLC methods for Febuxostat impurity analysis.

Issue 1: Peak Tailing or Fronting

Question: During robustness testing, I'm observing significant peak tailing or fronting for Febuxostat or its impurities, especially when I vary the mobile phase pH. What could be the cause and how can I resolve it?

Answer:

Peak asymmetry, such as tailing and fronting, is a common issue in HPLC that can be exacerbated by deliberate changes in method parameters during robustness testing.[1]

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of Febuxostat and its impurities.[1] If the pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For robust separation, it's often best to work at a pH where the analyte is fully ionized or fully unionized.

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.[2]

    • Solution: Use an end-capped column or add a competing base, like triethylamine, to the mobile phase to block the active silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.[3]

    • Solution: Reduce the sample concentration or injection volume.

  • Poor Column Condition: A contaminated or degraded column can result in peak shape issues.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2]

Issue 2: Peak Splitting

Question: I'm observing split peaks for some of the impurities when I alter the flow rate during my robustness study. What is causing this?

Answer:

Peak splitting can be a complex issue arising from several factors within the chromatographic system.[4]

Potential Causes and Solutions:

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[2]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

  • Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to split peaks.[4]

    • Solution: Replace the column frit or the guard column. If a void is suspected in the analytical column, it may need to be replaced.[4]

  • Co-elution of Impurities: Small changes in chromatographic conditions during robustness testing can sometimes partially separate two closely eluting impurities, resulting in what appears to be a split peak.

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution between the co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate in a robustness study for a Febuxostat impurity analysis method?

A1: According to ICH Q2(R1) guidelines, the robustness of an analytical procedure should be evaluated by making small, deliberate variations to the method parameters.[5][6] For a typical RP-HPLC method for Febuxostat, these parameters include:

  • Flow rate of the mobile phase (e.g., ± 0.1 mL/min or ± 10%).[7]

  • Mobile phase composition (e.g., ± 2% absolute for the organic modifier).

  • pH of the mobile phase buffer (e.g., ± 0.2 pH units).

  • Column temperature (e.g., ± 5 °C).

  • Wavelength of detection (e.g., ± 2-3 nm).[7]

  • Different columns (e.g., different lots or suppliers).[6]

Q2: What are the typical acceptance criteria for a robustness study?

A2: The acceptance criteria for a robustness study are based on the system suitability test (SST) results.[3] The method is considered robust if the SST parameters remain within the predefined limits under all the varied conditions. Common acceptance criteria include:

  • Tailing factor: Not more than 2.0.[8]

  • Resolution between critical peak pairs: Not less than 2.0.

  • Relative Standard Deviation (%RSD) of peak areas from replicate injections: Not more than 2.0%.[8]

  • Assay of Febuxostat: Should remain within a specified range (e.g., 98.0% - 102.0%).[8]

Q3: What are the common impurities of Febuxostat that I should be aware of during impurity analysis?

A3: Several process-related impurities and degradation products of Febuxostat have been identified. Some of the common impurities include:

  • Amide impurity[9]

  • Acid impurity[9]

  • Tertiary-butoxy acid impurity[9]

  • Secondary-butoxy acid impurity[9]

  • ECI impurity[9] Forced degradation studies have shown that Febuxostat is particularly susceptible to degradation under acidic conditions, leading to the formation of hydrolysis products.

Data Presentation

The following tables summarize typical quantitative data from a robustness study of an RP-HPLC method for Febuxostat analysis.

Table 1: Robustness Study of Febuxostat Assay

ParameterVariationRetention Time (min)Tailing FactorTheoretical Plates% Assay
Flow Rate 0.9 mL/min3.521.15785099.8
(Nominal: 1.0 mL/min)1.1 mL/min2.851.127620100.1
Mobile Phase Organic Phase -2%3.351.14778099.5
(Nominal: Acetonitrile)Organic Phase +2%2.981.137710100.3
Column Temp. 25 °C3.211.157810100.2
(Nominal: 30 °C)35 °C3.151.12775099.9

Table 2: System Suitability Results under Varied Conditions

Parameter Variation%RSD of Peak AreaResolution (Febuxostat and nearest impurity)
Flow Rate +0.1 mL/min0.453.1
Flow Rate -0.1 mL/min0.523.5
Mobile Phase Org. +2%0.382.9
Mobile Phase Org. -2%0.413.8
Column Temp. +5 °C0.353.3
Column Temp. -5 °C0.483.2
Acceptance Criteria NMT 2.0% NLT 2.0

Experimental Protocols

Protocol: Robustness Testing for Febuxostat Impurity Analysis by RP-HPLC

This protocol outlines the steps for conducting a robustness study as part of the validation of an analytical method for Febuxostat and its impurities.

1. Objective: To evaluate the reliability of the analytical method under small, deliberate variations in its parameters.

2. Materials and Reagents:

  • Febuxostat reference standard and impurity standards.

  • HPLC grade solvents (e.g., acetonitrile, methanol).

  • HPLC grade water.

  • Buffer salts (e.g., phosphate, acetate).

  • Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine).

3. Chromatographic System:

  • A validated RP-HPLC system with a UV detector.

  • A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

4. Standard and Sample Preparation:

  • Prepare a system suitability solution containing Febuxostat and known impurities at appropriate concentrations.

  • Prepare a standard solution of Febuxostat at the working concentration.

5. Robustness Study Design:

  • Identify the critical method parameters to be investigated (e.g., flow rate, mobile phase composition, pH, column temperature).

  • Define the range of variation for each parameter (e.g., ±10% for flow rate, ±2% for organic phase).

  • Perform the analysis by changing one parameter at a time while keeping the others at their nominal values.

6. Procedure:

  • Set up the HPLC system with the nominal chromatographic conditions.

  • Inject the system suitability solution and verify that the system meets the predefined acceptance criteria.

  • For each robustness parameter variation: a. Adjust the parameter to its lower limit (e.g., flow rate of 0.9 mL/min). b. Equilibrate the system until a stable baseline is achieved. c. Inject the system suitability solution in replicate (e.g., n=6). d. Record the retention times, peak areas, tailing factors, and resolution. e. Adjust the parameter to its upper limit (e.g., flow rate of 1.1 mL/min). f. Repeat steps b-d.

  • Repeat step 3 for all other identified robustness parameters.

7. Data Analysis and Acceptance Criteria:

  • Calculate the mean, standard deviation, and %RSD for the system suitability parameters under each varied condition.

  • Compare the results against the established acceptance criteria (e.g., Tailing Factor ≤ 2.0, Resolution ≥ 2.0, %RSD ≤ 2.0%).

  • The method is considered robust if it remains in compliance with the system suitability criteria under all tested variations.

Visualizations

Troubleshooting_Workflow start Peak Shape Problem Observed (Tailing, Fronting, Splitting) check_pH Is mobile phase pH appropriate? start->check_pH adjust_pH Adjust pH to be >2 units from analyte pKa check_pH->adjust_pH No check_column Is the column contaminated or old? check_pH->check_column Yes resolved Problem Resolved adjust_pH->resolved flush_column Flush or replace the column check_column->flush_column Yes check_overload Is sample concentration too high? check_column->check_overload No flush_column->resolved reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_conc->resolved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes further_investigation Further Investigation Needed (e.g., co-elution, system issues) check_solvent->further_investigation No change_solvent->resolved

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Robustness_Testing_Workflow start Start Robustness Test identify_params Identify Critical Method Parameters to Vary start->identify_params define_range Define Variation Range for Each Parameter identify_params->define_range nominal_conditions Run System Suitability at Nominal Conditions define_range->nominal_conditions check_sst Does it meet acceptance criteria? nominal_conditions->check_sst vary_param Vary One Parameter at a Time check_sst->vary_param Yes not_robust Method is Not Robust (Re-evaluate Method) check_sst->not_robust No run_varied Run System Suitability at Varied Conditions vary_param->run_varied check_varied_sst Does it meet acceptance criteria? run_varied->check_varied_sst document_results Document Results for the Varied Parameter check_varied_sst->document_results Yes check_varied_sst->not_robust No next_param Are there more parameters to test? document_results->next_param next_param->vary_param Yes robust Method is Robust next_param->robust No

Caption: Workflow for conducting an HPLC method robustness test.

References

Technical Support Center: Febuxostat Analysis - Column Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting column degradation issues during the analysis of Febuxostat (B1672324). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of column degradation when analyzing Febuxostat?

A1: The most common indicators of column degradation include a loss of peak resolution, the appearance of peak fronting or tailing, a significant shift in retention times, and a gradual increase in backpressure.[1] These symptoms can suggest issues such as the formation of voids at the column inlet, contamination of the column frit, or degradation of the stationary phase.[2]

Q2: Can the mobile phase composition affect the lifespan of my column during Febuxostat analysis?

A2: Yes, the mobile phase, particularly its pH, plays a critical role in column longevity.[3][4] Febuxostat analysis often employs mobile phases with a pH between 3 and 4.[5] While this range is generally acceptable for silica-based columns, prolonged exposure to pH levels outside the manufacturer's recommended range (typically pH 2-8) can lead to the dissolution of the silica (B1680970) backbone and hydrolysis of the bonded phase.[4][6]

Q3: How does Febuxostat's chemical stability impact column performance?

A3: Febuxostat is known to be more sensitive to acidic conditions compared to alkaline, oxidative, thermal, or photolytic stress.[7][8] If the mobile phase is too acidic, it can lead to the degradation of the analyte on the column. These degradation products can interfere with the main peak and may irreversibly adsorb to the stationary phase, contributing to column fouling and a decline in performance.[9]

Q4: How often should I clean or regenerate my column when running Febuxostat samples?

A4: The frequency of cleaning depends on the sample matrix, the number of injections, and the mobile phase conditions. It is advisable to perform a routine column wash after each batch of samples. A more thorough regeneration should be considered when you observe a significant increase in backpressure, severe peak shape distortion, or a noticeable loss of resolution.[10][11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is one of the most common chromatographic problems and can significantly impact the accuracy of quantification.

Possible Causes and Solutions

CauseSolution
Secondary Interactions Febuxostat, with its functional groups, can interact with active silanol (B1196071) groups on the silica surface of the column.[12] To mitigate this, consider using a mobile phase with a lower pH (around 3-4) to suppress the ionization of silanol groups or use an end-capped column.[5][12]
Column Contamination Strongly retained impurities from the sample matrix can accumulate on the column.[13] Implement a robust sample preparation method and use a guard column to protect the analytical column.[14] Regular column flushing is also recommended.[15]
Column Void A void at the head of the column can cause peak distortion. This can result from pressure shocks or the dissolution of the silica bed. If a void is suspected, the column may need to be replaced.[16]
Incorrect Mobile Phase pH An unsuitable mobile phase pH can lead to undesirable interactions between Febuxostat and the stationary phase.[17] Ensure the mobile phase is properly buffered and the pH is consistently maintained.[16]
Issue 2: Peak Fronting

Peak fronting is less common than tailing but can also affect analytical results.

Possible Causes and Solutions

CauseSolution
Column Overload Injecting too high a concentration of Febuxostat can saturate the stationary phase.[12] Dilute the sample and re-inject. If peak shape improves, this indicates column overload.
Incompatible Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[17] Whenever possible, dissolve the sample in the mobile phase.
Column Bed Deformation Channels or cracks in the column's packed bed can lead to non-uniform flow and peak fronting.[12] This is often a sign of irreversible column damage, and the column should be replaced.
Issue 3: Loss of Resolution

A decline in the separation of Febuxostat from other components in the sample is a clear sign of a performance issue.

Possible Causes and Solutions

CauseSolution
Column Aging Over time, the stationary phase of the column will naturally degrade, leading to a loss of efficiency and resolution.[18] If the column has been in use for an extended period, it may be time for a replacement.
Stationary Phase Degradation Operating the column outside of the recommended pH and temperature ranges can accelerate the degradation of the bonded phase.[3][6] Always adhere to the manufacturer's guidelines for your specific column.
Accumulation of Contaminants Buildup of strongly retained compounds can alter the selectivity of the column.[18] A thorough column cleaning and regeneration procedure may restore performance.[10]

Experimental Protocols

Standard HPLC Parameters for Febuxostat Analysis

The following table summarizes typical starting conditions for the analysis of Febuxostat. Method optimization will be required for specific applications.

ParameterTypical Conditions
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile (B52724)/Methanol and a buffer (e.g., phosphate, acetate) at pH 3-4[5][19]
Flow Rate 1.0 - 1.2 mL/min[7][19]
Detection Wavelength 314 nm or 315 nm[5][20]
Column Temperature Ambient or controlled (e.g., 35°C)
Column Cleaning and Regeneration Protocol

This protocol outlines a general procedure for cleaning and regenerating a reversed-phase HPLC column used for Febuxostat analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade isopropanol

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.[21]

  • Flush with mobile phase without buffer: Wash the column with 10-20 column volumes of a mixture of water and organic solvent that matches your mobile phase composition, but without the buffer salts.[22] This step is crucial to prevent buffer precipitation.[23]

  • Flush with 100% organic solvent: Wash the column with 20-30 column volumes of 100% acetonitrile or methanol.[22]

  • For stubborn contaminants, use a stronger solvent: If performance is not restored, flush the column with 10-20 column volumes of isopropanol.[10]

  • Equilibrate the column: Before resuming analysis, equilibrate the column with the initial mobile phase until a stable baseline is achieved.[10]

  • Column Storage: For long-term storage, flush the column with at least 20-30 column volumes of a 50:50 methanol/water mixture to remove any residual salts, followed by 20-30 column volumes of 100% acetonitrile or methanol.[15][22] Securely cap both ends of the column.[10]

Visualizations

G Troubleshooting Workflow for Column Degradation in Febuxostat Analysis start Start: Poor Chromatographic Performance peak_shape Assess Peak Shape start->peak_shape resolution Evaluate Resolution and Retention Time start->resolution backpressure Check Backpressure start->backpressure tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting loss_res Loss of Resolution? resolution->loss_res high_bp High Backpressure? backpressure->high_bp tailing->fronting No cause_tailing Possible Causes: - Secondary Interactions - Column Contamination - Column Void tailing->cause_tailing Yes fronting->resolution No cause_fronting Possible Causes: - Column Overload - Incompatible Injection Solvent fronting->cause_fronting Yes loss_res->backpressure No cause_res_loss Possible Causes: - Column Aging - Stationary Phase Degradation loss_res->cause_res_loss Yes cause_high_bp Possible Causes: - Blocked Frit - Column Contamination high_bp->cause_high_bp Yes end Performance Restored high_bp->end No solution_tailing Solutions: - Adjust Mobile Phase pH - Use Guard Column - Replace Column if Void cause_tailing->solution_tailing solution_fronting Solutions: - Dilute Sample - Use Mobile Phase as Solvent cause_fronting->solution_fronting solution_res_loss Solutions: - Regenerate Column - Replace Column cause_res_loss->solution_res_loss solution_high_bp Solutions: - Backflush Column - Clean/Regenerate Column cause_high_bp->solution_high_bp solution_tailing->end solution_fronting->end solution_res_loss->end solution_high_bp->end

Caption: Troubleshooting workflow for identifying and resolving common column degradation issues.

G Mobile Phase pH and Silica Column Stability cluster_low_ph Low pH (2-4) cluster_mid_ph Mid pH (4-7) cluster_high_ph High pH (>8) low_ph Protonated Silanols Stable Silica Backbone low_ph_outcome Good Column Stability low_ph->low_ph_outcome mid_ph Partial Silanol Ionization Slow Silica Dissolution mid_ph_outcome Reduced Column Lifetime with Certain Buffers (e.g., Phosphate) mid_ph->mid_ph_outcome high_ph Ionized Silanols Rapid Silica Dissolution high_ph_outcome Significant Column Degradation high_ph->high_ph_outcome febuxostat_analysis Febuxostat Analysis (Typically pH 3-4) febuxostat_analysis->low_ph Optimal Range febuxostat_analysis->mid_ph Caution Advised febuxostat_analysis->high_ph Not Recommended for Silica Columns

Caption: Relationship between mobile phase pH and the stability of silica-based HPLC columns.

G Experimental Workflow for Column Cleaning and Regeneration start Start: Column Performance Degradation disconnect 1. Disconnect Column from Detector start->disconnect flush_no_buffer 2. Flush with Mobile Phase (No Buffer) disconnect->flush_no_buffer flush_organic 3. Flush with 100% Organic Solvent (Acetonitrile or Methanol) flush_no_buffer->flush_organic check_performance Check Performance flush_organic->check_performance strong_flush 4. Flush with Stronger Solvent (Isopropanol) check_performance->strong_flush Performance Not Restored equilibrate 5. Equilibrate with Initial Mobile Phase check_performance->equilibrate Performance Restored strong_flush->equilibrate end End: Column Ready for Use or Storage equilibrate->end

Caption: Step-by-step workflow for cleaning and regenerating a reversed-phase HPLC column.

References

Technical Support Center: Febuxostat Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Febuxostat (B1672324) and its related impurities. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

The Critical Role of pH in Febuxostat Analysis

Febuxostat is a carboxylic acid, making it an ionizable compound. Its pKa, the pH at which it is 50% ionized, is approximately 3.1 to 3.6.[1][2][3] In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the ionization state of an analyte dramatically affects its retention and interaction with the stationary phase. Controlling the mobile phase pH is therefore the most critical parameter for achieving consistent retention times, good peak shapes, and effective separation from its impurities.

When the mobile phase pH is more than two units above the pKa, Febuxostat will be fully ionized (negatively charged), making it more polar and resulting in shorter retention times.[4] Conversely, at a pH more than two units below the pKa, it will be in its non-ionized (neutral) form, making it less polar and leading to longer retention times.[4][5][6] Operating near the pKa can lead to poor peak shapes and split peaks, as both ionized and non-ionized forms may be present.[5][6]

Most successful methods for Febuxostat impurity analysis utilize a buffered mobile phase in the acidic pH range of 3.0 to 4.0.[7][8][9][10] This ensures that the carboxylic acid group on Febuxostat is protonated (non-ionized), leading to better retention, sharper peaks, and more reproducible results on common C18 columns.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Febuxostat and its impurities, with a focus on pH-related causes and solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution Between Peaks Incorrect Mobile Phase pH: Selectivity between Febuxostat and its impurities is highly dependent on pH. A suboptimal pH may cause peaks to co-elute.Adjust pH: Systematically adjust the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns). Often, a pH between 3.0 and 4.0 provides optimal selectivity.[7][8][9]
Inadequate Buffer Capacity: The buffer is not effectively controlling the pH, leading to inconsistent ionization and shifting retention times.Increase Buffer Concentration: Use a buffer concentration in the range of 10-25 mM to ensure stable pH throughout the gradient.[12]
Peak Tailing (Asymmetric Peaks) Secondary Interactions: If the pH is too high (e.g., >5), interaction can occur between the ionized analyte and active silanol (B1196071) groups on the silica-based column, causing tailing.[12]Lower Mobile Phase pH: Adjust the pH to be well below the pKa of Febuxostat (e.g., pH 3.0-4.0) to suppress the ionization of both the analyte and residual silanols on the column packing.[11][12]
Column Overload: Injecting too much sample can lead to peak fronting or tailing.Reduce Injection Volume/Concentration: Dilute the sample or reduce the amount injected onto the column.
Shifting Retention Times Unbuffered or Improperly Prepared Mobile Phase: Small changes in an unbuffered mobile phase can cause significant shifts in the retention of ionizable compounds like Febuxostat.Use a Buffered Mobile Phase: Always use a suitable buffer (e.g., phosphate, acetate) and ensure it is accurately prepared.[8][9] Measure the pH of the aqueous portion before mixing with the organic solvent.[11]
Column Temperature Fluctuation: Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant and controlled column temperature.
Split Peaks Operating pH is too close to Analyte pKa: When the mobile phase pH is very close to the pKa of Febuxostat (~3.1-3.6), both the ionized and non-ionized forms can exist simultaneously, leading to peak splitting or broadening.[5][6]Adjust pH Away from pKa: Modify the mobile phase pH to be at least 1-1.5 pH units away from the pKa of Febuxostat. For this compound, a pH of 3.0 or 4.0 is often effective.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for separating Febuxostat and its impurities?

A1: Based on numerous validated methods, the ideal pH range is typically between 3.0 and 4.0.[7][8][9] This acidic condition ensures that Febuxostat, which has a pKa around 3.1-3.6, remains in its non-ionized form, promoting better retention, improved peak shape, and reliable separation on RP-HPLC columns.[1][2][3]

Q2: Why am I seeing peak fronting in my Febuxostat chromatogram?

A2: While peak tailing is more common, peak fronting can occur. One early method development study noted fronting when using a simple water-acetonitrile mobile phase. The issue was resolved by introducing a sodium acetate (B1210297) buffer at pH 4.0, which resulted in a well-resolved, symmetrical peak.[9] This highlights the importance of a buffered mobile phase to control peak shape.

Q3: Can I use a mobile phase with a pH above 7?

A3: While possible with pH-stable columns, it is generally not recommended for Febuxostat analysis. At a pH above 7, Febuxostat will be fully ionized and highly polar, leading to very short retention times on a C18 column, and likely co-eluting with impurities near the solvent front. Furthermore, high pH can degrade traditional silica-based columns.[5]

Q4: Which buffers are commonly used for Febuxostat analysis?

A4: Phosphate and acetate buffers are frequently used due to their effectiveness in the required pH 3-4 range.[7][8][9][13] Formic acid or orthophosphoric acid are often used to adjust the final pH.[14]

Q5: How does pH affect the separation of Febuxostat from its known impurities?

A5: Impurities of Febuxostat, such as the amide, acid, and various butoxy acid impurities, have their own unique chemical structures and pKa values.[14] Changing the mobile phase pH alters the ionization state of each of these compounds differently, thus changing the selectivity of the separation. A pH of ~3.0 is often effective at providing the necessary resolution between Febuxostat and these related substances.[10]

Data Summary: Effect of pH on Retention

The following table illustrates the expected impact of mobile phase pH on the retention behavior of Febuxostat in RP-HPLC. Data is synthesized from established chromatographic principles.

Mobile Phase pHExpected Ionization State of FebuxostatPredicted Retention Time (Relative)Expected Peak Shape
pH < 2.0 Non-ionized (Suppressed)LongGood, Symmetrical
pH 3.0 - 4.0 Primarily Non-ionizedModerate to LongExcellent, Symmetrical
pH ~ pKa (3.1-3.6) Partially Ionized (50/50 Mix)Unstable / ShiftingPoor (Broad or Split)
pH > 5.0 Fully IonizedShortPotential Tailing

Detailed Experimental Protocol

This section provides a representative stability-indicating RP-HPLC method for the determination of Febuxostat and its process-related impurities.

1. Apparatus:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Febuxostat Reference Standard and Impurity Standards.

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Potassium Dihydrogen Phosphate (AR Grade).

  • Orthophosphoric Acid (AR Grade).

  • Water (HPLC Grade, e.g., Milli-Q).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 314 nm[7]
Column Temperature 30°C
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

4. Procedure:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve the Febuxostat reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution using the diluent to achieve a similar target concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the theoretical plates are within the specified range for the column.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.

Diagrams

G cluster_0 Troubleshooting Workflow start Poor Separation or Peak Shape Issue check_ph Is Mobile Phase pH Correctly Prepared and Buffered? start->check_ph check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph Action: Prepare Fresh Buffered Mobile Phase. Verify pH. check_ph->adjust_ph No check_system Are there System Leaks or Flow Rate Issues? check_column->check_system No replace_column Action: Flush System and Replace Column. check_column->replace_column Yes fix_system Action: Perform System Maintenance (Check Fittings, Calibrate Pump). check_system->fix_system Yes end_node Consult Further Documentation check_system->end_node No

Caption: A logical workflow for troubleshooting common HPLC separation issues.

G cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph High pH (e.g., pH 7.0) compound Febuxostat (pKa ~3.1-3.6) R-COOH low_ph_state Non-Ionized Form (R-COOH) compound->low_ph_state  H⁺ Added high_ph_state Ionized Form (R-COO⁻) compound->high_ph_state  OH⁻ Added low_ph_result More Hydrophobic -> Longer Retention Time -> Good Peak Shape low_ph_state->low_ph_result high_ph_result More Hydrophilic -> Shorter Retention Time -> Potential Tailing high_ph_state->high_ph_result

Caption: Relationship between mobile phase pH, Febuxostat ionization, and chromatographic behavior.

References

Technical Support Center: Solvent Selection for Optimal Febuxostat Impurity Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvents for the extraction of impurities from Febuxostat (B1672324). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Febuxostat?

A1: Impurities in Febuxostat can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthesis process. Examples include the ethyl and methyl esters of Febuxostat, and an amide impurity.[1]

  • Degradation Products: These arise from the degradation of Febuxostat under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.

  • Isomeric Impurities: These are molecules with the same chemical formula as Febuxostat but different structural arrangements.

A study identified several process-related impurities, including isomeric, carryover, and byproduct impurities of Febuxostat and its intermediates.[2]

Q2: How can I remove impurities from my crude Febuxostat sample?

A2: The most common method for purifying crude Febuxostat is recrystallization. This process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the pure Febuxostat to crystallize upon cooling, often with the addition of an anti-solvent. The impurities ideally remain dissolved in the solvent. Washing the isolated crystals with a cold solvent is another critical step to remove residual impurities. For structurally very similar impurities, column chromatography may be required.[1]

Q3: What factors should I consider when selecting a solvent for impurity extraction (washing)?

A3: The ideal solvent for extracting impurities from Febuxostat should exhibit the following characteristics:

  • High solubility for impurities: The solvent should readily dissolve a wide range of potential impurities.

  • Low solubility for Febuxostat: To minimize product loss, Febuxostat itself should be sparingly soluble in the wash solvent, especially at lower temperatures.

  • Volatility: The solvent should be easily removable from the purified product without the need for high temperatures that could cause degradation.

  • Inertness: The solvent should not react with Febuxostat.

  • Safety: The solvent should have a low toxicity profile.

Q4: I am observing poor crystal formation during purification. What could be the cause?

A4: Poor crystal formation can be due to several factors:

  • Supersaturation: The solution may be too concentrated, or it may be cooling too quickly. Try adjusting the initial concentration or implementing a more gradual cooling process.

  • Presence of Impurities: Certain impurities can inhibit crystal growth. Consider pre-treating the crude product by washing it to remove these interfering substances before recrystallization.[1]

Q5: My HPLC results are inconsistent. What could be the problem?

A5: Inconsistent HPLC results can often be traced back to sample preparation or issues with the HPLC system itself:

  • Improper Sample Preparation: Ensure your sample is completely dissolved in a compatible solvent before injection. Filtering the sample through a 0.45 µm filter is also recommended to remove any particulate matter.

  • Mobile Phase Issues: Always use freshly prepared and degassed mobile phase to prevent bubble formation. The pH of any buffer in the mobile phase should be accurately adjusted.

  • Column Degradation: To protect your analytical column, consider using a guard column. Regularly flushing the column with a suitable solvent after analyzing a batch of samples can also help maintain its performance.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Purity After Recrystallization Co-precipitation of structurally similar impurities.- Slow down the cooling rate during crystallization to promote the formation of purer crystals.[1]- If impurities persist, consider using column chromatography for purification.[1]
Incomplete removal of impurities during washing.- Experiment with different wash solvents or solvent mixtures.- Increase the volume of the wash solvent or perform multiple washing steps.
Significant Product Loss During Washing Febuxostat is too soluble in the wash solvent.- Use a colder wash solvent.- Switch to a solvent in which Febuxostat has lower solubility (see Table 2).- Use a mixture of a "good" solvent and an "anti-solvent" for washing.
Residual Solvents in Final Product Inadequate drying.- Dry the purified Febuxostat under vacuum at an appropriate temperature.[1]
Formation of New Impurities During Purification Degradation of Febuxostat.- Avoid acidic conditions, as Febuxostat can be labile.[1]- Protect the product from light and oxygen to prevent photodegradation and oxidative degradation.[1]- Use dry solvents and reagents to prevent hydrolytic degradation.[1]

Data on Solvent Systems for Febuxostat Purification

The following table summarizes solvents that have been used in the purification of Febuxostat, primarily through recrystallization and washing steps. This data can be used as a starting point for selecting solvents for impurity extraction.

Table 1: Solvents Used in Febuxostat Purification and Impurity Removal

Solvent/Solvent System Application Notes Reference
MethanolRecrystallizationA common solvent for dissolving crude Febuxostat.[1][3]
n-ButanolRecrystallizationUsed to dissolve crude Febuxostat.[1]
AcetoneRecrystallizationUsed to dissolve crude Febuxostat.[3]
WaterAnti-solventAdded to a solution of Febuxostat in a good solvent to induce crystallization.[1]
Methanol/WaterRecrystallizationA common solvent/anti-solvent system.[1]
n-Butanol/WaterWashingUsed to wash the precipitated Febuxostat after hydrolysis.[4]
Methanol/TetrahydrofuranRecrystallizationA mixed solvent system for purification.[3]
Acetone/Ethyl AcetateRecrystallizationA mixed solvent system for purification.[3]
CyclohexaneWashingUsed to wash an isolated impurity.[2]
Ethyl Acetate/HexaneColumn ChromatographyUsed as an eluent for purifying an impurity.[2]
Methylene DichlorideWashing/DispersionUsed to wash and disperse a crude intermediate.

Table 2: Solubility of Febuxostat in Various Solvents at 318.2 K (45°C)

This table provides the mole fraction solubility of Febuxostat in various mono solvents. Solvents with lower solubility for Febuxostat may be good candidates for use as wash solvents, especially at lower temperatures.

Solvent Mole Fraction Solubility (x 10⁻²)
Polyethylene glycol-400 (PEG-400)3.06
Transcutol-HP (THP)1.70
2-Butanol1.38
1-Butanol1.37
Isopropanol (IPA)1.10
Ethanol (EtOH)0.837
Ethyl Acetate (EA)0.831
Dimethyl sulfoxide (B87167) (DMSO)0.735
Methanol (MeOH)0.326
Propylene glycol (PG)0.188
Ethylene glycol (EG)0.131
Water0.000114

Data adapted from a study on the solubility and thermodynamics of Febuxostat.[5]

Experimental Protocols

General Recrystallization Protocol for Febuxostat Purification

This protocol is a general guideline for the purification of crude Febuxostat by recrystallization.

  • Dissolution: Dissolve the crude Febuxostat in a suitable solvent (e.g., methanol, n-butanol, or a mixture like methanol/tetrahydrofuran) at an elevated temperature to achieve complete dissolution.[1][3]

  • Decolorization (Optional): If the solution is colored, treat it with activated carbon while hot to adsorb colored impurities.

  • Hot Filtration: Filter the hot solution to remove any insoluble materials, including the activated carbon if used.

  • Crystallization:

    • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

    • Anti-solvent Addition: Alternatively, gradually add an anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid, then allow it to cool as described above.[1]

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable wash solvent (e.g., a cold mixture of the solvent and anti-solvent).[1]

  • Drying: Dry the purified Febuxostat crystals under a vacuum.[1]

Protocol for Washing Crude Febuxostat to Remove Impurities

This protocol can be used as a pre-purification step to remove impurities that may inhibit crystallization.

  • Slurry Preparation: Suspend the crude Febuxostat in a solvent in which it has low solubility but in which the impurities are expected to be soluble (e.g., cold methanol, acetone, or a mixture of n-butanol and water).

  • Agitation: Stir the slurry for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or below).

  • Filtration: Filter the mixture to isolate the Febuxostat solid.

  • Drying: Dry the washed Febuxostat under a vacuum before proceeding with further purification steps like recrystallization.

Visualizations

Experimental_Workflow_for_Febuxostat_Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_feb Crude Febuxostat dissolve Dissolve with Heating crude_feb->dissolve solvent Good Solvent (e.g., Methanol) solvent->dissolve hot_filtration Hot Filtration dissolve->hot_filtration Hot Solution cooling Slow Cooling hot_filtration->cooling impurity_removal1 Insoluble Impurities Removed hot_filtration->impurity_removal1 filtration Filtration cooling->filtration Crystal Slurry anti_solvent Add Anti-solvent (e.g., Water) anti_solvent->cooling washing Wash with Cold Solvent filtration->washing impurity_removal2 Soluble Impurities in Filtrate filtration->impurity_removal2 drying Vacuum Drying washing->drying pure_feb Pure Febuxostat drying->pure_feb

Caption: Workflow for Febuxostat purification by recrystallization.

Solvent_Selection_Logic start Start: Crude Febuxostat with Impurities node_solubility Evaluate Solvent Properties start->node_solubility node_high_imp_sol High Solubility for Impurities? node_solubility->node_high_imp_sol node_low_feb_sol Low Solubility for Febuxostat? node_high_imp_sol->node_low_feb_sol Yes node_bad_solvent Poor Candidate, Re-evaluate node_high_imp_sol->node_bad_solvent No node_good_solvent Good Candidate for Extraction/Washing node_low_feb_sol->node_good_solvent Yes node_low_feb_sol->node_bad_solvent No (High Product Loss) node_bad_solvent->node_solubility

Caption: Decision logic for selecting an optimal extraction solvent.

References

Technical Support Center: Analysis of Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Febuxostat (B1672324) during analytical experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of Febuxostat, offering potential causes and solutions.

Question 1: I am observing extraneous peaks in my chromatogram when analyzing Febuxostat. What could be the cause?

Answer: The appearance of unexpected peaks in your chromatogram often points to the degradation of Febuxostat. A primary cause for this is the use of acidic conditions, as Febuxostat is known to be labile to acid hydrolysis.[1][2][3] The degradation can occur through the hydrolysis of the ester and cyano functional groups on the molecule.[1][2]

To troubleshoot this issue, consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is not acidic. A neutral or slightly acidic pH (around 4.0) is generally recommended for the analysis of Febuxostat.[4][5]

  • Sample Preparation: Avoid dissolving or diluting your Febuxostat samples in acidic solutions. Use a neutral or slightly basic diluent.

  • Column Condition: A contaminated or old column can also contribute to on-column degradation. Ensure your column is properly washed and regenerated.

Question 2: My Febuxostat peak area is decreasing over subsequent injections. What is happening?

Answer: A progressive decrease in the peak area of Febuxostat can be an indicator of on-column degradation or poor sample stability. As the analyte degrades, its concentration decreases, leading to a smaller peak.

Potential solutions include:

  • Sample Stability: Febuxostat is generally stable under thermal and photolytic conditions.[1][2][3][6][7] However, prolonged exposure to certain conditions in the autosampler (e.g., elevated temperature, light) could contribute to degradation. Consider using a cooled autosampler and protecting your samples from light.

  • Mobile Phase Optimization: As mentioned previously, acidic mobile phases can cause degradation.[4][5][7][8] Re-evaluate your mobile phase composition and pH.

  • Injection Volume: Injecting a smaller volume of a more concentrated sample can sometimes mitigate on-column degradation by reducing the interaction time with potentially harsh mobile phase conditions.

Question 3: What are the known degradation products of Febuxostat?

Answer: Forced degradation studies have identified several degradation products of Febuxostat, primarily under acidic, oxidative, and alkaline/neutral hydrolytic conditions.[1][9] Under acidic conditions, hydrolysis of the ester and cyano groups is a key degradation pathway.[1][2] One identified degradation product under alkaline conditions is 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[10] Advanced analytical techniques such as UPLC-MS, HRMS, and NMR have been used to identify and characterize these degradation products.[1][2][9]

Data Presentation

The following table summarizes the stability of Febuxostat under various stress conditions as reported in the literature.

Stress ConditionObservationReferences
Acidic Hydrolysis Significant degradation; labile[1][2][3][4][5][6][7][8]
Alkaline Hydrolysis Generally stable, some degradation observed[4][5][9]
Oxidative Some degradation observed[4][5][9]
Thermal Largely stable[1][2][3][4][5][6][7]
Photolytic Largely stable[1][2][3][4][5][6][7]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Febuxostat

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of Febuxostat and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase: A mixture of a buffer and an organic solvent is commonly used. For example, a 40:60 (v/v) mixture of sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile.[4][5] Another option is a mixture of ammonium (B1175870) acetate buffer and acetonitrile.[8][12]

  • Flow Rate: 1.0 - 1.2 mL/min[4][5][13]

  • Detection Wavelength: 315 nm[8][10][13]

  • Injection Volume: 20 µL[13]

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Febuxostat (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5-25 µg/mL).[8]

3. Sample Preparation:

  • For drug product analysis, accurately weigh and crush tablets to obtain a fine powder.

  • Extract a portion of the powder equivalent to a known amount of Febuxostat with a suitable solvent.

  • Filter the solution through a 0.45 µm filter before injection.

4. Validation Parameters:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][14]

Mandatory Visualization

Febuxostat_Degradation_Pathway Febuxostat Febuxostat Hydrolysis_Product_1 Hydrolysis of Ester Group Febuxostat->Hydrolysis_Product_1 hydrolysis Hydrolysis_Product_2 Hydrolysis of Cyano Group Febuxostat->Hydrolysis_Product_2 hydrolysis Degradation_Product_A 2-(3-Carboxy-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylic acid Febuxostat->Degradation_Product_A Oxidative_Degradation_Products Various Oxidative Degradants Febuxostat->Oxidative_Degradation_Products Acid_Stress Acidic Conditions (e.g., HCl) Acid_Stress->Febuxostat causes degradation via Alkaline_Stress Alkaline Conditions (e.g., NaOH) Alkaline_Stress->Febuxostat causes degradation to Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Febuxostat causes degradation to

Caption: Simplified degradation pathways of Febuxostat under stress conditions.

Troubleshooting_Workflow Start Start: Unexpected Peaks or Decreasing Peak Area Check_Mobile_Phase 1. Check Mobile Phase pH Is it acidic? Start->Check_Mobile_Phase Adjust_pH Adjust to neutral or slightly acidic pH (e.g., 4.0) Check_Mobile_Phase->Adjust_pH Yes Check_Sample_Prep 2. Review Sample Preparation Is the diluent acidic? Check_Mobile_Phase->Check_Sample_Prep No Adjust_pH->Check_Sample_Prep Change_Diluent Use a neutral or slightly basic diluent Check_Sample_Prep->Change_Diluent Yes Check_Column 3. Evaluate Column Condition Is it old or contaminated? Check_Sample_Prep->Check_Column No Change_Diluent->Check_Column Wash_Replace_Column Wash, regenerate, or replace the column Check_Column->Wash_Replace_Column Yes Check_Autosampler 4. Check Autosampler Conditions Is it cooled and light-protected? Check_Column->Check_Autosampler No Wash_Replace_Column->Check_Autosampler Adjust_Autosampler Use cooled autosampler and protect from light Check_Autosampler->Adjust_Autosampler No End Problem Resolved Check_Autosampler->End Yes Adjust_Autosampler->End

Caption: Troubleshooting workflow for Febuxostat analysis issues.

References

Technical Support Center: Troubleshooting Peak Splitting in Febuxostat Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Febuxostat. This guide provides troubleshooting advice for common issues related to peak splitting observed during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in chromatography and why is it a problem?

A1: Peak splitting is a phenomenon where a single compound, like Febuxostat, appears as two or more distinct peaks in a chromatogram instead of a single, symmetrical peak.[1][2][3] This can lead to inaccurate quantification and misinterpretation of results, compromising the reliability of the analytical method.[3]

Q2: I am observing a split peak for Febuxostat. What are the most likely general causes?

A2: Common causes for peak splitting in HPLC include:

  • Column Issues: Uneven packing, voids, or contamination at the column inlet can create different flow paths for the analyte.[1][2] A blocked frit can also disrupt the flow, leading to split peaks for all analytes.[2]

  • Mobile Phase and Sample Mismatch: A significant difference in solvent strength or pH between your sample solvent and the mobile phase is a frequent cause of peak distortion, especially for early eluting peaks.[4][5]

  • Co-elution: The split peak might actually be two different compounds eluting very close to each other.[2]

  • Chemical Interactions: Secondary interactions between Febuxostat and the stationary phase can lead to peak shape issues.

  • System and Hardware Issues: Large dead volumes in tubing or fittings, or temperature fluctuations can also contribute to peak splitting.[1]

Q3: Could the pH of my mobile phase be the cause of my Febuxostat peak splitting?

A3: Yes, the pH of the mobile phase is critical for ionizable compounds like Febuxostat.[6][7][8] Febuxostat is a carboxylic acid, and if the mobile phase pH is too close to its pKa, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak splitting or broadening.[6] For acidic analytes like Febuxostat, using a mobile phase with a pH well below the pKa (ion-suppressed form) generally results in better peak shape and retention.[7]

Troubleshooting Guide

Issue: My Febuxostat peak is splitting.

This guide will walk you through a systematic approach to identify and resolve the cause of peak splitting in your Febuxostat analysis.

Step 1: Initial Checks and System Evaluation

First, determine if the issue is with a single peak or all peaks in your chromatogram.

  • All Peaks are Splitting: This often points to a problem with the column inlet, a blocked frit, or a significant dead volume issue in the system after the column.[2][5]

  • Only the Febuxostat Peak is Splitting: This suggests an issue specific to the analyte's interaction with the mobile phase or stationary phase.[2]

Step 2: Method and Sample Investigation

If only the Febuxostat peak is affected, consider the following:

1. Sample Solvent Mismatch

  • Problem: The solvent used to dissolve the Febuxostat standard or sample is significantly different from the mobile phase (e.g., a much stronger solvent).[5]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use a solvent that is as weak as or weaker than the mobile phase. Reducing the injection volume can also mitigate this effect.[2]

2. Mobile Phase pH and Buffering

  • Problem: The mobile phase pH is not adequately controlled or is close to the pKa of Febuxostat, causing the presence of both ionized and non-ionized forms.[6]

  • Solution: Ensure your mobile phase is adequately buffered. For Febuxostat, an acidic pH is often preferred. Many successful methods use a buffer like phosphate (B84403) or acetate (B1210297) to maintain a stable pH.[9][10][11][12] Adjusting the pH to be at least one pH unit away from the pKa of Febuxostat is a good practice.[7]

Step 3: Column Health and Maintenance

If the problem persists, the issue may lie with the column itself.

  • Problem: The column may have a void at the inlet, or the inlet frit might be partially blocked with particulates from the sample or mobile phase.[1][2]

  • Solution:

    • Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent. This can sometimes dislodge particulates from the inlet frit.

    • Column Replacement: If flushing does not resolve the issue, the column may be irreversibly damaged, and replacement is necessary.[1][2]

Experimental Protocols

Recommended Mobile Phase for Good Peak Shape:

Several studies have reported successful separation of Febuxostat with good peak symmetry. Below are examples of mobile phase compositions that can be used as a starting point.

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Reference
Acetonitrile (B52724) : Methanol (85:15 v/v)Zodiac C18 (250 x 4.6 mm, 5µ)1.1218[13]
Acetonitrile : Methanol (25:75 v/v)Inertsil-ODS C18 (250 x 4.6 mm, 5µ)1.0315[14]
Phosphate buffer : Acetonitrile (40:60 v/v)C81.0320[9]
Methanol : Ammonium phosphate buffer pH 3 (80:20 v/v)Phenomenex kinetex C-18 (250mm x 4.6mm, 5µ)1.0275[10]
Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60, v/v)C181.2254[11][12]

General Method for Febuxostat Analysis:

A typical starting point for developing a robust HPLC method for Febuxostat would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or acetate, pH 3-4) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 315 nm.[14]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[15]

Visualizations

Febuxostat_Troubleshooting_Workflow start Start: Peak Splitting Observed q1 Are all peaks splitting? start->q1 check_system Check for System Issues: - Column Inlet/Frit Blockage - Dead Volume (post-column) q1->check_system Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No a1_yes Yes a1_no No end End: Problem Resolved check_system->end fix_solvent Modify Sample Solvent: - Use mobile phase as solvent - Use a weaker solvent - Reduce injection volume q2->fix_solvent Yes q3 Is mobile phase pH adequately buffered and not close to pKa? q2->q3 No a2_yes Yes a2_no No fix_solvent->end fix_ph Adjust Mobile Phase: - Add appropriate buffer - Adjust pH (e.g., to pH 3-4) q3->fix_ph No check_column Inspect Column: - Reverse and flush - Consider co-elution - Replace if necessary q3->check_column Yes a3_yes Yes a3_no No fix_ph->end check_column->end

Caption: Troubleshooting workflow for Febuxostat peak splitting.

Febuxostat_pH_Effect cluster_0 Mobile Phase pH ≈ Febuxostat pKa cluster_1 Resulting Chromatogram cluster_2 Solution: Mobile Phase pH << Febuxostat pKa cluster_3 Resulting Chromatogram Ionized Febuxostat Ionized Febuxostat Non-ionized Febuxostat Non-ionized Febuxostat Ionized Febuxostat->Non-ionized Febuxostat Equilibrium peak_split Split Peak Equilibrium Equilibrium Predominantly\nNon-ionized Febuxostat Predominantly Non-ionized Febuxostat good_peak Single, Symmetrical Peak

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Febuxostat Impurity 6 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Febuxostat (B1672324) Impurity 6, a potential impurity in the synthesis of Febuxostat. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering a framework for robust analytical procedure validation.[1][2]

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase used in the treatment of hyperuricemia and gout.[3] The control of impurities is a critical aspect of drug quality and safety. Febuxostat Impurity 6, chemically known as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a potential process-related impurity that must be monitored and controlled within acceptable limits.

This guide outlines the experimental protocol and presents comparative data for the validation of a stability-indicating HPLC method capable of accurately quantifying this compound.

Experimental Protocols

A robust and validated HPLC method is essential for the accurate determination of Febuxostat and its related substances.[4] The following protocol is a representative example based on established methods for Febuxostat impurity analysis.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1100 High-Performance Liquid Chromatograph with UV detector
Column Octadecylsilane (C18) bonded silica, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid)
Mobile Phase B Acetonitrile (B52724)
Gradient Elution A time-based gradient program is employed for optimal separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: A stock solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 80:20 v/v) to achieve a final concentration of approximately 0.5 mg/mL.[5] Further dilutions are made to prepare working standard solutions at various concentration levels for linearity, accuracy, and precision studies.

  • Sample Solution: A sample of the Febuxostat drug substance or formulation is accurately weighed and dissolved in the diluent to achieve a target concentration. The solution is typically sonicated and filtered through a 0.45 µm filter before injection.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, Febuxostat is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[2][3] The resulting solutions are then analyzed to ensure that Impurity 6 can be resolved from any degradation products. Febuxostat has been shown to be sensitive to acidic conditions.[3]

Data Presentation: Method Validation Parameters

The following tables summarize the acceptance criteria and typical results for the validation of an HPLC method for this compound as per ICH guidelines.

System Suitability
ParameterAcceptance CriteriaTypical Results
Tailing Factor Not more than 2.01.2
Theoretical Plates Not less than 2000> 3000
% RSD of Peak Areas Not more than 2.0% for 6 replicate injections< 1.0%
Specificity (Forced Degradation)
Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1N HCl) No interference from degradation products at the retention time of Impurity 6.
Base Hydrolysis (e.g., 0.1N NaOH) No interference from degradation products at the retention time of Impurity 6.
Oxidative Degradation (e.g., 3% H₂O₂) No interference from degradation products at the retention time of Impurity 6.
Thermal Degradation (e.g., 60°C) No interference from degradation products at the retention time of Impurity 6.
Photolytic Degradation (e.g., UV light) No interference from degradation products at the retention time of Impurity 6.
Linearity
ParameterAcceptance CriteriaTypical Results
Correlation Coefficient (r²) Not less than 0.9990.9995
Concentration Range Typically from LOQ to 150% of the specification limitLOQ - 1.5 µg/mL
Y-intercept Should be close to zeroMinimal
Accuracy (Recovery)
Concentration LevelAcceptance Criteria (% Recovery)Typical Results (% Recovery)
50% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%100.2%
150% 98.0 - 102.0%101.1%
Precision
ParameterAcceptance Criteria (% RSD)Typical Results (% RSD)
Repeatability (Intra-day) Not more than 2.0%< 1.0%
Intermediate Precision (Inter-day) Not more than 2.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethodTypical Results
LOD Based on Signal-to-Noise ratio (3:1) or standard deviation of the response and the slope~0.05 µg/mL
LOQ Based on Signal-to-Noise ratio (10:1) or standard deviation of the response and the slope~0.15 µg/mL
Robustness
Parameter VariedObservation
Flow Rate (± 0.2 mL/min) System suitability parameters are met.
Column Temperature (± 5°C) System suitability parameters are met.
Mobile Phase pH (± 0.2 units) System suitability parameters are met.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD_Start Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimization MD_End Finalized HPLC Method MD_Optimization->MD_End MV_Protocol Prepare Validation Protocol MD_End->MV_Protocol MV_Specificity Specificity (Forced Degradation) MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_SystemSuitability System Suitability MV_Protocol->MV_SystemSuitability MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report MV_SystemSuitability->MV_Report

Caption: Logical workflow for HPLC method validation.

This comprehensive guide provides a framework for the validation of an HPLC method for the determination of this compound, ensuring the method is suitable for its intended purpose in a regulated environment. By adhering to these principles, pharmaceutical scientists can confidently monitor and control impurities, ultimately contributing to the safety and efficacy of the final drug product.

References

Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Febuxostat Impurity 6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the accurate and precise quantification of impurities is paramount to ensure the safety and efficacy of drug substances. This guide provides a comparative analysis of analytical methodologies for the determination of Febuxostat impurities, with a specific focus on the expected performance for Febuxostat Impurity 6 (Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) .

While specific validated analytical method data for this compound is not extensively available in the public domain, this guide leverages data from validated methods for other known Febuxostat impurities. This approach provides a robust framework for what researchers can expect in terms of accuracy and precision when developing and validating methods for this and other related substances. The methods discussed are representative of the current standards in the pharmaceutical industry for impurity analysis.

Performance Snapshot: Accuracy and Precision of Febuxostat Impurity Analysis

The following table summarizes the typical accuracy (as % recovery) and precision (as % Relative Standard Deviation, RSD) for the analysis of various Febuxostat impurities using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This data is indicative of the performance that can be anticipated for the analysis of this compound under similar chromatographic conditions.

Impurity NameAccuracy (% Recovery)Precision (%RSD)
Febuxostat Impurity A (Amide Impurity)98.0 - 102.0< 2.0
Febuxostat Impurity B (Acid Impurity)98.0 - 102.0< 2.0
Febuxostat Impurity C (Tertiary Butoxy Impurity)97.5 - 101.5< 2.5
Febuxostat Impurity D (Secondary Butoxy Impurity)98.5 - 101.0< 2.0
Febuxostat Impurity E (ECI Impurity)97.0 - 103.0< 3.0

Note: The data presented is a synthesis of typical validation results for Febuxostat impurities and is intended to be representative. Actual results may vary based on the specific laboratory, equipment, and method parameters.

The Analytical Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the analysis of Febuxostat and its impurities, from sample reception to the final report.

Analytical Workflow for Febuxostat Impurity Analysis Analytical Workflow for Febuxostat Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Drug Substance/Product SamplePrep Weigh and Dissolve Sample Sample->SamplePrep Standard Prepare Reference Standards (API & Impurities) StandardPrep Prepare Working Standard Solutions Standard->StandardPrep Injection Inject Samples and Standards SamplePrep->Injection StandardPrep->Injection HPLC HPLC/UPLC System Chromatogram Acquire Chromatograms HPLC->Chromatogram Method Set Chromatographic Method Parameters Method->HPLC Injection->HPLC Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Impurity Content Integration->Calculation Report Generate Final Report Calculation->Report

A typical workflow for analyzing Febuxostat impurities.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for a primary and an alternative method for the analysis of Febuxostat and its impurities.

Primary Method: Validated RP-HPLC Method

This method is a robust and widely used approach for the separation and quantification of Febuxostat and its related substances.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 315 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Febuxostat and each impurity reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or powdered tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Febuxostat.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0)

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.5 min: 80% to 20% B

    • 6.5-8 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 315 nm

  • Injection Volume: 2 µL

Standard and Sample Preparation:

Preparation protocols are similar to the RP-HPLC method, with adjustments made to the final concentrations to suit the sensitivity of the UPLC system.

Conclusion

A Comparative Guide to Linearity and Range in the Quantification of Febuxostat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data on Linearity and Range for Febuxostat (B1672324) and Its Impurities

The following table summarizes the linearity and range data from various studies on the quantification of Febuxostat and its known impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This data is crucial for establishing the working range of an analytical method and ensuring its suitability for quantitative analysis.

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)Reference
Febuxostat and related substancesRP-HPLC0.15 - 1.125 µg/mL0.999 - 0.9997[1]
FebuxostatRP-HPLC0.1 - 200 µg/mL0.9999[2]
FebuxostatRP-HPLC10 - 100 µg/mL0.99 (std), 0.999 (formulation)[3]
FebuxostatRP-HPLC5 - 60 µg/mL0.999[4]
FebuxostatRP-HPLC10 - 50 µg/mLNot Specified
FebuxostatRP-HPLC20 - 70 ppm> 0.9990
Febuxostat and its impuritiesRP-HPLCLOQ to 150% of specification level> 0.990

Experimental Protocol: Determination of Linearity and Range for a Febuxostat Impurity by RP-HPLC

This protocol outlines a general procedure for determining the linearity and range of an analytical method for a Febuxostat impurity, based on common practices in the field.

1. Objective: To establish the linear relationship between the concentration of the Febuxostat impurity and the analytical response (peak area) and to define the range over which the method is accurate, precise, and linear.

2. Materials and Reagents:

  • Reference standard of the Febuxostat impurity

  • Febuxostat active pharmaceutical ingredient (API)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Analytical grade reagents for mobile phase buffer preparation (e.g., phosphate (B84403) buffer, triethylamine (B128534), orthophosphoric acid)

  • Validated RP-HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile and methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 315 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a suitable amount of the impurity reference standard and dissolve it in a known volume of diluent (typically the mobile phase or a component of it) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity. A typical range could be from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.

5. Linearity Study Procedure:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area for the impurity in each chromatogram.

  • Plot a graph of the mean peak area versus the corresponding concentration of the impurity.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

6. Acceptance Criteria:

  • The correlation coefficient (r²) should be greater than 0.99.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

7. Range: The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. This is typically from the LOQ to 150% of the working concentration.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, with a focus on establishing linearity and range.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select Analytical Technique (e.g., RP-HPLC) B Optimize Chromatographic Conditions A->B C Prepare Standard Solutions B->C D Linearity Study C->D E Determine Range D->E H Linear Regression Analysis D->H F Assess Accuracy & Precision E->F G Evaluate Specificity & Robustness F->G J Final Validation Report G->J I Calculate r², Slope, Intercept H->I I->J

References

Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantification of Febuxostat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Febuxostat is paramount. This guide provides a comparative analysis of analytical methodologies for the determination of Febuxostat impurities, with a focus on the limits of detection (LOD) and quantification (LOQ). While specific data for "Febuxostat impurity 6" is not publicly available, this document compiles and compares performance data from various validated methods for other Febuxostat-related substances, offering a valuable benchmark for analytical strategy and development.

Understanding Febuxostat and Its Impurities

Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. During its synthesis and storage, various process-related and degradation impurities can arise. Regulatory bodies require stringent control over these impurities. "this compound" has been identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, with the chemical formula C₁₈H₂₂N₂O₄S and CAS number 1271738-74-9.

Comparative Analysis of Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the most common techniques for the analysis of Febuxostat and its impurities. The choice of method often depends on the required sensitivity, resolution, and analysis time. The following tables summarize the performance of various methods as reported in the literature.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Febuxostat Impurities by Various HPLC and UPLC Methods
Analytical MethodImpurity AnalyzedLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC[1]Febuxostat and related substancesLow calculated values (specific values not provided)Low calculated values (specific values not provided)
UHPLC[2][3]Four potential genotoxic impurities<0.1 µg/mL (0.00001% w.r.t. test concentration)0.3 µg/mL (0.00003% w.r.t. test concentration)
UHPLC[2]Impurity-10.070 µg/mL-
UHPLC[2]Impurity-20.076 µg/mL-
UHPLC[2]Impurity-30.080 µg/mL-
UHPLC[2]Impurity-40.070 µg/mL-
GC-ECD[4]Five bromo-containing genotoxic impurities0.003 - 0.009 µg/mL0.01 - 0.03 µg/mL
GC[5]1-Bromo-2-Methylpropane0.4725 µg/mL0.9450 µg/mL
RP-HPLC[6]Febuxostat0.31 µg/mL0.965 µg/mL

*w.r.t. = with respect to

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from the cited literature.

RP-HPLC Method for Febuxostat and Related Substances[1][7][8]
  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.

  • Column: Kromosil C18 or Exsil ODS-B (250 x 4.6mm), 5µm.[1][7]

  • Mobile Phase:

  • Elution Mode: Gradient elution.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 315 nm.[7]

  • Column Temperature: 35°C.[7]

  • Injection Volume: 10 µL.[7]

  • Validation: The method was validated according to International Conference on Harmonisation (ICH) guidelines for specificity, LOD, LOQ, linearity, precision, accuracy, and robustness.[1][8]

UHPLC Method for Genotoxic Impurities in Febuxostat[2][3]
  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[2][3]

  • Mobile Phase: A mixture of trifluoroacetic acid, acetonitrile, and water with linear gradient elution.[2][3]

  • Test Concentration: 1000 µg/mL of Febuxostat.[2][3]

  • Validation: The method was validated as per ICH Q2 (R1) guidelines.[2][3] The LOD and LOQ were determined based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Febuxostat impurities, from sample preparation to data analysis.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Validation prep_sample Weigh and dissolve Febuxostat sample instrument_setup Set up HPLC/UHPLC system (column, mobile phase, flow rate, etc.) prep_sample->instrument_setup prep_std Prepare standard solutions of Febuxostat and known impurities prep_std->instrument_setup prep_spike Prepare spiked samples for accuracy and precision prep_spike->instrument_setup injection Inject prepared solutions instrument_setup->injection separation Chromatographic separation of Febuxostat and impurities injection->separation detection UV detection at specified wavelength separation->detection peak_integration Integrate chromatographic peaks detection->peak_integration calculation Calculate LOD, LOQ, linearity, accuracy, and precision peak_integration->calculation system_suitability Verify system suitability parameters (resolution, tailing factor, etc.) calculation->system_suitability reporting Generate final report system_suitability->reporting

References

A Comparative Guide to the Robustness of Analytical Methods for Febuxostat Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of analytical methods for the determination of impurities in Febuxostat (B1672324). The information is compiled from various studies and presented to assist in the selection and implementation of a reliable analytical method for quality control and drug development purposes.

Introduction

Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety.[2] Therefore, robust analytical methods are crucial for the accurate quantification of these impurities. This guide focuses on the robustness of the widely used Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, as detailed in multiple validation studies. Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Method Robustness

The robustness of an analytical method is determined by its ability to withstand small variations in experimental conditions. The following table summarizes the typical parameters evaluated for the robustness of RP-HPLC methods for Febuxostat impurity analysis, based on several reported studies.

Parameter Varied Typical Variation Observed Outcome on System Suitability Supporting Evidence
Flow Rate ± 0.1 mL/min to ± 10% of the set flow rateSystem suitability parameters (e.g., theoretical plates, tailing factor, resolution) remain within acceptable limits.[3] Retention times may shift slightly, but the resolution between Febuxostat and its impurities is maintained.[3]Multiple studies demonstrate that minor changes in flow rate do not significantly impact the method's performance.[2]
Mobile Phase Composition ± 2% absolute in organic contentSystem suitability criteria are consistently met. This indicates the method's reliability with slight variations in mobile phase preparation.The method is shown to be robust against small changes in the organic content of the mobile phase.
Column Temperature ± 5 °CSystem suitability parameters remain within acceptable limits. This demonstrates the method's stability over a range of temperatures.The analytical method is not significantly affected by minor fluctuations in column temperature.[2]
pH of Mobile Phase Buffer Not explicitly quantified in most robustness studies, but methods specify a target pH (e.g., 2.5 or 4.0).[1]The specified pH is critical for consistent separation.While not always part of the robustness test, maintaining the specified pH is crucial for method performance.
Different Analyst/Instrument/Day Performed on different days, by different analysts, and on different HPLC systems.The relative standard deviation (%RSD) for the assay of Febuxostat and its impurities remains low, typically below 2%.[3] This demonstrates the ruggedness of the method.The method is proven to be rugged, providing consistent and reproducible results under various common laboratory variations.

Experimental Protocols

Below are representative experimental protocols for the determination of Febuxostat impurities by RP-HPLC, with a focus on the parameters relevant to robustness testing.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column.

  • Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, with pH adjusted to 2.5 using orthophosphoric acid.

  • Mobile Phase B: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) containing 0.1% v/v orthophosphoric acid.

  • Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm.

  • Column Temperature: Ambient or a controlled temperature (e.g., 25°C).

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and water is commonly used.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Febuxostat is subjected to various stress conditions as per ICH guidelines to produce potential degradation products.[4][5]

  • Acid Hydrolysis: Febuxostat is treated with an acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C).[5] The drug is labile under acidic conditions.[4][6]

  • Base Hydrolysis: The drug is exposed to a basic solution (e.g., sodium hydroxide). Febuxostat is generally stable under basic hydrolytic conditions.[4]

  • Oxidative Degradation: Febuxostat is treated with an oxidizing agent like hydrogen peroxide.[4][7]

  • Thermal Degradation: The drug substance is exposed to dry heat. Febuxostat is largely stable under thermal stress.[4]

  • Photolytic Degradation: The drug is exposed to UV light. Febuxostat shows stability under photolytic conditions.[4]

Visualizations

The following diagram illustrates a typical workflow for assessing the robustness of an analytical method for Febuxostat impurities.

G cluster_0 Method Parameter Variation cluster_1 System Suitability Evaluation FlowRate Flow Rate (± 10%) Analysis Analysis of Reference Solution FlowRate->Analysis MobilePhase Mobile Phase Composition (± 2% Organic) MobilePhase->Analysis ColumnTemp Column Temperature (± 5°C) ColumnTemp->Analysis Resolution Resolution Results Compare System Suitability Parameters to Acceptance Criteria Resolution->Results TailingFactor Tailing Factor TailingFactor->Results TheoreticalPlates Theoretical Plates TheoreticalPlates->Results RSD %RSD RSD->Results StandardMethod Optimized Analytical Method StandardMethod->FlowRate Introduce Variations StandardMethod->MobilePhase Introduce Variations StandardMethod->ColumnTemp Introduce Variations Analysis->Resolution Analysis->TailingFactor Analysis->TheoreticalPlates Analysis->RSD Conclusion Method is Robust Results->Conclusion If all criteria are met

Caption: Workflow for robustness testing of the analytical method.

This diagram outlines the logical flow of a forced degradation study for Febuxostat.

G cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis Analyze Stressed Samples by Validated Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Febuxostat Febuxostat Drug Substance Febuxostat->Acid Expose to Febuxostat->Base Expose to Febuxostat->Oxidation Expose to Febuxostat->Thermal Expose to Febuxostat->Photo Expose to Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation Conclusion Stability-Indicating Method Confirmed Evaluation->Conclusion If degradants are resolved

Caption: Logical flow of a forced degradation study.

Conclusion

The developed RP-HPLC methods for the determination of Febuxostat and its related substances have been shown to be highly robust.[2] The methods are precise, accurate, and linear over a specified range. The stability-indicating nature of these methods is confirmed through forced degradation studies, which show that the drug is particularly susceptible to degradation under acidic conditions.[4][7] The consistency of results despite minor variations in flow rate, mobile phase composition, and column temperature underscores the reliability of these methods for routine quality control analysis of Febuxostat in bulk drug and pharmaceutical formulations.[2]

References

A Comparative Analysis of Febuxostat Impurity Profiling: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensure the safety and efficacy of drug substances. For Febuxostat (B1672324), a selective xanthine (B1682287) oxidase inhibitor, robust analytical methods are essential for monitoring process-related impurities and degradation products. This guide provides a comparative analysis of two prominent chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the determination of Febuxostat impurities.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase. UPLC employs columns with sub-2 µm particles, which, when coupled with a system designed to handle higher backpressures, results in significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC with its larger particle sizes (typically 3-5 µm). This comparison will delve into the practical implications of these differences, supported by experimental data and detailed protocols.

Performance Comparison: HPLC vs. UPLC

The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of Febuxostat and its impurities. It is important to note that these data are synthesized from various studies and a direct head-to-head comparison under identical conditions may yield slightly different results.

Table 1: HPLC Method Performance for Febuxostat Impurity Analysis

ParameterImpurity A (Amide)Impurity B (Acid)Impurity C (Tertiary butoxy)Impurity D (Secondary butoxy)Impurity E (ECI)Febuxostat
Retention Time (min) 10.4313.5520.2721.3734.6423.15
Resolution -5.6411.952.5820.723.92
LOD (µg/mL) ~0.009~0.011~0.010~0.012~0.011~0.010
LOQ (µg/mL) ~0.031~0.038~0.036~0.041~0.038~0.035
Analysis Time (min) 454545454545

Data synthesized from a study utilizing a gradient RP-HPLC method.

Table 2: UPLC Method Performance for Febuxostat Impurity Analysis

ParameterImpurity 1Impurity 2Impurity 3Impurity 4Febuxostat
Retention Time (min) Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Resolution >1.8>1.8>1.8>1.8-
LOD (µg/mL) <0.1<0.1<0.1<0.1-
LOQ (µg/mL) <0.3<0.3<0.3<0.3-
Analysis Time (min) ~7~7~7~7~7

Data synthesized from a study for the determination of genotoxic impurities.[1][2][3]

From the data, it is evident that UPLC methods offer a substantial reduction in analysis time (approximately 7 minutes compared to 45 minutes for HPLC) while maintaining excellent resolution between impurities.[3] The sensitivity of both techniques is comparable, with low limits of detection (LOD) and quantification (LOQ) achievable.

Experimental Workflow

The general workflow for the analysis of Febuxostat impurities by either HPLC or UPLC follows a standardized process from sample preparation to data analysis. The key difference lies in the instrumentation and column technology used.

Febuxostat Impurity Analysis Workflow Comparative Workflow for Febuxostat Impurity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_data Data Processing & Comparison Sample Febuxostat Drug Substance/Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (e.g., 0.22 µm) Dissolution->Filtration HPLC_inj Injection into HPLC Filtration->HPLC_inj UPLC_inj Injection into UPLC Filtration->UPLC_inj HPLC_sep Separation on C18 Column (3-5 µm particles) HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_acq Data Acquisition & Integration HPLC_det->Data_acq UPLC_sep Separation on C18 Column (<2 µm particles) UPLC_inj->UPLC_sep UPLC_det UV/MS Detection UPLC_sep->UPLC_det UPLC_det->Data_acq Impurity_ID Impurity Identification (based on Retention Time & RRT) Data_acq->Impurity_ID Quant Quantification (% area normalization or external standard) Impurity_ID->Quant Comparison Comparative Analysis: - Resolution - Sensitivity (LOD/LOQ) - Analysis Time Quant->Comparison Report Reporting & Documentation Comparison->Report

Caption: Workflow for Febuxostat Impurity Analysis using HPLC and UPLC.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of Febuxostat impurities by HPLC and UPLC, based on published methods.

Representative HPLC Protocol[1][5]
  • Instrumentation: A gradient High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: A mixture of methanol (B129727) and acetonitrile.

  • Gradient Program: A gradient program should be optimized to achieve separation of all known impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 35°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Diluent: A suitable mixture of water and an organic solvent.

Representative UPLC Protocol[2][3][4]
  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV or Mass Spectrometry (MS) detector.

  • Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient optimized for rapid elution and separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 317 nm or MS detection for identification.

  • Injection Volume: 1-2 µL.

  • Diluent: A suitable mixture of water and an organic solvent.

Conclusion

Both HPLC and UPLC are powerful techniques for the analysis of Febuxostat impurities. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC remains a robust and widely accessible technique suitable for routine quality control where longer analysis times are acceptable. It is a cost-effective and reliable method for ensuring product quality.[4][5][6]

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[7][8] The dramatically reduced run times can lead to higher sample throughput, making it ideal for high-throughput screening, method development, and in-depth impurity profiling, especially when dealing with complex samples or trace-level impurities. The enhanced resolution can also aid in the separation of closely eluting impurities that may be challenging to resolve by HPLC.

For research, development, and situations where efficiency is critical, UPLC is the superior choice. For routine quality control in a resource-constrained environment, a well-validated HPLC method can still provide accurate and reliable results. The selection of the most appropriate technique should be based on a careful evaluation of the analytical needs, available resources, and desired outcomes.

References

A Comparative Guide to Inter-Laboratory Validation of Febuxostat Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of impurities in Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to aid in the selection and implementation of a suitable impurity determination method.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the validation parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods developed for the quantification of Febuxostat and its related substances. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (UPLC)
Column Exsil ODS-B (250 x 4.6 mm, 5µm)Kromosil C18[1]Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[2][3]
Mobile Phase A 0.1% v/v triethylamine (B128534) in water, pH 2.5 with orthophosphoric acid0.1% ortho phosphoric acid[1]Trifluoroacetic acid in water[2][3]
Mobile Phase B 0.1% v/v orthophosphoric acid in (80:20) %v/v acetonitrile (B52724) and methanol (B129727)Methanol and acetonitrile mixture[1]Acetonitrile[2][3]
Elution Mode GradientNot SpecifiedLinear Gradient[2][3]
Flow Rate 1.0 ml/minNot SpecifiedNot Specified
Detection Wavelength 315 nmNot SpecifiedNot Specified
Linearity Range LOQ to 150% of specification level0.15-1.125 µg/ml[1]Not Specified
Correlation Coefficient (r²) > 0.9900.999 to 0.9997[1]≥ 0.9850[4]
LOD Not Specified< 0.1 µg/ml[2]< 0.1 µg/ml[3]
LOQ Not Specified< 0.3 µg/ml[2]0.3 µg/ml[3]

Table 2: Summary of Identified Febuxostat Impurities

Impurity NameCommon Designation
Amide ImpurityImpurity-A
Acid ImpurityImpurity-B
Tertiary Butoxy ImpurityImpurity C
Secondary Butoxy ImpurityImpurity D
ECI ImpurityImpurity E

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison. These protocols are based on published and validated methods for Febuxostat impurity analysis.

Method 1: RP-HPLC for Related Substances in Febuxostat Tablets[1]
  • Chromatographic System:

    • Column: Exsil ODS-B (250 x 4.6 mm, 5µm)

    • Mobile Phase A: 1 ml of triethylamine in 1000 ml of water, pH adjusted to 2.5 with orthophosphoric acid.

    • Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile and methanol (80:20 v/v).

    • Elution: Gradient mode.

    • Flow Rate: 1.0 ml/min.

    • Column Temperature: Not specified.

    • Detection: UV at 315 nm.

  • Sample Preparation (0.5 mg/ml):

    • Weigh and finely powder 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Febuxostat and transfer it to a 50 ml volumetric flask.

    • Add approximately 20 ml of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume.

    • Centrifuge the solution at 7000 RPM for 15 minutes.

    • Use the clear supernatant as the sample solution.

  • Validation Parameters:

    • Specificity: Confirmed by comparing chromatograms of blank, standard, individual impurities, sample, and spiked sample.

    • Precision: System precision evaluated by the %RSD of peak areas from six replicate injections, with a limit of not more than 5.0%. Method precision and intermediate precision (ruggedness) were demonstrated with a %RSD for impurities below 10.

    • Accuracy: Determined by recovery studies at different concentration levels, with acceptance criteria near 100%.

    • Robustness: Assessed by varying flow rate, organic content in the mobile phase, and column temperature.

Method 3: UPLC for Genotoxic Impurities in Febuxostat[3][4]
  • Chromatographic System:

    • Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Linear gradient.

    • Flow Rate: Not specified.

    • Column Temperature: Not specified.

    • Detection: Not specified.

  • Sample Preparation:

    • The test concentration of Febuxostat is 1000 µg/ml.

  • Validation Parameters:

    • Limit of Detection (LOD): Less than 0.1 µg/ml.

    • Limit of Quantification (LOQ): 0.3 µg/ml.

    • Validation: The method was validated as per ICH Q2 (R1) guidelines.

Visualizing the Inter-Laboratory Validation Workflow

To ensure a method is robust and transferable, an inter-laboratory validation study is often conducted. The following diagram illustrates the typical workflow for such a study.

G A Method Development & In-House Validation B Protocol Design for Inter-Lab Study A->B Define parameters C Selection of Participating Laboratories B->C Establish criteria D Sample & Standard Distribution C->D Ship materials E Lab 1 Analysis D->E Execute protocol F Lab 2 Analysis D->F Execute protocol G Lab 'n' Analysis D->G Execute protocol H Data Collection & Centralized Review E->H Submit results F->H Submit results G->H Submit results I Statistical Analysis (e.g., ANOVA) H->I Compile data J Evaluation of Reproducibility & Robustness I->J Assess variability K Final Validation Report J->K Summarize findings

Caption: Workflow for an inter-laboratory validation study.

This guide provides a foundational comparison of methods for Febuxostat impurity analysis. For the successful implementation and validation of any analytical method, it is crucial to refer to the detailed procedures outlined in the original research articles and relevant pharmacopeias.

References

comparison of different detectors for Febuxostat impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in Febuxostat (B1672324), a potent xanthine (B1682287) oxidase inhibitor, is critical for ensuring its safety and efficacy. The choice of analytical detector, coupled with a robust chromatographic method, plays a pivotal role in achieving the required sensitivity, selectivity, and specificity for impurity profiling. This guide provides an objective comparison of commonly used detectors for Febuxostat impurity analysis, supported by experimental data and detailed protocols.

Detector Performance: A Head-to-Head Comparison

The selection of a suitable detector for Febuxostat impurity analysis hinges on the specific requirements of the analytical task, such as the need for routine quality control, identification of unknown degradation products, or trace-level analysis of genotoxic impurities. The most frequently employed detectors are Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS).

Ultraviolet (UV) and Diode Array (DAD) Detectors:

UV and DAD detectors are the workhorses of routine quality control in the pharmaceutical industry due to their robustness, ease of use, and cost-effectiveness.[1] These detectors measure the absorbance of UV light by the analyte and its impurities as they elute from the High-Performance Liquid Chromatography (HPLC) column. Febuxostat and its chromophoric impurities exhibit maximum absorbance at approximately 314-315 nm, making this the typical wavelength for detection.[1]

A DAD detector offers the advantage of acquiring the entire UV-visible spectrum for each peak, which can aid in peak purity assessment and preliminary identification of impurities by comparing their spectra to that of the parent drug.[2]

Mass Spectrometry (MS) Detectors:

Mass spectrometry detectors, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provide unparalleled sensitivity and selectivity for impurity analysis.[3][4] MS detectors identify and quantify compounds based on their mass-to-charge ratio (m/z), offering structural information that is invaluable for the identification of unknown impurities and degradation products.[2][3] This is especially crucial during forced degradation studies, where novel degradation products may be formed.[2] For trace-level analysis of potentially genotoxic impurities, the high sensitivity of MS detectors is often indispensable.[5]

Quantitative Performance Data

The following tables summarize the performance characteristics of different detectors for the analysis of Febuxostat and its impurities, based on data from various published methods.

Table 1: Performance of UV/DAD Detectors for Febuxostat Impurity Analysis

ParameterFebuxostatImpurity A (Amide)Impurity B (Acid)Impurity C (Tertiary butoxy)Impurity D (Secondary butoxy)Impurity E (ECI)Reference
LOD ~0.190 µg/mL-----[6]
LOQ ~0.575 µg/mL-----[6]
Linearity Range 1 - 50 µg/mLLOQ to 150% of specificationLOQ to 150% of specificationLOQ to 150% of specificationLOQ to 150% of specificationLOQ to 150% of specification[6][7]
Correlation Coefficient (R²) >0.999>0.99>0.99>0.99>0.99>0.99[7]

Table 2: Performance of Mass Spectrometry (MS) Detectors for Febuxostat Impurity Analysis

ParameterFebuxostatGenotoxic ImpuritiesReference
LOD 0.0025 µg/mL<0.1 µg/mL[5][8]
LOQ 0.05 µg/mL0.3 µg/mL[5][8]
Linearity Range 0.05 - 6.00 µg/mL-[8]
Correlation Coefficient (R²) ≥0.985-[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS based analysis of Febuxostat impurities.

Protocol 1: RP-HPLC with UV/DAD Detection

This method is suitable for the routine quality control of Febuxostat and its known impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or DAD detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed. For example:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: 315 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Febuxostat sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration appropriate for the analysis.

Protocol 2: LC-MS/MS for Impurity Identification and Quantification

This method is ideal for identifying unknown impurities and for sensitive quantification.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3][4]

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase:

      • Mobile Phase A: Water with a modifier like formic acid or ammonium formate (B1220265) to enhance ionization.[9]

      • Mobile Phase B: Acetonitrile or methanol with a similar modifier.[9]

    • Flow Rate: Adapted for the LC-MS system, typically in the range of 0.5-1.0 mL/min.

    • Column Temperature: Controlled, for example, at 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive or negative mode depending on the analytes.[3]

    • Scan Mode: For identification, a full scan mode is used. For quantification, Multiple Reaction Monitoring (MRM) is employed for higher sensitivity and selectivity.[9]

    • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • Similar to the HPLC-UV method, with careful consideration of the solvent to ensure compatibility with the MS detector.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the typical steps involved in Febuxostat impurity analysis.

Febuxostat_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Acquisition & Processing start Weighing of Febuxostat API or Formulation dissolve Dissolution in a Suitable Diluent (e.g., Acetonitrile/Water) start->dissolve dilute Serial Dilution to Working Concentrations dissolve->dilute hplc HPLC/UPLC System dilute->hplc column Reversed-Phase C18 Column hplc->column separation Gradient Elution for Separation of Impurities column->separation uv_dad UV/DAD Detector (Routine QC, Peak Purity) separation->uv_dad ms Mass Spectrometry (MS/MS) (Identification, High Sensitivity) separation->ms acquisition Chromatogram & Spectrum Acquisition uv_dad->acquisition ms->acquisition integration Peak Integration and Quantification acquisition->integration identification Impurity Identification (based on m/z and fragmentation) acquisition->identification reporting Reporting of Results integration->reporting identification->reporting

Caption: Experimental workflow for Febuxostat impurity analysis.

Conclusion

The choice of detector for Febuxostat impurity analysis is a critical decision that impacts the reliability and scope of the analytical results.

  • UV/DAD detectors are well-suited for routine quality control applications where the impurities are known and present at levels detectable by UV absorbance. Their simplicity and robustness make them a cost-effective choice for established methods.

  • Mass Spectrometry detectors are indispensable for the identification of unknown impurities, the characterization of degradation products, and the sensitive quantification of trace-level impurities. The structural information provided by MS is invaluable during drug development and for ensuring the comprehensive safety profile of Febuxostat.

For a comprehensive impurity profiling strategy, a combination of these detectors is often employed. HPLC with UV/DAD detection can be used for routine analysis, while LC-MS methods can be utilized for method development, validation, and in-depth investigation of any unknown peaks that may arise.

References

Enhancing Analytical Specificity for Febuxostat Impurity 6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methods for the specific determination of Febuxostat Impurity 6, a critical process-related impurity in the manufacturing of Febuxostat. Robust and specific analytical methods are essential for accurately quantifying this impurity to meet stringent regulatory requirements.

Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, is widely used in the treatment of hyperuricemia and gout. During its synthesis, several impurities can be generated, one of which is this compound, chemically identified as ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 1271738-74-9). The ability of an analytical method to unequivocally assess this impurity in the presence of the API and other related substances is a critical measure of its specificity.

Comparative Analysis of Analytical Methods

This guide evaluates and compares two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of Febuxostat and its impurities, with a focus on the determination of Impurity 6.

Method 1: Gradient RP-HPLC Method for Comprehensive Impurity Profiling

A robust gradient Reverse-Phase HPLC (RP-HPLC) method has been developed for the determination of related substances in Febuxostat tablets. This method demonstrates good separation for a range of known Febuxostat impurities.

Method 2: Isocratic RP-HPLC Method for Stability-Indicating Analysis

An isocratic RP-HPLC method has been validated for the determination of Febuxostat in pharmaceutical dosage forms. This method has been subjected to forced degradation studies to establish its stability-indicating properties.

ParameterMethod 1: Gradient RP-HPLCMethod 2: Isocratic RP-HPLC
Stationary Phase Exsil ODS-B (250 x 4.6 mm, 5µm)C18 column
Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, pH 2.5 with orthophosphoric acidB: 0.1% v/v orthophosphoric acid in (80:20) %v/v acetonitrile (B52724) and methanol (B129727)Sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (40:60, v/v)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 315 nm254 nm
Specificity Data The method is reported to separate Febuxostat from its known impurities, including amide, acid, tertiary butoxy, and secondary butoxy impurities. A resolution of not less than 2.0 between impurity peaks is specified as a system suitability criterion.The method is demonstrated to be specific through forced degradation studies (acidic, alkaline, oxidation, photolysis, and thermal degradation). The Febuxostat peak was well-resolved from degradation products.
Retention Time of Impurity 6 A Chinese patent (CN103389346B) utilizing a similar gradient approach reports a retention time of approximately 17.9 minutes for an impurity designated as "impurity 6".Data not available.

Experimental Protocols

Method 1: Gradient RP-HPLC Method

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm).

  • Mobile Phase A: Prepare a 0.1% v/v solution of triethylamine in water and adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase B: Prepare a 0.1% v/v solution of orthophosphoric acid in a mixture of acetonitrile and methanol (80:20, v/v).

  • Gradient Program: (Specific gradient details would be required from the full method).

  • Flow Rate: 1.0 mL/min.

  • Detection: 315 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to obtain a known concentration.

Method 2: Isocratic RP-HPLC Method

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Prepare a mixture of sodium acetate buffer (pH 4.0) and acetonitrile in a ratio of 40:60 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: 254 nm.

  • Injection Volume: (Details would be required from the full method).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a known concentration.

Specificity Assessment Workflow

The specificity of an analytical method for a particular impurity is a critical validation parameter. It is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The following workflow is essential for establishing the specificity of an analytical method for this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Evaluation API Febuxostat API SpikedSample Spiked Sample (API + Impurity 6 + Placebo) API->SpikedSample ForcedDegradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) API->ForcedDegradation Impurity6 Impurity 6 Standard Impurity6->SpikedSample Placebo Placebo (Excipients) Placebo->SpikedSample HPLC HPLC System SpikedSample->HPLC ForcedDegradation->HPLC PeakPurity Peak Purity Analysis (e.g., PDA Detector) HPLC->PeakPurity Resolution Resolution Calculation (Rs > 2 between Impurity 6 and other peaks) HPLC->Resolution Interference Interference Check (No interfering peaks at the retention time of Impurity 6 in placebo and degraded samples) HPLC->Interference Confirmation Method Specificity Confirmed PeakPurity->Confirmation Resolution->Confirmation Interference->Confirmation

Workflow for Specificity Assessment of this compound

Conclusion

The selection of an appropriate analytical method for the determination of this compound is critical for ensuring the quality and safety of the final drug product. While a comprehensive gradient RP-HPLC method offers the potential to separate a wide range of impurities, including Impurity 6, an isocratic, stability-indicating method provides assurance that the analytical procedure remains specific even when the drug substance is subjected to various stress conditions.

A Comparative Guide to System Suitability Tests for Febuxostat Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods for impurity profiling is paramount. In the analysis of Febuxostat, a potent xanthine (B1682287) oxidase inhibitor, the system suitability test (SST) serves as a critical checkpoint to validate the performance of the chromatographic system. This guide provides a comparative overview of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Febuxostat impurity analysis, with a focus on their system suitability parameters.

Comparison of System Suitability Parameters

The following table summarizes the system suitability test parameters and acceptance criteria for two different RP-HPLC methods used for the analysis of Febuxostat and its related substances. These parameters are essential for ensuring the analytical system is fit for its intended purpose.

System Suitability ParameterMethod 1: Gradient RP-HPLCMethod 2: Isocratic RP-HPLCGeneral USP Requirement
Resolution (Rs) ≥ 2.0 between impurity peaks and between impurity and standard peaksNot explicitly stated, but good separation reported≥ 2.0[1]
Tailing Factor (T) ≤ 2.0 for main analyte and impurity peaks1.21 for the Febuxostat peak[2]≤ 2.0[1]
Theoretical Plates (N) ≥ 2000 for main analyte and impurity peaks9,549 for the Febuxostat peak[2]> 2000[3]
% RSD of Peak Areas ≤ 5.0% from six replicate injections of standard and individual impurities< 2.0%≤ 2.0% for replicate injections[1]
% RSD of Retention Times Not explicitly statedAverage retention time was 3.47 ± 0.02 min[2]≤ 1.0%[3]

Experimental Protocols

Method 1: Gradient RP-HPLC for Related Substances

This method is designed for the determination of various impurities in Febuxostat tablets.

  • Chromatographic Conditions:

    • Column: Exsil ODS-B (250 x 4.6 mm, 5µm)

    • Mobile Phase A: 0.1% v/v triethylamine (B128534) in water, pH adjusted to 2.5 with orthophosphoric acid.

    • Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile (B52724) and methanol (B129727) (80:20 v/v).

    • Flow Rate: 1.0 ml/min

    • Detection Wavelength: 315 nm

    • Injection Volume: 10 µl

    • Column Temperature: 35°C

    • Gradient Program: A specific gradient program is utilized to ensure the separation of all impurities.

  • System Suitability Solution Preparation: A reference solution containing 0.001 mg/ml of Febuxostat and its known impurities is prepared to evaluate the system's performance.

Method 2: Isocratic RP-HPLC for Stability-Indicating Assay

This method provides a simpler and faster analysis for the determination of Febuxostat in the presence of its degradation products.[2]

  • Chromatographic Conditions:

    • Column: Not explicitly specified, but a C18 column is common for such analyses.

    • Mobile Phase: Sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (40:60, v/v).

    • Flow Rate: 1.2 ml/min

    • Detection Wavelength: Not explicitly specified, but UV detection is used.

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • System Suitability Solution Preparation: A standard solution of Febuxostat is used to check the system's performance before running the samples.

Workflow for System Suitability Testing

The following diagram illustrates the logical workflow of a system suitability test in a regulated laboratory environment.

G start Start: Prepare Mobile Phase and System Suitability Solution equilibration Equilibrate HPLC System with Mobile Phase start->equilibration injection Inject System Suitability Solution (e.g., 5-6 replicates) equilibration->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition calculation Calculate SST Parameters: - Resolution (Rs) - Tailing Factor (T) - Theoretical Plates (N) - %RSD (Area, RT) data_acquisition->calculation decision Compare Parameters with Pre-defined Acceptance Criteria calculation->decision pass System is Suitable: Proceed with Sample Analysis decision->pass Pass fail System is Not Suitable: Troubleshoot and Re-evaluate decision->fail Fail end End pass->end troubleshoot Investigate Potential Issues: - Column Performance - Mobile Phase Preparation - Instrument Malfunction fail->troubleshoot troubleshoot->equilibration

Caption: Logical workflow of a system suitability test.

Conclusion

Both the gradient and isocratic RP-HPLC methods presented offer reliable approaches for the analysis of Febuxostat and its impurities, provided that the system suitability criteria are met. The choice of method will depend on the specific analytical needs, such as the number of impurities to be monitored and the desired run time. The gradient method is more suitable for separating a complex mixture of impurities, while the isocratic method offers a faster analysis for routine quality control and stability studies. Regardless of the method chosen, a robust system suitability test is a non-negotiable prerequisite for generating accurate and reliable data in a regulated environment.

References

Navigating Forced Degradation of Febuxostat: A Comparative Guide for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust, stability-indicating analytical method is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comparative analysis of forced degradation studies for Febuxostat (B1672324), a selective xanthine (B1682287) oxidase inhibitor. By examining the drug's behavior under various stress conditions, this document offers valuable insights for the validation of analytical methods capable of accurately quantifying Febuxostat in the presence of its degradation products.

Forced degradation studies are a critical component of the drug development process, providing a deeper understanding of a drug substance's intrinsic stability. These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. The resulting data is instrumental in developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Comparative Analysis of Febuxostat Degradation

Febuxostat has been shown to be susceptible to degradation under specific stress conditions, with acidic and oxidative environments proving to be the most detrimental.[1][2][3] Conversely, the drug exhibits notable stability under alkaline, thermal, and photolytic stress.[1][3][4]

Below is a summary of quantitative data from various studies, highlighting the extent of degradation under different conditions.

Stress ConditionReagent/ParameterDuration & TemperatureDegradation (%)No. of DegradantsReference
Acid Hydrolysis 1N HCl2 hours at 60°C (reflux)21.12%4[5][6]
Base Hydrolysis Not specifiedNot specifiedStable-[7][8]
Oxidative Not specifiedNot specifiedSignificant Degradation-[4]
Thermal 50°C60 daysStable-[9]
Photolytic Sunlight (60,000–70,000 lux)2 daysStable-[9]

Experimental Protocols for Forced Degradation

Detailed methodologies are crucial for reproducible and reliable forced degradation studies. The following protocols are based on established research.

Acid Degradation Protocol

An acid degradation study of Febuxostat can be performed as per ICH guidelines.[5][6]

  • Sample Preparation: Accurately weigh 300 mg of Febuxostat.

  • Stress Condition: Add the sample to 1N Hydrochloric Acid (HCl).

  • Incubation: Reflux the mixture for 2 hours at 60°C.

  • Analysis: Analyze the resulting solution using a validated analytical method, such as UPLC-MS, to identify and quantify the degradation products.[5][6]

Stability-Indicating Analytical Method

A robust stability-indicating method is essential to separate and quantify Febuxostat from its degradation products. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose.[10]

Typical HPLC Method Parameters:

ParameterSpecificationReference
Column C18 (e.g., Agilent C18, 250 x 4.6 mm, 5 µm)[2]
Mobile Phase 15 mM Ammonium Acetate Buffer (pH 4.8) : Acetonitrile (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 315 nm[2]
Column Temperature Ambient[2]

Visualizing the Workflow

To better illustrate the logical flow of a forced degradation study for method validation, the following diagram was created.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Method Validation cluster_Identification Degradant Identification Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidative Oxidation (e.g., 3% H2O2) Oxidative->Stressed_Samples Thermal Thermal (e.g., 60°C) Thermal->Stressed_Samples Photolytic Photolytic (e.g., UV/Vis light) Photolytic->Stressed_Samples Develop Develop Stability-Indicating Method (e.g., HPLC) Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Develop->Validate Once Developed Validated_Method Validated Analytical Method Validate->Validated_Method Identify Identify & Characterize Degradation Products (e.g., LC-MS, NMR) Report Forced Degradation Report Identify->Report Compile Data Drug Febuxostat Drug Substance Drug->Acid Subject to Drug->Base Subject to Drug->Oxidative Subject to Drug->Thermal Subject to Drug->Photolytic Subject to Stressed_Samples->Develop Analyze Stressed_Samples->Identify For Characterization Validated_Method->Report Compile Data

Caption: Workflow of a forced degradation study for Febuxostat.

Degradation Pathways and Products

Under acidic conditions, Febuxostat primarily undergoes hydrolysis of its ester and cyano functional groups.[5][6][7][11] This leads to the formation of several degradation products. One of the known degradation products is 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (DP-1).[5] Other novel degradation products have also been identified, particularly when methanol (B129727) is used as a co-solvent during the study, leading to the formation of methyl esters of the parent drug and its hydrolyzed derivative.[5][6]

References

A Comparative Guide to C18 and C8 Columns for Febuxostat Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of impurities in active pharmaceutical ingredients (APIs) like Febuxostat (B1672324) are critical for ensuring drug safety and efficacy. The choice of the High-Performance Liquid Chromatography (HPLC) column is a pivotal factor in developing a robust analytical method for impurity profiling. This guide provides an objective comparison of the two most commonly used reversed-phase columns, C18 and C8, for the separation of Febuxostat and its impurities, supported by available experimental data from various studies.

Understanding the Stationary Phases: C18 vs. C8

The fundamental difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica (B1680970) stationary phase. C18 columns have longer octadecyl chains (18 carbon atoms), while C8 columns possess shorter octyl chains (8 carbon atoms). This structural difference significantly influences their chromatographic performance.

  • C18 Columns: The longer carbon chains of C18 columns create a more hydrophobic stationary phase. This results in stronger retention of non-polar and moderately polar compounds. For complex mixtures, this increased interaction can lead to better separation and higher resolution.[1][2][3][4][5]

  • C8 Columns: With their shorter carbon chains, C8 columns are less hydrophobic than their C18 counterparts.[1][2][3][4][5] This generally leads to shorter retention times and faster analysis.[6] They are well-suited for the separation of moderately polar to non-polar compounds where excessive retention on a C18 column might be undesirable.[1][2]

Performance Comparison in Febuxostat Analysis

While the literature predominantly reports the use of C18 columns for the separation of Febuxostat and its impurities, some methods have been developed using C8 columns. A direct, head-to-head comparative study under identical experimental conditions was not found in the reviewed literature. However, by examining data from different validated methods, we can draw a comparative overview.

Febuxostat has several known impurities that need to be monitored, including the amide impurity, acid impurity, tertiary-butoxy acid impurity, secondary-butoxy acid impurity, and an ethyl-cyano-isobutoxy phenyl)-thiazole-carboxylate (ECI) impurity.[7] The ability of an HPLC method to resolve these impurities from the main peak and from each other is a key performance indicator.

Data Presentation

The following tables summarize the experimental conditions and findings from various studies on the HPLC analysis of Febuxostat and its impurities using both C18 and C8 columns.

Table 1: Experimental Data for Febuxostat Impurity Analysis using C18 Columns

ParameterMethod 1Method 2Method 3
Column Kromosil C18Exsil ODS-B (C18)Symmetry C18
Dimensions (250 x 4.6 mm, 5 µm)(250 x 4.6 mm, 5 µm)(250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water0.1% v/v Triethylamine (B128534) in water (pH 2.5 with Orthophosphoric acid)-
Mobile Phase B Methanol and Acetonitrile (B52724) mixture0.1% v/v Orthophosphoric acid in Acetonitrile:Methanol (80:20 v/v)-
Elution Mode GradientGradientIsocratic (Acetonitrile:Methanol 70:30 v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection Wavelength Not Specified315 nm314 nm
Key Findings Well-resolved peaks for Febuxostat and its impurities (amide, acid, tertiary-butoxy acid, secondary-butoxy acid, and ECI impurity).[7]Satisfactory separation of impurities.Good resolution for Febuxostat.

Table 2: Experimental Data for Febuxostat Analysis using a C8 Column

ParameterMethod 4
Column Symmetry YMC ODS C8
Dimensions (150 x 4.6 mm, 3.0 µm)
Mobile Phase Phosphate (B84403) buffer (pH 3.0) and Acetonitrile (40:60 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Retention Time of Febuxostat 3.145 min
Key Findings Accurate and precise estimation of Febuxostat.

Experimental Protocols

Method 2 (C18): The chromatographic separation was achieved on an Exsil ODS-B (250 x 4.6 mm, 5µm) column. The mobile phase consisted of a gradient elution using Mobile Phase-A (0.1% v/v triethylamine in water with pH adjusted to 2.5 with orthophosphoric acid) and Mobile Phase-B (0.1%v/v orthophosphoric acid in an 80:20 v/v mixture of acetonitrile and methanol). The flow rate was maintained at 1.0 ml/min, and the detection wavelength was 315 nm.

Method 4 (C8): The analysis was performed on a Symmetry YMC ODS C8 column (150 x 4.6 mm; 3.0 μm). The mobile phase was a mixture of phosphate buffer (pH 3.0) and acetonitrile in a 40:60 v/v ratio. The flow rate was 1.0 ml/min, and the detection was carried out at 320 nm.

Mandatory Visualization

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Febuxostat Sample/Standard S2 Dissolve in Diluent H2 Inject Sample S2->H2 S3 Prepare Mobile Phase A S4 Prepare Mobile Phase B S5 Degas Mobile Phases H1 Equilibrate HPLC System with Initial Mobile Phase Composition S5->H1 H1->H2 H3 Gradient/Isocratic Elution through C18/C8 Column H2->H3 H4 UV Detection H3->H4 D1 Chromatogram Acquisition H4->D1 D2 Peak Integration and Identification D1->D2 D3 Impurity Quantification and System Suitability Checks D2->D3

Caption: Experimental workflow for HPLC analysis of Febuxostat.

G Start Start: Method Development for Febuxostat Impurity Separation Decision1 Need for High Resolution of Complex Impurity Profile? Start->Decision1 C18_Path Select C18 Column Decision1->C18_Path Yes Decision2 Is Faster Analysis Time a Priority? Decision1->Decision2 No Optimize_C18 Optimize Method on C18 (Gradient, Mobile Phase) C18_Path->Optimize_C18 C8_Path Consider C8 Column Optimize_C8 Optimize Method on C8 (Flow Rate, Mobile Phase) C8_Path->Optimize_C8 Decision2->C18_Path No Decision2->C8_Path Yes End Final Validated Method Optimize_C18->End Optimize_C8->End

Caption: Logical workflow for selecting between C18 and C8 columns.

Conclusion and Recommendations

Based on the available literature, C18 columns are the more established and frequently reported choice for the separation of Febuxostat and its impurities. The higher hydrophobicity and surface area of C18 columns provide strong retention and are well-suited for resolving the complex mixture of Febuxostat and its structurally similar impurities.[1][4]

However, a C8 column can be a viable alternative, particularly when faster analysis times are a priority and the impurity profile is less complex.[6] The shorter retention times on a C8 column can significantly increase sample throughput in a quality control environment. It is crucial to validate the method on a C8 column to ensure that adequate resolution between all specified impurities and the main Febuxostat peak is achieved.

  • Choose a C18 column when:

    • High resolution of a complex impurity profile is the primary goal.

    • Developing a method for a new formulation where all potential impurities need to be baseline separated.

  • Consider a C8 column when:

    • A faster analysis time is a critical requirement.

    • The impurity profile is well-characterized, and sufficient resolution can be achieved with the lower retentivity of the C8 phase.

Ultimately, the choice between a C18 and a C8 column for Febuxostat impurity analysis should be guided by the specific requirements of the analytical method, including the desired resolution, analysis time, and the complexity of the sample matrix. Method development and validation are essential to confirm the suitability of the chosen column for its intended purpose.

References

A Comparative Guide to Mobile Phase Additives for Febuxostat Analysis via RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of Febuxostat, a selective xanthine (B1682287) oxidase inhibitor for the treatment of hyperuricemia and gout, is critical for quality control and drug development. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the choice of mobile phase additive is paramount in achieving optimal separation, peak shape, and sensitivity. This guide provides an objective comparison of different mobile phase additives for Febuxostat analysis, supported by experimental data from published literature.

The Role of Mobile Phase Additives in Chromatographic Performance

Mobile phase additives play a crucial role in controlling the retention and elution of analytes in RP-HPLC. For an acidic compound like Febuxostat, with a carboxylic acid functional group, controlling the pH of the mobile phase is essential to ensure consistent retention and good peak shape. Additives can also influence selectivity, resolution from impurities, and the overall robustness of the analytical method. Common additives include acids (e.g., orthophosphoric acid, trifluoroacetic acid), bases (e.g., triethylamine), and buffers (e.g., phosphate (B84403), acetate).

Comparison of Mobile Phase Systems for Febuxostat Analysis

This guide evaluates three distinct mobile phase systems for the analysis of Febuxostat, each employing different additives to control chromatographic parameters. The following sections detail the experimental protocols and present a comparative summary of their performance.

Experimental Protocols

Method 1: Acidic Modifier with Triethylamine (B128534)

This method utilizes an acidic mobile phase with the addition of triethylamine to improve peak shape.

  • Mobile Phase A: 0.1% v/v triethylamine in water, with pH adjusted to 2.5 using orthophosphoric acid.

  • Mobile Phase B: 0.1% v/v orthophosphoric acid in an 80:20 (v/v) mixture of acetonitrile (B52724) and methanol (B129727).

  • Column: Exsil ODS-B (250 x 4.6 mm, 5µm).

  • Elution: Gradient.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 315 nm.

  • Diluent: Acetonitrile and water (95:5 v/v).

Method 2: Buffered Mobile Phase

This method employs a phosphate buffer to maintain a constant pH throughout the analysis.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 40:60 (v/v) ratio. The buffer is prepared by dissolving 2.5 grams of potassium dihydrogen phosphate in 1000 ml of water and adjusting the pH to 3.0 with orthophosphoric acid.[1]

  • Column: Symmetry YMC ODS C8 (150 x 4.6 mm, 3.0 µm).[1]

  • Elution: Isocratic.

  • Flow Rate: 1.0 ml/min.[1]

  • Detection Wavelength: 320 nm.[1]

Method 3: Organic Mobile Phase

This isocratic method uses a simple organic mobile phase for the separation.

  • Mobile Phase: A mixture of acetonitrile and methanol in a 25:75 (v/v) ratio.[2]

  • Column: Inertsil-ODS C18 (250 x 4.6 mm, 5 micron).[2]

  • Elution: Isocratic.

  • Flow Rate: 1.0 ml/min.[2]

  • Detection Wavelength: 315 nm.[2]

  • Run Time: 6 minutes.[2]

Data Presentation: Comparative Performance

The following table summarizes the quantitative data for each of the described methods, allowing for a direct comparison of their performance in the analysis of Febuxostat.

ParameterMethod 1: Acidic Modifier with TriethylamineMethod 2: Buffered Mobile PhaseMethod 3: Organic Mobile Phase
Retention Time (min) Not specified for Febuxostat alone3.145[1]2.922[2]
Tailing Factor Not specifiedNot specified< 2.0[2]
Theoretical Plates Not specified2981[1]Not specified
Linearity Range (µg/ml) LOQ to 150% of specification level5-60[1]20-70[2]
Correlation Coefficient (r²) Not specified0.999[1]Not specified
Key Feature Gradient method for impurity profilingRapid analysis with good column efficiency[1]Simple and fast isocratic method[2]

Mandatory Visualization

The following diagram illustrates the general workflow for evaluating and comparing different mobile phase additives for Febuxostat analysis.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Evaluation and Comparison prep_standards Prepare Febuxostat Standard and Sample Solutions hplc_analysis Inject Standard and Samples into HPLC System for Each Mobile Phase prep_standards->hplc_analysis prep_mp Prepare Multiple Mobile Phases with Different Additives (e.g., Acid, Buffer, Amine) prep_mp->hplc_analysis collect_data Collect Chromatographic Data (Retention Time, Peak Area, Asymmetry, etc.) hplc_analysis->collect_data compare_performance Compare Chromatographic Performance Parameters collect_data->compare_performance select_optimal Select Optimal Mobile Phase Based on Resolution, Peak Shape, and Robustness compare_performance->select_optimal

Workflow for Mobile Phase Additive Evaluation

Conclusion

The selection of an appropriate mobile phase additive is a critical step in the development of a robust and reliable analytical method for Febuxostat.

  • Method 1 , with its use of triethylamine and an acidic pH, is well-suited for the separation of Febuxostat from its related substances, which is often a requirement in stability and impurity testing.

  • Method 2 demonstrates that a simple buffered mobile phase can provide a rapid analysis with good column efficiency, making it suitable for routine quality control assays.[1]

  • Method 3 offers the simplest approach with a purely organic mobile phase, which can be advantageous for its speed, although it may not provide the same level of peak shape control or resolution of impurities as methods employing additives.[2]

Ultimately, the choice of mobile phase additive will depend on the specific requirements of the analysis, such as the need for impurity profiling, the desired run time, and the available instrumentation. This guide provides a starting point for researchers and scientists to make an informed decision when developing methods for the analysis of Febuxostat.

References

A Comparative Guide to Analytical Methods for Febuxostat Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in the gout medication, Febuxostat (B1672324). Ensuring the purity of active pharmaceutical ingredients (APIs) like Febuxostat is critical for drug safety and efficacy. This document outlines and contrasts various reported analytical techniques, offering a valuable resource for method selection, development, and cross-validation in a quality control setting.

Executive Summary

The analysis of Febuxostat and its related substances is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] More recently, ultra-high performance liquid chromatography (UPLC) methods have been developed for the analysis of genotoxic impurities, offering enhanced sensitivity and speed.[3][4] This guide will delve into the specifics of these chromatographic techniques, presenting their experimental protocols and performance data in a comparative format. The methods discussed have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, and reliability.[1]

Comparative Analysis of Analytical Methods

The following tables summarize the key parameters of two prominent chromatographic methods for the analysis of Febuxostat and its impurities. Method 1 is a robust RP-HPLC method suitable for routine quality control, while Method 2 is a sensitive UPLC method specifically designed for the detection of potential genotoxic impurities.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: RP-HPLC for Related SubstancesMethod 2: UPLC for Genotoxic Impurities
Chromatographic System High-Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UPLC)
Column Kromosil C18 (250 x 4.6 mm, 5 µm)[1]Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Ortho Phosphoric Acid in water[1]Trifluoroacetic acid in water[3]
Mobile Phase B Methanol and Acetonitrile (85:15 v/v)[1]Acetonitrile[3]
Elution Mode GradientGradient[3]
Flow Rate 1.0 mL/minNot explicitly stated, typical for UPLC is < 1 mL/min
Detection Wavelength 315 nmNot explicitly stated, likely UV
Column Temperature Ambient45 °C[3]

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1: RP-HPLC for Related SubstancesMethod 2: UPLC for Genotoxic Impurities
Linearity Range 0.15 - 1.125 µg/mL for Febuxostat and impurities[1]Not explicitly stated, validated up to 150% of target concentration[3]
Correlation Coefficient (r²) > 0.999[1]> 0.99 for all impurities
Limit of Detection (LOD) Low, specific values not stated in summary[1]< 0.1 µg/mL[3]
Limit of Quantification (LOQ) Low, specific values not stated in summary[1]< 0.3 µg/mL[3]
Accuracy (% Recovery) High recovery values[1]Within 90-110%
Precision (% RSD) Low %RSD values for intra- and inter-day precision< 5% for all impurities
Robustness Method is robust to small variations in flow rate and temperature[1]Method is robust to small variations in mobile phase composition and column temperature

Experimental Protocols

A detailed understanding of the experimental procedure is crucial for successful method implementation and cross-validation.

Method 1: RP-HPLC for Related Substances

This method is designed for the separation and quantification of known Febuxostat impurities, including amide, acid, tertiary-butoxy acid, secondary-butoxy acid, and ECI impurities.[1]

Sample Preparation:

  • Accurately weigh and dissolve the Febuxostat sample in a suitable diluent to achieve a known concentration.

  • For tablet analysis, crush a representative number of tablets, and extract the drug with the diluent, followed by sonication and centrifugation to remove excipients.

Chromatographic Procedure:

  • Equilibrate the Kromosil C18 column with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject the prepared sample solution.

  • Elute the components using a gradient program with Mobile Phase A and Mobile Phase B.

  • Monitor the eluent at a wavelength of 315 nm.

  • Identify and quantify the impurities based on their retention times and peak areas relative to a standard of known concentration.

Method 2: UPLC for Genotoxic Impurities

This method is optimized for the detection of trace-level genotoxic impurities in Febuxostat.[3]

Sample Preparation:

  • Prepare a stock solution of the Febuxostat sample in a suitable diluent.

  • Further dilute the stock solution to achieve the target concentration for analysis.

Chromatographic Procedure:

  • Equilibrate the Zorbax RRHD Eclipse Plus C18 column with the initial mobile phase composition at a temperature of 45 °C.[3]

  • Inject a small volume of the prepared sample solution.

  • Run a linear gradient elution using trifluoroacetic acid in water and acetonitrile.[3]

  • Monitor the column effluent at the appropriate UV wavelength.

  • Quantify the genotoxic impurities against their respective reference standards.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for impurity analysis.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method 1 (e.g., RP-HPLC) cluster_method2 Method 2 (e.g., UPLC) cluster_comparison Comparative Analysis M1_Prep Sample Preparation M1_Analysis Analysis by Method 1 M1_Prep->M1_Analysis M1_Data Data Acquisition & Processing M1_Analysis->M1_Data Compare_Results Comparison of Results (e.g., Impurity Levels, Purity) M1_Data->Compare_Results M2_Prep Sample Preparation M2_Analysis Analysis by Method 2 M2_Prep->M2_Analysis M2_Data Data Acquisition & Processing M2_Analysis->M2_Data M2_Data->Compare_Results Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Compare_Results->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion Sample Single Batch of Febuxostat Sample Sample->M1_Prep Sample->M2_Prep

Caption: A flowchart illustrating the process of cross-validating two analytical methods.

Conclusion

Both the described RP-HPLC and UPLC methods are demonstrated to be suitable for the analysis of impurities in Febuxostat. The choice of method will depend on the specific requirements of the analysis. The RP-HPLC method is a robust and reliable technique for routine quality control of known related substances.[1] The UPLC method, with its higher sensitivity and resolution, is particularly advantageous for the determination of trace-level genotoxic impurities.[3][4] For comprehensive impurity profiling, a combination of these techniques or a cross-validation exercise is recommended to ensure the highest quality and safety of the drug product.

References

A Comparative Guide to Performance Verification of Febuxostat Impurity 6 Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a framework for the performance verification of Febuxostat (B1672324) Impurity 6 reference standards, offering a comparative analysis methodology and supporting experimental protocols. Febuxostat Impurity 6, identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 1271738-74-9), is a known impurity of the active pharmaceutical ingredient Febuxostat.[1][2]

The objective of this guide is to present a systematic approach to verifying the performance of a new batch or a new supplier of this compound reference standard against an established or compendial standard.

Workflow for Performance Verification

The following diagram illustrates the logical workflow for the performance verification of a new this compound reference standard.

Performance_Verification_Workflow cluster_procurement Procurement & Initial Assessment cluster_physicochemical Physicochemical Characterization cluster_comparison Comparative Analysis cluster_conclusion Conclusion procure Procure New Reference Standard initial_assessment Initial Assessment (COA, MSDS Review) procure->initial_assessment identity Identity Confirmation (FTIR, MS, NMR) initial_assessment->identity purity Purity Determination (HPLC, UPLC) identity->purity spec_compare Comparative Spectroscopic Analysis identity->spec_compare thermal Thermal Analysis (DSC, TGA) purity->thermal hplc_compare Comparative HPLC Analysis purity->hplc_compare water_content Water Content (Karl Fischer) thermal->water_content water_content->hplc_compare acceptance Acceptance/Rejection hplc_compare->acceptance spec_compare->acceptance

Caption: Workflow for the verification of a new reference standard.

Data Presentation: A Comparative Summary

Effective comparison relies on clearly structured data. The following tables should be populated with experimental results for the new reference standard and compared against the certificate of analysis (COA) of the established standard or compendial requirements.

Table 1: Physicochemical and Spectroscopic Characterization

ParameterMethodAcceptance CriteriaEstablished Standard (COA)New Standard (Lot A)New Standard (Lot B)
Appearance Visual InspectionWhite to off-white solidConforms
Identity (IR) FTIRConcordant with the spectrum of the established standardConforms
Identity (Mass) Mass SpectrometryMolecular ion corresponding to C₁₈H₂₂N₂O₄SConforms
Identity (NMR) ¹H NMRChemical shifts and coupling constants are consistent with the structureConforms
Water Content Karl Fischer Titration≤ 0.5%0.2%
Melting Point DSC/Melting Point ApparatusReport Value130-135 °C

Table 2: Chromatographic Purity and Assay

ParameterMethodAcceptance CriteriaEstablished Standard (COA)New Standard (Lot A)New Standard (Lot B)
Purity (HPLC) RP-HPLC≥ 98.0%99.5%
Individual Impurity RP-HPLC≤ 0.5%< 0.1%
Total Impurities RP-HPLC≤ 2.0%0.5%
Assay (HPLC) RP-HPLC98.0% - 102.0% (on as-is basis)99.7%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is for the determination of the purity and assay of the this compound reference standard.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      10 40 60
      20 20 80
      25 20 80
      30 60 40

      | 35 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 315 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile and water (80:20 v/v).[3]

    • Standard Solution: Accurately weigh about 5 mg of the established this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Prepare the new reference standard in the same manner as the Standard Solution.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the Standard Solution five times and check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • Inject the Sample Solution in duplicate.

    • Calculate the purity by area normalization and the assay by comparing the peak area of the sample to that of the standard.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Apparatus: FTIR Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1 mg of the reference standard.

  • Procedure:

    • Record the infrared spectrum of the new reference standard from 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the resulting spectrum with the spectrum of the established reference standard. The positions and relative intensities of the absorption bands should be concordant.

Water Content Determination by Karl Fischer Titration
  • Apparatus: Karl Fischer Titrator (coulometric or volumetric).

  • Procedure:

    • Accurately weigh a suitable amount of the new reference standard and transfer it to the titration vessel.

    • Titrate with the Karl Fischer reagent according to the instrument's operating instructions.

    • Perform the determination in triplicate and calculate the average water content.

Signaling Pathway and Experimental Logic

As this compound is a chemical reference standard for analytical purposes, it is not directly involved in biological signaling pathways. However, its accurate characterization is a critical step in the quality control pathway of the active pharmaceutical ingredient, Febuxostat, which does have a defined mechanism of action. The following diagram illustrates the logical relationship between the reference standard verification and the quality control of the final drug product.

QC_Logic cluster_standard Reference Standard Qualification cluster_method Analytical Method cluster_qc Drug Product Quality Control cluster_patient Patient Safety verify_standard Verify Impurity 6 Reference Standard qualified_standard Qualified Reference Standard verify_standard->qualified_standard develop_method Develop/Validate Impurity Method qualified_standard->develop_method validated_method Validated Analytical Method develop_method->validated_method api_testing Test Febuxostat API Batch validated_method->api_testing release_spec Compare to Release Specification api_testing->release_spec release Batch Release release_spec->release safe_drug Safe and Efficacious Drug Product release->safe_drug

Caption: Role of reference standard verification in drug quality control.

References

Safety Operating Guide

Proper Disposal of Febuxostat Impurity 6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical impurities is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Febuxostat (B1672324) impurity 6, emphasizing safety, environmental responsibility, and regulatory adherence.

Hazard Assessment and Safety Precautions

Based on the hazard classifications of related febuxostat impurities, Febuxostat impurity 6 should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use protective gloves that have been inspected prior to use.

  • Skin and Body Protection: Wear impervious, flame-resistant clothing.

  • Respiratory Protection: In poorly ventilated areas or when dealing with dust, use a full-face supplied-air respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Initial Containment:

    • Ensure the waste material is stored in a clearly labeled, sealed container. The container should be compatible with the chemical properties of the impurity.

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Waste Characterization:

    • Although detailed ecotoxicity data for this compound is not available, it is prudent to assume it may be harmful to the environment.[3][4] Do not discharge into drains or water courses.[2]

    • The waste should be classified as hazardous chemical waste.

  • Disposal Method:

    • The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3]

    • Incineration in a facility equipped with an afterburner and scrubber is a suitable destruction method.[3]

    • All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[2][3]

  • Handling Spills and Contamination:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

    • Wear full PPE, including a self-contained breathing apparatus if necessary.[2]

    • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[2]

    • For solid spills, avoid generating dust.

    • Decontaminate the affected surfaces by scrubbing with alcohol.[2]

    • Collect all contaminated materials, including absorbent materials and cleaning supplies, into a sealed container for disposal as hazardous waste.[2]

Emergency Procedures

In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazards Assess Hazards (Harmful, Irritant) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe contain Securely Contain and Label Waste ppe->contain spill Spill Occurs contain->spill spill_response Follow Spill Response Protocol spill->spill_response Yes classify Classify as Hazardous Waste spill->classify No spill_response->contain disposal_options Select Disposal Method classify->disposal_options incineration High-Temperature Incineration (with Scrubber) disposal_options->incineration Recommended licensed_vendor Engage Licensed Hazardous Waste Vendor incineration->licensed_vendor document Document Disposal Activities licensed_vendor->document end End: Compliant Disposal document->end

References

Personal protective equipment for handling Febuxostat impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Febuxostat impurity 6. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE for different operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound (e.g., weighing, transferring)Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving is recommended).Laboratory coat.A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially for larger quantities or in areas with suboptimal ventilation.[1]
Handling Solutions Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if handled in a well-ventilated fume hood.[1]
Cleaning Spills Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Laboratory coat. A disposable gown should be considered for large spills.[1]NIOSH-approved respirator with a particulate filter.[1]

First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]
Eye Contact Rinse eyes with a large amount of water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Operational Plan: Step-by-Step Handling Procedure

A structured approach is critical for safely managing this compound in a laboratory setting.

  • Preparation and Area Setup :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated laminar flow enclosure.[3]

    • Ensure all necessary PPE is readily available and inspected before use.

    • Have spill containment materials accessible.

  • Weighing and Transferring the Solid Compound :

    • Perform all manipulations of the solid compound within a fume hood or other contained ventilation device to minimize dust generation.[4]

    • Use appropriate tools, such as a spatula, for transfers.

    • Close the container securely after use.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the process is conducted in a well-ventilated area or a fume hood.[1]

  • Post-Handling Decontamination :

    • Wipe down the work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials, including gloves and weighing papers, as hazardous waste.[1]

    • Wash hands thoroughly after completing the work and removing PPE.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Segregation : All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, must be segregated from general laboratory waste.[5]

  • Containerization : Place all contaminated waste into a clearly labeled, sealed, and appropriate waste container. The container should be marked as "Hazardous Pharmaceutical Waste for Incineration".[5]

  • Final Disposal : The recommended method for disposal is incineration by a licensed hazardous waste disposal facility.[5] Never dispose of this compound down the drain or in regular trash.[5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Febuxostat_Handling_Workflow Workflow for Safe Handling of this compound A Preparation & Area Setup B Wear Appropriate PPE A->B Proceed with Caution C Weighing & Transferring (in Fume Hood) B->C Handle Solid H First Aid Station B->H In case of exposure D Solution Preparation (in Fume Hood) C->D Prepare Solution C->H In case of exposure E Post-Handling Decontamination D->E After Experiment D->H In case of exposure F Waste Segregation & Containerization E->F Dispose Waste G Incineration by Licensed Facility F->G Final Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febuxostat impurity 6
Reactant of Route 2
Reactant of Route 2
Febuxostat impurity 6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。